Product packaging for JPH203(Cat. No.:CAS No. 1037592-40-7)

JPH203

Cat. No.: B1673089
CAS No.: 1037592-40-7
M. Wt: 472.3 g/mol
InChI Key: XNRZJPQTMQZBCE-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JPH203, also known as KYT-0353, is a potent and highly selective inhibitor of the L-type amino acid transporter 1 (LAT1) [1] [5] . This transporter is overexpressed in various cancer cells and plays a primary role in the uptake of essential amino acids, such as leucine, which are crucial for tumor growth and proliferation [4] . By competitively inhibiting LAT1, this compound dramatically blocks the cellular uptake of leucine with high potency, demonstrating an IC50 of 0.06 µM in human colon cancer HT-29 cells [1] [2] . In vitro, this compound effectively suppresses the growth of a wide range of cancer cells, including colon, oral, and osteosarcoma cells, with an IC50 of 4.1 µM in HT-29 cells [1] [5] . Its mechanism of action extends beyond nutrient deprivation; it induces mitochondrial-dependent apoptosis by upregulating pro-apoptotic factors like Bad, Bax, and Bak, and downregulating anti-apoptotic factors like Bcl-2 and Bcl-xL [1] . Furthermore, this compound treatment leads to cell cycle arrest at both G0/G1 and G2/M phases, accompanied by altered expression of key cell cycle regulators such as cyclin D1, CDK4, and CDK6 [1] . A key characteristic of this compound is its high selectivity for LAT1 over the related transporter LAT2, which may contribute to a favorable toxicity profile [1] [2] . The anti-tumor efficacy of this compound has been confirmed in vivo. In nude mouse xenograft models, daily intravenous administration of this compound (at doses of 12.5 and 25 mg/kg) significantly inhibited tumor growth in a dose-dependent manner without causing statistically significant changes in body weight or general toxicity [1] [5] . Its inhibitory effect on LAT1 is enhanced by preincubation with cancer cells, revealing a synergistic effect that provides novel insight into its anti-cancer mechanism [4] . This product is intended for Research Use Only and is not approved for human diagnosis or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19Cl2N3O4 B1673089 JPH203 CAS No. 1037592-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRZJPQTMQZBCE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037592-40-7
Record name JPH-203
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037592407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NANVURANLAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEDO9QXYZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

JPH203: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JPH203 is a novel, selective, and potent small molecule inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a key nutrient transporter frequently overexpressed in a wide array of human cancers. By competitively blocking the uptake of essential amino acids, particularly leucine (B10760876), this compound disrupts critical cellular processes in cancer cells, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting LAT1-Mediated Amino Acid Transport

Cancer cells exhibit a heightened metabolic rate to sustain their rapid growth and proliferation, necessitating an increased uptake of essential nutrients, including amino acids. L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene, is a sodium-independent transporter of large neutral amino acids such as leucine, isoleucine, valine, phenylalanine, and tryptophan.[1] LAT1 is minimally expressed in normal tissues but is significantly upregulated in many cancer types, making it an attractive therapeutic target.[2]

This compound functions as a selective, non-transportable blocker of LAT1. As a tyrosine analog, it competitively binds to the transporter, thereby inhibiting the influx of essential amino acids into cancer cells.[3] This deprivation of crucial building blocks for protein synthesis and cellular metabolism forms the cornerstone of this compound's anti-cancer activity.

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified across a diverse range of cancer cell lines, demonstrating its broad-spectrum potential. The half-maximal inhibitory concentration (IC50) values for both L-leucine uptake and cell growth inhibition are summarized below.

Table 1: IC50 Values for this compound-Mediated Inhibition of L-Leucine Uptake
Cancer TypeCell LineIC50 (µM)Reference
Colorectal CancerHT-290.06
CholangiocarcinomaKKU-0550.20 ± 0.03[4]
KKU-2130.12 ± 0.02[4]
KKU-1000.25 ± 0.04[4]
Oral CancerYD-380.79
OsteosarcomaSaos21.31 ± 0.27[5]
Thyroid Cancer8505c~0.1[6]
SW1736~0.1[6]
Table 2: IC50 Values for this compound-Mediated Inhibition of Cell Growth
Cancer TypeCell LineIC50 (µM)Incubation TimeReference
Colorectal CancerHT-294.1-
HT-2930.0 ± 6.4-[4]
LoVo2.3 ± 0.3-[4]
Gastric CancerMKN141.7 ± 2.3-[4]
MKN454.6 ± 1.0-[4]
Prostate CancerC4-217.372 h[1]
PC-312.072 h[1]
PC-3-TxR/CxR28.33 ± 3.26-[7]
DU145-TxR/CxR34.09 ± 4.76-[7]
OsteosarcomaSaos290-[5]
CholangiocarcinomaKKU-0555.78 ± 1.153 days[4]
KKU-2132.47 ± 1.193 days[4]
KKU-1003.00 ± 1.283 days[4]
Breast CancerMDA-MB-231~1048 h[8]
HCC1937~2048 h[8]
SK-BR-3>10048 h[8]
BT474>10096 h[8]
T47D>10048 h[8]

Downstream Signaling Pathways Affected by this compound

The inhibition of LAT1 by this compound triggers a cascade of downstream cellular events, primarily through the suppression of the mTOR signaling pathway and the induction of apoptosis.

Inhibition of the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[3] Leucine, transported into the cell by LAT1, is a key activator of the mTOR complex 1 (mTORC1).[3] By blocking leucine uptake, this compound leads to the downregulation of mTORC1 activity. This has been demonstrated by the decreased phosphorylation of its downstream effectors, including p70S6K and 4E-BP1, in various cancer cell lines.[3][9][10]

mTOR_Pathway_Inhibition cluster_cell Cancer Cell This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Inhibits Leucine_in Intracellular Leucine LAT1->Leucine_in Transports mTORC1 mTORC1 Leucine_in->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits

Figure 1: this compound-mediated inhibition of the mTOR signaling pathway.
Induction of Apoptosis

Depletion of essential amino acids by this compound treatment can induce programmed cell death, or apoptosis, in cancer cells. Studies have shown that this compound can activate the mitochondria-dependent intrinsic apoptotic pathway.[5] This is characterized by the upregulation of pro-apoptotic proteins such as Bad, Bax, and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[5] The activation of this pathway leads to the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and downstream executioner caspases, ultimately resulting in apoptotic cell death.

Apoptosis_Induction cluster_cell Cancer Cell This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Inhibits Amino_Acid_Depletion Essential Amino Acid Depletion LAT1->Amino_Acid_Depletion Prevents Uptake Bax_Bak Bax / Bak (Pro-apoptotic) Amino_Acid_Depletion->Bax_Bak Upregulates Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Amino_Acid_Depletion->Bcl2_BclxL Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax_Bak->Mitochondria Activates Bcl2_BclxL->Mitochondria Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Initiates

Figure 2: Induction of mitochondria-dependent apoptosis by this compound.
Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in various cancer cell lines. By depriving cells of essential amino acids required for the synthesis of proteins and nucleic acids, this compound can halt the progression of the cell cycle, often at the G0/G1 phase.[6][7][8][11][12] This prevents cancer cells from entering the S phase (DNA synthesis) and subsequently the M phase (mitosis), thereby inhibiting their proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

L-Leucine Uptake Assay

This assay measures the ability of this compound to inhibit the transport of L-leucine into cancer cells.

  • Cell Seeding: Plate cancer cells in 24-well plates and culture until they reach approximately 80-90% confluency.

  • Pre-incubation: Wash cells with a sodium-free uptake buffer (e.g., HBSS) and pre-incubate for 10-15 minutes at 37°C.

  • Inhibition and Uptake: Add the uptake buffer containing a fixed concentration of [¹⁴C]L-leucine (e.g., 1 µM) and varying concentrations of this compound.[5] Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[13]

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Calculate the IC50 value of this compound for L-leucine uptake inhibition.

Leucine_Uptake_Workflow start Start seed_cells Seed cells in 24-well plates start->seed_cells pre_incubate Pre-incubate with Na+-free buffer seed_cells->pre_incubate add_reagents Add [14C]L-leucine + this compound pre_incubate->add_reagents incubate Incubate at 37°C add_reagents->incubate stop_reaction Stop uptake with ice-cold buffer incubate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells measure_radioactivity Scintillation Counting lyse_cells->measure_radioactivity analyze_data Data Analysis (IC50 calculation) measure_radioactivity->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the L-Leucine uptake assay.
Western Blot Analysis of mTOR Pathway

This protocol is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

  • Cell Treatment and Lysis: Treat cancer cells with this compound for a specified duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[14]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[14]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).[1] Incubate in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[2]

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Seed cells in 96-well plates, treat with this compound, and then incubate with MTT solution. The resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured.

  • Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies after treatment. Seed a low density of cells, treat with this compound for a defined period, and then allow colonies to form in drug-free media for 1-3 weeks.[16] Fix, stain, and count the colonies.[16]

Clinical Evidence: Phase I and II Trials

A first-in-human Phase I clinical trial of this compound (UMIN000016546) in patients with advanced solid tumors demonstrated that the drug was well-tolerated and showed promising anti-tumor activity, particularly in patients with biliary tract cancer.[16][17][18][19] The recommended Phase II dose was determined to be 25 mg/m².[16][17][19] A subsequent Phase II study in patients with advanced refractory biliary tract cancer showed a statistically significant improvement in progression-free survival for patients receiving this compound compared to placebo, especially in those with high LAT1 expression.[20]

Conclusion

This compound represents a promising targeted therapy for a variety of cancers by selectively inhibiting the LAT1 amino acid transporter. Its mechanism of action, centered on inducing amino acid starvation, leads to the suppression of the critical mTOR signaling pathway, cell cycle arrest, and the induction of apoptosis in cancer cells. The robust preclinical data, coupled with encouraging early clinical trial results, underscore the potential of this compound as a novel anti-cancer agent. Further research and clinical development are warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this targeted approach.

References

JPH203 Inhibitor: A Comprehensive Technical Guide to its Core Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPH203, also known as Nanvuranlat, is a potent and highly selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a crucial mediator of amino acid uptake in cancer cells.[1][2] Overexpressed in a wide array of malignancies, LAT1 facilitates the transport of large neutral amino acids, such as leucine (B10760876), which are essential for tumor growth and proliferation.[1] this compound competitively blocks this transport, leading to amino acid deprivation within cancer cells. This triggers a cascade of downstream effects, primarily the suppression of the mTOR signaling pathway, resulting in cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor growth.[1][3] Preclinical and clinical studies have demonstrated the potential of this compound as a promising therapeutic agent, particularly in solid tumors like biliary tract cancer.[1][4][5] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Molecular Target: L-type Amino Acid Transporter 1 (LAT1)

The primary molecular target of this compound is the L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5).[1] LAT1 is a sodium-independent amino acid transporter that specializes in the uptake of large neutral amino acids (LNAAs), including essential amino acids like leucine, isoleucine, and valine. In normal tissues, LAT1 expression is restricted to a few specific locations, such as the blood-brain barrier, placenta, and activated lymphocytes. However, it is widely overexpressed in various types of cancer, where it plays a critical role in sustaining the high metabolic demands of rapidly proliferating tumor cells.[1] This differential expression pattern makes LAT1 an attractive and specific target for cancer therapy. This compound is a selective inhibitor of LAT1, demonstrating significantly higher potency against LAT1 compared to other amino acid transporters like LAT2.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a well-defined mechanism of action that begins with the competitive inhibition of LAT1. By blocking the uptake of essential amino acids, particularly leucine, this compound effectively starves cancer cells of the necessary building blocks for protein synthesis and cellular metabolism.[1] This leads to the downstream inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[3][6] The suppression of mTOR signaling, in turn, triggers cell cycle arrest, primarily at the G0/G1 and G2/M phases, and induces apoptosis through the mitochondria-dependent intrinsic pathway.[1]

Signaling Pathway of this compound Action

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amino Acids Amino Acids LAT1 LAT1 Transporter Amino Acids->LAT1 Uptake Intracellular Amino Acids Intracellular Amino Acids LAT1->Intracellular Amino Acids mTOR mTOR Intracellular Amino Acids->mTOR Activation Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cell Cycle Arrest Cell Cycle Arrest This compound This compound This compound->LAT1 Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data

The efficacy of this compound has been quantified in numerous preclinical studies across a variety of cancer cell lines. The following tables summarize the key inhibitory concentrations (IC50) for both LAT1-mediated leucine uptake and cell proliferation.

Table 1: In Vitro IC50 Values for this compound in Leucine Uptake Inhibition
Cell LineCancer TypeIC50 (µM)Reference
HT-29Colorectal Cancer0.06[1]
YD-38Oral Cancer0.79[1]
Table 2: In Vitro IC50 Values for this compound in Cell Growth Inhibition
Cell LineCancer TypeIC50 (µM)Reference
HT-29Colorectal Cancer4.1[1]
LoVoColorectal Cancer2.3 ± 0.3[1]
MKN45Gastric Cancer4.6 ± 1.0[1]
MKN1Gastric Cancer41.7 ± 2.3[1]
MDA-MB-231Triple-Negative Breast Cancer2.53[7]
HCC1937Triple-Negative Breast Cancer7.86[7]
4T1Mouse Breast Cancer3.34[7]
Table 3: Phase I Clinical Trial Data for this compound in Advanced Solid Tumors
ParameterValueReference
Patient Population 17 patients with advanced solid tumors[4][5]
Dosing Regimen Intravenous administration for 7 days, followed by a 21-day rest period[4][5]
Dose Escalation 12 to 85 mg/m²[4][5]
Maximum Tolerated Dose (MTD) 60 mg/m²[5]
Recommended Phase II Dose (RP2D) 25 mg/m²[8]
Observed Efficacy (Biliary Tract Cancer) 1 Partial Response, 1 Stable Disease (out of 5 patients)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to characterize the activity of this compound.

14C-Leucine Uptake Assay

This assay measures the direct inhibitory effect of this compound on the function of the LAT1 transporter.

Workflow for 14C-Leucine Uptake Assay

Leucine Uptake Assay Workflow cluster_workflow Experimental Workflow start Start step1 Seed cells in 24-well plates start->step1 step2 Incubate cells for 24-48 hours step1->step2 step3 Wash cells with Na+-free buffer step2->step3 step4 Pre-incubate with this compound or vehicle step3->step4 step5 Add 14C-Leucine and incubate step4->step5 step6 Wash cells with ice-cold buffer to stop uptake step5->step6 step7 Lyse cells step6->step7 step8 Measure radioactivity using a scintillation counter step7->step8 end End step8->end

Caption: Workflow for 14C-Leucine Uptake Assay.

Methodology:

  • Cell Culture: Cancer cells are seeded in 24-well plates and cultured until they reach 80-90% confluency.

  • Assay Preparation: The cell culture medium is removed, and the cells are washed twice with a sodium-free uptake buffer (e.g., HBSS) to remove any remaining amino acids.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) in the uptake buffer for a specified period (e.g., 10-30 minutes) at 37°C.

  • Radiolabeled Substrate Addition: The uptake reaction is initiated by adding the uptake buffer containing 14C-labeled leucine to each well. The incubation is carried out for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.

  • Termination of Uptake: The reaction is stopped by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH). The cell lysates are then transferred to scintillation vials, and the radioactivity is measured using a liquid scintillation counter. The protein concentration of the lysate is determined to normalize the uptake values.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Workflow for MTT Assay

MTT Assay Workflow cluster_workflow Experimental Workflow start Start step1 Seed cells in 96-well plates start->step1 step2 Incubate for 24 hours step1->step2 step3 Treat cells with various concentrations of this compound step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT reagent to each well step4->step5 step6 Incubate for 2-4 hours step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end

Caption: Workflow for MTT Cell Viability Assay.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compound to exert its effect.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for mTOR Pathway Proteins

This technique is used to detect and quantify the levels of key proteins in the mTOR signaling pathway to confirm the mechanism of action of this compound.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with this compound for a specified time. Following treatment, the cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the mTOR pathway proteins of interest (e.g., phosphorylated and total mTOR, p70S6K, and 4E-BP1).

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

In Vivo Tumor Xenograft Studies

These studies are conducted in animal models to evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Cell Implantation: A specific number of cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomly assigned to different treatment groups (e.g., vehicle control and various doses of this compound).

  • Drug Administration: this compound is administered to the mice according to a predetermined schedule (e.g., daily intravenous or intraperitoneal injections).

  • Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Study Termination and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blotting).

Conclusion

This compound is a first-in-class, selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1). Its targeted mechanism of action, which involves the deprivation of essential amino acids leading to the suppression of the mTOR signaling pathway and subsequent cancer cell death, has been well-documented in preclinical studies. The quantitative data from both in vitro and in vivo experiments, along with the promising results from early-phase clinical trials in biliary tract cancer, underscore the potential of this compound as a novel therapeutic strategy for a variety of solid tumors. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other LAT1-targeting agents in the field of oncology.

References

JPH203: A Comprehensive Technical Guide to its LAT1 Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPH203, also known as nanvuranlat or KYT-0353, is a potent and highly selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a promising target in oncology.[1][2][3] LAT1, a heterodimeric transporter composed of the light chain SLC7A5 and the heavy chain SLC3A2 (4F2hc), facilitates the transport of large neutral amino acids, such as leucine, which are essential for cancer cell growth and proliferation.[4] Overexpressed in a wide range of human cancers, LAT1 plays a crucial role in supporting the high metabolic demand of tumor cells, making it an attractive therapeutic target.[1][5][6] this compound is a tyrosine analog that acts as a competitive, non-transportable inhibitor of LAT1, effectively blocking amino acid uptake and subsequently suppressing tumor growth.[7][8][9] This technical guide provides an in-depth overview of the binding affinity and selectivity of this compound for LAT1, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Data: Binding Affinity and Proliferation Inhibition

The efficacy of this compound as a LAT1 inhibitor has been extensively characterized across various cancer cell lines. The following tables summarize the key quantitative data regarding its binding affinity (Ki), inhibition of radiolabeled substrate uptake (IC50), and impact on cell proliferation (IC50/IG50).

Table 1: this compound LAT1 Binding Affinity and Leucine Uptake Inhibition
Cell Line/SystemAssay TypeParameterValueReference
Purified human 4F2hc-LAT1Scintillation Proximity AssayKi79 nM[4]
Purified human 4F2hc-LAT1[3H]L-leucine uptake inhibitionIC50197 nM[4]
HT-29 (Colorectal Cancer)[14C]-leucine uptake inhibitionIC500.06 µM[1]
YD-38 (Oral Cancer)L-leucine uptake inhibitionIC500.79 µM[1]
KKU-055 (Cholangiocarcinoma)Leucine uptake inhibitionIC500.20 ± 0.03 µM[1]
KKU-213 (Cholangiocarcinoma)Leucine uptake inhibitionIC500.12 ± 0.02 µM[1]
KKU-100 (Cholangiocarcinoma)Leucine uptake inhibitionIC500.25 ± 0.04 µM[1]
Saos2 (Osteosarcoma)[14C]L-leucine uptake inhibitionIC501.31 µM[10][11]
8505c (Thyroid Cancer)[3H]-leucine uptake inhibitionIC50Not explicitly stated, but inhibited[5]
SW1736 (Thyroid Cancer)[3H]-leucine uptake inhibitionIC50Not explicitly stated, but inhibited[5]
Table 2: this compound Inhibition of Cancer Cell Proliferation
Cell LineCancer TypeParameterValueReference
HT-29Colorectal CancerIC504.1 µM / 30.0 ± 6.4 µM[1]
LoVoColorectal CancerIC502.3 ± 0.3 µM[1]
MKN1Gastric CancerIC5041.7 ± 2.3 µM[1]
MKN45Gastric CancerIC504.6 ± 1.0 µM[1]
T24Bladder CancerIC50~20 µM (Significant inhibition)[1]
5637Bladder CancerIC50~20 µM (Significant inhibition)[1]
PC-3-TxR/CxR (Cabazitaxel-resistant)Prostate CancerIC5028.33 ± 3.26 μM[12]
DU145-TxR/CxR (Cabazitaxel-resistant)Prostate CancerIC5034.09 ± 4.76 μM[12]
PC-3 (Parental)Prostate CancerIC5011.94 ± 2.19 μM[12]
DU145 (Parental)Prostate CancerIC5019.68 ± 4.01 μM[12]
Saos2OsteosarcomaIC5090 µM[10][11]
8505CThyroid CancerIG501.3 µM[5]
OCUT-2Thyroid CancerIG50Not explicitly stated, but inhibited[1]
OCUT-6Thyroid CancerIG50Not explicitly stated, but inhibited[1]
K1Papillary Thyroid CancerIG5016.9 µM[5]

Selectivity Profile

A critical attribute of this compound is its high selectivity for LAT1 over other amino acid transporters, particularly LAT2, which is more broadly expressed in normal tissues. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. This compound has been shown to selectively inhibit LAT1 without affecting LAT2.[9][10] For instance, in YD-38 oral cancer cells which express LAT1 but not LAT2, this compound effectively inhibited L-leucine uptake. Conversely, in normal human oral keratinocytes (NHOKs) that express both LAT1 and LAT2 (with weak LAT1 expression), the IC50 value for L-leucine uptake inhibition was greater than 100 µM.[1] This demonstrates a significant selectivity margin for LAT1. Both this compound and its N-acetyl metabolite have demonstrated high selectivity for LAT1 over LAT2 and other amino acid transporters.[8][9][13]

Mechanism of Action and Downstream Signaling

This compound acts as a competitive, non-transportable inhibitor of LAT1.[5][8] Cryo-electron microscopy studies have revealed that this compound binds to the outward-facing substrate-binding pocket of LAT1, adopting a U-shaped conformation that arrests the transporter in this state, thereby blocking the transport cycle.[2] By inhibiting the uptake of essential amino acids like leucine, this compound triggers a cascade of downstream effects that ultimately lead to the suppression of tumor growth. The primary signaling pathways affected are the mTOR and Wnt/β-catenin pathways.

LAT1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amino Acids Amino Acids LAT1 LAT1 Transporter Amino Acids->LAT1 Transport Intracellular Amino Acids Intracellular Amino Acids LAT1->Intracellular Amino Acids Influx CD24 CD24 LAT1->CD24 Downregulation (via this compound) mTORC1 mTORC1 Intracellular Amino Acids->mTORC1 Activation Apoptosis Apoptosis Intracellular Amino Acids->Apoptosis Depletion leads to Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Drives Wnt/β-catenin Pathway Wnt/β-catenin Pathway CD24->Wnt/β-catenin Pathway Suppression This compound This compound This compound->LAT1 Inhibition

Inhibition of LAT1 by this compound leads to the depletion of intracellular amino acids, which in turn suppresses the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.[5][7] Furthermore, in castration-resistant prostate cancer cells, this compound has been shown to downregulate CD24, leading to the suppression of the Wnt/β-catenin signaling pathway.[7] The deprivation of essential amino acids also induces apoptosis, as demonstrated in osteosarcoma and oral cancer cells.[1][11]

Experimental Protocols

The characterization of this compound's binding affinity and inhibitory activity relies on standardized experimental protocols. The following sections provide a detailed overview of the methodologies commonly employed.

Radioligand Uptake Inhibition Assay

This assay is the gold standard for determining the inhibitory potency (IC50) of a compound on LAT1 function. It measures the ability of the test compound to compete with a radiolabeled LAT1 substrate for uptake into cells.

a. Cell Culture and Seeding:

  • Cancer cell lines known to overexpress LAT1 (e.g., HT-29, Saos2) are cultured in appropriate media and conditions.

  • Cells are seeded into multi-well plates (e.g., 24- or 48-well) and allowed to adhere and reach a suitable confluency.

b. Uptake Experiment:

  • The cell culture medium is removed, and the cells are washed with a sodium-free uptake buffer (e.g., HBSS) to eliminate the contribution of sodium-dependent transporters.

  • Cells are pre-incubated with the uptake buffer for a short period.

  • The pre-incubation buffer is replaced with fresh uptake buffer containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., [14C]L-leucine or [3H]L-leucine) and varying concentrations of this compound.

  • The uptake is allowed to proceed for a defined period (e.g., 1-10 minutes) at a controlled temperature (e.g., 37°C).

c. Termination and Lysis:

  • The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove the extracellular radiolabeled substrate.

  • The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

d. Quantification and Data Analysis:

  • The radioactivity in the cell lysates is measured using a scintillation counter.

  • The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

  • The percentage of inhibition at each this compound concentration is calculated relative to the control (no inhibitor).

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell Proliferation/Viability Assay

This assay assesses the functional consequence of LAT1 inhibition by this compound on cancer cell growth and survival.

a. Cell Seeding:

  • Cells are seeded into 96-well plates at a low density and allowed to attach overnight.

b. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • The cells are incubated with the compound for an extended period (e.g., 24, 48, or 72 hours).

c. Viability Measurement:

  • After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • WST Assay: A similar assay to MTT with a water-soluble formazan (B1609692) product.

    • Crystal Violet Assay: Stains the DNA of adherent cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.

d. Data Analysis:

  • The absorbance or fluorescence is measured using a plate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 or IG50 (concentration for 50% inhibition of growth) value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_setup Assay Setup cluster_uptake Uptake Inhibition Assay cluster_proliferation Cell Proliferation Assay A1 Culture LAT1-expressing cancer cells A2 Seed cells into multi-well plates A1->A2 B1 Wash with Na+-free buffer A2->B1 C1 Treat cells with varying this compound conc. A2->C1 B2 Incubate with [14C]L-leucine + varying this compound conc. B1->B2 B3 Terminate uptake & lyse cells B2->B3 B4 Measure radioactivity B3->B4 B5 Calculate IC50 B4->B5 C2 Incubate for 24-72 hours C1->C2 C3 Assess cell viability (e.g., MTT) C2->C3 C4 Measure absorbance/ fluorescence C3->C4 C5 Calculate IC50/IG50 C4->C5

Conclusion

This compound has emerged as a highly potent and selective inhibitor of LAT1, demonstrating significant anti-tumor activity in a wide array of preclinical models. Its ability to specifically target LAT1 over other transporters minimizes the potential for off-target toxicity. The robust in vitro and in vivo data, coupled with a well-defined mechanism of action involving the suppression of critical cancer signaling pathways, underscore the therapeutic potential of this compound. This technical guide provides a consolidated resource for researchers and drug developers, offering key quantitative data and methodological insights to facilitate further investigation and development of LAT1-targeted cancer therapies. The promising results from early clinical trials, particularly in biliary tract cancer, further validate this compound as a first-in-class LAT1 inhibitor with the potential to address unmet needs in oncology.[14][15][16]

References

The Role of JPH203 in Amino Acid Transport Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JPH203 is a potent and highly selective small molecule inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a key nutrient transporter overexpressed in a wide range of human cancers. By competitively blocking the transport of essential amino acids, such as leucine (B10760876), into cancer cells, this compound disrupts critical cellular processes, leading to the suppression of tumor growth and induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic targeting of amino acid metabolism in oncology.

Introduction: LAT1 as a Therapeutic Target

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid proliferation and growth. A hallmark of this altered metabolism is an increased demand for amino acids, which serve as building blocks for protein synthesis, energy production, and precursors for nucleotide biosynthesis. The L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene, is a sodium-independent transporter responsible for the uptake of large neutral amino acids, including essential amino acids like leucine, isoleucine, and valine.[1][2]

LAT1 is minimally expressed in normal tissues but is significantly upregulated in various malignancies, and its expression often correlates with poor prognosis.[3][4] This differential expression makes LAT1 an attractive therapeutic target for cancer. This compound, a tyrosine analog, has been developed as a selective inhibitor of LAT1, demonstrating promising anti-tumor activity in preclinical and clinical studies.[3][4]

Mechanism of Action of this compound

This compound functions as a competitive, non-transportable inhibitor of LAT1.[3] Its structure, resembling that of the natural LAT1 substrate tyrosine, allows it to bind to the transporter with high affinity. However, unlike substrates, this compound is not transported into the cell, effectively blocking the uptake of essential amino acids.[3]

The primary consequence of LAT1 inhibition by this compound is the intracellular depletion of essential amino acids, particularly leucine. This amino acid starvation triggers a cascade of downstream events, ultimately leading to anti-tumor effects.

Quantitative Preclinical Data

The efficacy of this compound has been evaluated in numerous in vitro and in vivo preclinical models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of L-Leucine Uptake by this compound
Cell LineCancer TypeIC50 (µM) for [14C]-L-leucine UptakeReference(s)
HT-29Colorectal Cancer0.06[3]
YD-38Oral Cancer0.79[3]
KKU-055Biliary Duct Cancer0.20 ± 0.03[3]
KKU-213Biliary Duct Cancer0.12 ± 0.02[3]
KKU-100Biliary Duct Cancer0.25 ± 0.04[3]
Saos2Osteosarcoma1.31 ± 0.27[1]
FOB (normal osteoblast)Normal Bone92.12 ± 10.71[1]
Table 2: In Vitro Inhibition of Cell Growth by this compound
Cell LineCancer TypeIC50 (µM) for Cell GrowthReference(s)
HT-29Colorectal Cancer4.1[3]
LoVoColorectal Cancer2.3 ± 0.3[3]
MKN1Gastric Cancer41.7 ± 2.3[3]
MKN45Gastric Cancer4.6 ± 1.0[3]
YD-38Oral Cancer69[3]
KKU-055 (Day 3)Biliary Duct Cancer5.78 ± 1.15[3]
KKU-213 (Day 3)Biliary Duct Cancer2.47 ± 1.19[3]
KKU-100 (Day 3)Biliary Duct Cancer3.00 ± 1.28[3]
8505cAnaplastic Thyroid Cancer~1.3[4]
SW1736Anaplastic Thyroid Cancer~2.5[4]
C4-2Castration-Resistant Prostate Cancer17.3[5]
PC-3Castration-Resistant Prostate Cancer12.0[5]
Table 3: In Vivo Efficacy of this compound
Cancer ModelDosingOutcomeReference(s)
HT-29 Xenograft12.5 and 25 mg/kg, i.v. dailySignificant tumor growth inhibition[3]
8505C Xenograft12.5 and 25 mg/kg, i.v. dailyDose-dependent tumor growth inhibition[3]
C4-2 XenograftNot specifiedInhibited tumor proliferation in a castrated environment[5]

Key Signaling Pathways Affected by this compound

The inhibition of amino acid transport by this compound triggers several downstream signaling pathways that collectively contribute to its anti-tumor activity.

mTOR Signaling Pathway

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine is a key activator of the mTORC1 complex. By depleting intracellular leucine levels, this compound leads to the downregulation of mTORC1 signaling.[6][7] This results in the inhibition of protein synthesis and cell cycle progression.[3]

mTOR_Pathway This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits Leucine_int Intracellular Leucine LAT1->Leucine_int Leucine_ext Extracellular Leucine Leucine_ext->LAT1 Transport mTORC1 mTORC1 Leucine_int->mTORC1 Activates Protein_Synth Protein Synthesis mTORC1->Protein_Synth Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

This compound-mediated inhibition of the mTOR signaling pathway.
Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines.[1][2] The proposed mechanism involves the activation of the mitochondria-dependent intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins (Bad, Bax, Bak) and the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), leading to the activation of caspase-9 and subsequently caspase-3.[1][8]

Apoptosis_Pathway This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits AA_Depletion Amino Acid Depletion LAT1->AA_Depletion Leads to Mitochondria Mitochondria AA_Depletion->Mitochondria Bax_Bak Bax / Bak Activation Mitochondria->Bax_Bak Caspase9 Caspase-9 Activation Bax_Bak->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis by this compound via the mitochondrial pathway.
Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases.[3][9] This is associated with changes in the expression of key cell cycle regulatory proteins, such as cyclin D1, CDK4, and CDK6.[3]

Wnt/β-catenin Signaling Pathway

Recent studies have suggested a potential role for this compound in modulating the Wnt/β-catenin signaling pathway. In castration-resistant prostate cancer cells, this compound treatment led to the downregulation of CD24, a downstream target, which in turn suppressed the activation of the Wnt/β-catenin pathway.[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.

[14C]-L-leucine Uptake Assay

This assay measures the ability of this compound to inhibit the transport of L-leucine into cancer cells.

  • Cell Culture: Plate cells in a suitable multi-well format and grow to confluence.

  • Pre-incubation: Wash cells with a sodium-free buffer (e.g., HBSS) and pre-incubate for a short period.

  • Inhibition: Add varying concentrations of this compound to the cells along with a fixed concentration of [14C]-L-leucine.

  • Incubation: Incubate for a defined period (e.g., 1-5 minutes) at 37°C.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the [14C]-L-leucine uptake.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After cell attachment, treat with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value for cell growth inhibition.

Western Blotting for mTOR Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, S6K, and 4E-BP1.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intravenous or intraperitoneal injection) at specified doses and schedules. The control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the efficacy of this compound.

Clinical Development of this compound

This compound has undergone Phase I and Phase II clinical trials for the treatment of advanced solid tumors.

A first-in-human Phase I study established the safety, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of this compound. The MTD was determined to be 60 mg/m², and the RP2D was established at 25 mg/m².[3][10] The study showed that this compound was well-tolerated and demonstrated promising activity, particularly in patients with biliary tract cancer.[3][10]

A subsequent Phase II placebo-controlled study evaluated the efficacy and safety of nanvuranlat (this compound) in patients with advanced biliary tract cancers who had been previously treated with systemic chemotherapy.[11] The trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS) for patients treated with this compound compared to placebo.[12][13] Subgroup analysis indicated that the efficacy of this compound was enhanced in patients with high LAT1 expression.[12]

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow Target_ID Target Identification (LAT1 Overexpression) In_Vitro In Vitro Studies Target_ID->In_Vitro Leucine_Uptake [14C]-L-leucine Uptake Assay In_Vitro->Leucine_Uptake Cell_Viability Cell Viability Assay (MTT) In_Vitro->Cell_Viability Signaling Signaling Pathway Analysis (Western Blot) In_Vitro->Signaling In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Xenograft Tumor Xenograft Model In_Vivo->Xenograft Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials Positive Efficacy & Safety Phase_I Phase I (Safety, MTD, RP2D) Clinical_Trials->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II

Preclinical to clinical development workflow for this compound.

Conclusion

This compound represents a promising therapeutic agent that selectively targets the amino acid transporter LAT1, a critical component of the metabolic machinery of many cancers. Its mechanism of action, centered on inducing amino acid starvation, leads to the inhibition of key oncogenic signaling pathways, cell cycle arrest, and apoptosis. The robust preclinical data, coupled with the encouraging results from clinical trials, underscore the potential of this compound as a novel anti-cancer therapy. This guide provides a foundational understanding for researchers and clinicians working to further elucidate the role of amino acid metabolism in cancer and to develop innovative therapeutic strategies targeting this crucial pathway.

References

JPH203 and its Impact on the mTOR Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The information presented herein is compiled from recent preclinical research and is intended to inform further investigation and drug development efforts in oncology.

Core Mechanism of Action: LAT1 Inhibition

This compound is a novel small molecule that acts as a highly selective and potent inhibitor of L-type amino acid transporter 1 (LAT1), also known as SLC7A5.[1][2] LAT1 is a crucial transmembrane protein responsible for transporting large neutral amino acids, including essential amino acids like leucine (B10760876), into cells.[3][4] In numerous cancer types, LAT1 is overexpressed and plays a critical role in supplying the necessary amino acids to sustain rapid cell growth and proliferation.[5][6][7]

This compound competitively inhibits the uptake of these essential amino acids, thereby inducing a state of amino acid starvation within cancer cells.[5][8] This deprivation is the primary trigger for the downstream effects on the mTOR signaling pathway.

This compound This compound LAT1 LAT1 Transporter (SLC7A5) This compound->LAT1 Inhibition EAA_in Intracellular Essential Amino Acids LAT1->EAA_in EAA_out Extracellular Essential Amino Acids (e.g., Leucine) EAA_out->LAT1 Transport mTORC1 mTORC1 (mammalian Target of Rapamycin Complex 1) EAA_in->mTORC1 Activation Downstream Downstream Effectors (p70S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Effects Inhibition of: - Protein Synthesis - Cell Growth - Proliferation Downstream->Effects Regulation

Caption: this compound mechanism of action on the mTORC1 pathway.

Downregulation of the mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation, and it is frequently hyperactivated in cancer.[9][10] The mTORC1 complex is particularly sensitive to intracellular amino acid levels, with leucine being a potent activator.[11][12]

By blocking LAT1, this compound depletes the intracellular pool of leucine, leading to the inactivation of the mTORC1 complex.[11][13] This inactivation is observed through the reduced phosphorylation of mTOR itself and its key downstream effectors:

  • p70 S6 Kinase (p70S6K): Dephosphorylation of p70S6K at sites like Threonine 389.[12]

  • Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Hypophosphorylation of 4E-BP1.[12][14]

The consequence of inhibiting the mTORC1-p70S6K/4E-BP1 axis is a significant suppression of cap-dependent mRNA translation and protein synthesis, ultimately leading to a cytostatic effect on cancer cells.[4][5][12] Studies have demonstrated that this compound treatment results in cell cycle arrest, primarily at the G0/G1 phase, and can induce apoptosis.[5]

Quantitative Data on this compound Efficacy

The anti-proliferative effects of this compound have been quantified across various cancer cell lines. The data consistently show a dose-dependent inhibition of cell growth.

Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50/IG50 Values)

Cell Line Cancer Type IC50 / IG50 (µM) Reference
HT-29 Colorectal Cancer 4.1 [5][8]
8505C Anaplastic Thyroid Cancer ~1.3 [8]
OCUT-2 Anaplastic Thyroid Cancer ~2.5 [5]
OCUT-6 Anaplastic Thyroid Cancer ~6.8 [5]
K1 Papillary Thyroid Cancer 16.9 [8]
Caki-1 Renal Cell Carcinoma Not specified, effective at 10 µM [14]
C4-2 Castration-Resistant Prostate Cancer Effective at 10-30 µM [13]

| PC-3 | Castration-Resistant Prostate Cancer | Effective at 10-30 µM |[13] |

Table 2: Effect of this compound on mTOR Pathway Phosphorylation

Cell Line Treatment Target Protein Change in Phosphorylation Reference
Caki-1 10 µM this compound (24-72h) p-mTOR Decreased [14]
Caki-1 10 µM this compound (24-72h) p-p70S6K Decreased [14]
Caki-1 10 µM this compound (24-72h) p-4E-BP1 Decreased [14]
C4-2 This compound (12h) p-mTOR Decreased [13]
PC-3 This compound (12h) p-mTOR Decreased [13]
MIA Paca-2 This compound p-p70S6K Decreased [11][12]
A549 This compound p-p70S6K Decreased [11]
NSCLC Cells This compound p-mTOR (Ser2481) Decreased [15]

| NSCLC Cells | this compound | p-Akt (Ser473) | Decreased |[15] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature for assessing the effect of this compound on the mTOR pathway.

  • Cell Lines: A variety of cancer cell lines with documented LAT1 expression (e.g., MIA Paca-2, A549, C4-2, HT-29) are suitable.[5][11][13]

  • Culture Conditions: Cells are maintained in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0-30 µM) or a vehicle control (DMSO, typically ≤0.5%).[6][13] Incubation times vary depending on the assay (e.g., 12-72 hours).[13][14]

  • Cell Lysis: After this compound treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail.[11]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.[13]

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[13]

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR, p70S6K, and 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ).[14]

  • Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).[13]

  • Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • Quantification:

    • CCK-8/WST Assay: A solution like Cell Counting Kit-8 (CCK-8) is added to each well, and the plate is incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader.[13]

    • Live-Cell Imaging: Alternatively, a system like the Incucyte Zoom can be used to automatically monitor cell confluence over time, providing a growth curve.[6]

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated using appropriate software (e.g., GraphPad Prism).[13]

cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A1 Seed Cells in Multi-well Plate A2 Allow Cells to Adhere (24h) A1->A2 B2 Treat Cells with This compound or Vehicle A2->B2 B1 Prepare this compound Serial Dilutions B1->B2 B3 Incubate (e.g., 24-72h) B2->B3 C1 Western Blot (for Protein Analysis) B3->C1 C2 Cell Viability Assay (e.g., CCK-8) B3->C2 C3 Data Quantification & Statistical Analysis C1->C3 C2->C3

Caption: General experimental workflow for in vitro this compound studies.

Conclusion and Future Directions

This compound effectively downregulates the mTOR signaling pathway by inhibiting LAT1-mediated amino acid transport. This mechanism has been validated across multiple cancer cell lines, where this compound treatment leads to decreased phosphorylation of key mTORC1 substrates, resulting in reduced cell proliferation. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. This compound represents a promising therapeutic agent, particularly for LAT1-overexpressing tumors, and may offer synergistic potential when combined with other anticancer therapies, such as radiation.[11]

References

JPH203: A Targeted Approach to Inducing Apoptosis in Tumor Models Through LAT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JPH203 is a novel, selective inhibitor of the L-type amino acid transporter 1 (LAT1), a transporter significantly overexpressed in a wide array of human cancers. By competitively blocking the uptake of essential amino acids, particularly leucine (B10760876), this compound disrupts crucial cellular processes, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in tumor cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its ability to induce apoptosis in various tumor models. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction

Cancer cells exhibit a reprogrammed metabolism to sustain their rapid growth and proliferation, a key feature of which is an increased demand for amino acids.[1] The L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is a sodium-independent transporter of large neutral amino acids, including essential amino acids like leucine.[1][2] LAT1 is minimally expressed in normal tissues but is highly expressed in a variety of cancers, correlating with poor prognosis and tumor progression.[2][3] This differential expression makes LAT1 an attractive target for cancer therapy.[3]

This compound is a selective and potent LAT1 inhibitor that mimics the structure of tyrosine.[4][5] By blocking LAT1-mediated amino acid transport, this compound effectively starves cancer cells of essential nutrients, leading to the suppression of key signaling pathways and ultimately, apoptosis.[6][7] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in a range of cancer cell lines and in vivo models, and it has undergone Phase I and II clinical trials for advanced solid tumors, showing promising activity, particularly in biliary tract cancer.[6][8][9][10]

Mechanism of Action: this compound-Induced Apoptosis

This compound's primary mechanism of inducing apoptosis stems from its inhibition of LAT1, which triggers a cascade of intracellular events.

Inhibition of Amino Acid Uptake and mTORC1 Signaling

Leucine, a key substrate of LAT1, is a critical activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2] mTORC1 is a central regulator of cell growth, proliferation, and survival.[1] By blocking leucine uptake, this compound leads to the downregulation of mTORC1 activity.[6][11][12] This is evidenced by the decreased phosphorylation of downstream mTORC1 targets such as p70S6K and S6 ribosomal protein.[11][13] Inhibition of the mTORC1 pathway contributes to the cytostatic and apoptotic effects of this compound.[6][11]

Induction of the Intrinsic Apoptotic Pathway

The depletion of essential amino acids induced by this compound triggers cellular stress, leading to the activation of the mitochondria-dependent intrinsic apoptotic pathway.[6][14] Studies in osteosarcoma and oral cancer cells have shown that this compound treatment leads to:[5][6][14]

  • Upregulation of pro-apoptotic proteins: Increased expression of Bad, Bax, and Bak.[6][14]

  • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-xL.[6][14]

  • Activation of caspases: Increased levels of cleaved caspase-9 and caspase-3.[5][6][14]

  • PARP cleavage: Increased cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[5][14]

This cascade of events culminates in programmed cell death.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[6][15] This effect is linked to the inhibition of mTOR signaling and the downregulation of cell cycle progression proteins such as cyclin D1, CDK4, and CDK6.[6] In some cancer models, this compound also induces a G2/M phase arrest.[6] More recent findings in cabazitaxel-resistant prostate cancer cells indicate that this compound can attenuate the kinase activity of CDK1 and CDK2, leading to G0/G1 arrest and apoptosis.[16]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

Table 1: Inhibition of Cell Proliferation by this compound

Cancer TypeCell LineIC50 (µM)Reference
Colorectal CancerHT-294.1 - 30.0[6]
Colorectal CancerLoVo2.3[6]
Gastric CancerMKN141.7[6]
Gastric CancerMKN454.6[6]
Thyroid Cancer8505C1.3 - 4.4[6][11]
Thyroid CancerOCUT-21.3 - 4.4[6][11]
Thyroid CancerOCUT-61.3 - 4.4[6][11]
Thyroid CancerTPC11.3 - 4.4[11]
Thyroid CancerK116.9[11]
Renal CancerCaki-12.5[6]
Renal CancerACHN2.7[6]
Triple-Negative Breast CancerMDA-MB-2312.53[15]
Triple-Negative Breast CancerHCC19377.86[15]
Triple-Negative Breast Cancer4T13.34[15]
Breast CancerT-47D5.0[17]

Table 2: Inhibition of ¹⁴C-Leucine Uptake by this compound

Cancer TypeCell LineIC50 (µM)Reference
Colorectal CancerHT-290.06[6]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate this compound-induced apoptosis.

Cell Culture
  • Cell Lines: Select appropriate cancer cell lines with known LAT1 expression levels.

  • Media: Culture cells in the recommended medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT or WST-based)
  • Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTT or WST reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Treatment: Treat cells with this compound at a concentration known to induce cell death (e.g., 3 µM for Saos2 cells) for 24 hours.[14]

  • Harvesting: Harvest cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blotting
  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-mTOR, total mTOR, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ C4-2 cells) into the flank of immunodeficient mice (e.g., nude mice).[4]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg) intravenously daily, and a vehicle control to the other group.[4]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67 and TUNEL).

Visualizations

Signaling Pathways

JPH203_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits Leucine Leucine Leucine->LAT1 Transport mTORC1 mTORC1 LAT1->mTORC1 Activates AminoAcidDepletion Amino Acid Depletion LAT1->AminoAcidDepletion Prevents p70S6K p70S6K mTORC1->p70S6K Phosphorylates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Mitochondria Mitochondria AminoAcidDepletion->Mitochondria Stress Signal Bcl2 Bcl-2/Bcl-xL Mitochondria->Bcl2 Inhibits Bax Bax/Bak Mitochondria->Bax Activates Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture JPH203_Treatment This compound Treatment (Dose-Response & Time-Course) CellCulture->JPH203_Treatment Viability Cell Viability Assay (MTT/WST) JPH203_Treatment->Viability ApoptosisAssay Apoptosis Assay (Annexin V/PI) JPH203_Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (Apoptotic & Signaling Proteins) JPH203_Treatment->WesternBlot LeucineUptake ¹⁴C-Leucine Uptake Assay JPH203_Treatment->LeucineUptake end End Viability->end ApoptosisAssay->end WesternBlot->end LeucineUptake->end Xenograft Tumor Xenograft Model Establishment JPH203_Admin This compound Administration Xenograft->JPH203_Admin TumorMonitoring Tumor Growth & Body Weight Monitoring JPH203_Admin->TumorMonitoring IHC Immunohistochemistry (Ki67, TUNEL) TumorMonitoring->IHC IHC->end start Start start->CellCulture start->Xenograft

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising targeted therapy for a variety of cancers that overexpress LAT1. Its mechanism of action, centered on the inhibition of essential amino acid uptake, leads to the suppression of the mTORC1 signaling pathway and the induction of the intrinsic apoptotic pathway. The comprehensive data from in vitro and in vivo models underscore its potential as a potent anti-cancer agent. Further research, including ongoing and future clinical trials, will continue to delineate the full therapeutic potential of this compound in the oncology landscape.

References

Preclinical Profile of JPH203: A Selective LAT1 Inhibitor for Solid Tumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The L-type amino acid transporter 1 (LAT1 or SLC7A5) has emerged as a critical mediator of tumor growth and survival. Overexpressed in a wide array of solid malignancies, LAT1 facilitates the uptake of essential amino acids, such as leucine, which are vital for protein synthesis and activation of key oncogenic signaling pathways.[1][2][3] JPH203 (also known as nanvuranlat or KYT-0353) is a novel, highly selective small molecule inhibitor of LAT1 that has shown significant anti-tumor activity in a variety of preclinical models, leading to its investigation in clinical trials for patients with advanced solid tumors.[1][4][5] This technical guide provides an in-depth overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Core Mechanism of Action

This compound is a tyrosine analog that competitively and selectively inhibits LAT1-mediated transport of large neutral amino acids.[3][6] By blocking this transport, this compound induces a state of amino acid deprivation within cancer cells.[7] This leads to the suppression of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation that is sensitive to amino acid availability, particularly leucine.[6][8][9] The inhibition of mTORC1 signaling is a fundamental pharmacological effect underlying the anti-proliferative action of this compound.[9][10] Additionally, preclinical evidence suggests that this compound's mechanism extends to inducing apoptosis, causing cell cycle arrest, and potentially remodeling the tumor microenvironment.[1][7]

cluster_membrane Cell Membrane LAT1 LAT1 mTORC1_Pathway mTORC1 Pathway LAT1->mTORC1_Pathway Activation Essential_Amino_Acids Essential Amino Acids (e.g., Leucine) Essential_Amino_Acids->LAT1 Transport This compound This compound This compound->LAT1 Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces Protein_Synthesis Protein Synthesis mTORC1_Pathway->Protein_Synthesis Promotes Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1_Pathway->Cell_Growth_Proliferation Promotes Protein_Synthesis->Cell_Growth_Proliferation Leads to

Caption: this compound mechanism of action.

In Vitro Studies: Proliferation Inhibition and Cellular Effects

This compound has demonstrated potent anti-proliferative effects across a diverse range of human cancer cell lines derived from various solid tumors. The efficacy of this compound in vitro is often correlated with the level of LAT1 expression in the cancer cells.[11]

Quantitative Data: In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) values for this compound highlight its activity in different cancer types.

Cancer TypeCell LineIC50 (µM)Reference
Colorectal CancerHT-294.1[1]
Colorectal CancerHT-2930.0 ± 6.4[1]
Colorectal CancerLoVo2.3 ± 0.3[1]
Gastric CancerMKN141.7 ± 2.3[1]
Gastric CancerMKN454.6 ± 1.0[1]
Thyroid Cancer8505C~1.3[12]
Thyroid CancerTPC1~2.5[12]
Thyroid CancerBCPAP~3.8[12]
Thyroid CancerC643~5.2[12]
Thyroid CancerSW1736~6.8[12]
Thyroid CancerK116.9[12]
OsteosarcomaSaos21.31[3]
Breast Cancer (TNBC)MDA-MB-231200 ± 12.5[13]
Breast CancerT-47D5 ± 1.1[13]

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols: Key In Vitro Assays

Cell Proliferation Assay (WST Assay):

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of this compound or vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

  • Reagent Addition: A water-soluble tetrazolium salt (WST) reagent is added to each well.

  • Measurement: After a further incubation period (e.g., 1-4 hours), the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Amino Acid Uptake Assay:

  • Cell Culture: Cells are cultured to confluence in appropriate plates (e.g., 24-well plates).

  • Pre-incubation: Cells are washed with a sodium-free buffer and pre-incubated with varying concentrations of this compound.

  • Uptake Initiation: The uptake reaction is started by adding a buffer containing a radiolabeled LAT1 substrate, such as ¹⁴C-L-leucine.

  • Uptake Termination: After a short incubation (e.g., 1-5 minutes), the uptake is stopped by aspirating the solution and washing the cells rapidly with ice-cold buffer.

  • Cell Lysis and Measurement: Cells are lysed, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The inhibitory effect of this compound on amino acid uptake is determined by comparing the radioactivity in treated versus untreated cells.

Western Blot Analysis for Signaling Pathways:

  • Cell Treatment and Lysis: Cells are treated with this compound for a specified time, then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-mTOR, total mTOR, phospho-S6K, total S6K, actin) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_invitro In Vitro Experimental Workflow Seed_Cells Seed Cancer Cells (96-well plate) Treat_this compound Treat with this compound (Dose-response) Seed_Cells->Treat_this compound Incubate Incubate (e.g., 72h) Treat_this compound->Incubate Add_WST Add WST Reagent Incubate->Add_WST Measure_Abs Measure Absorbance Add_WST->Measure_Abs Calculate_IC50 Calculate IC50 Measure_Abs->Calculate_IC50

Caption: Workflow for a typical in vitro cell proliferation assay.

In Vivo Studies: Tumor Growth Inhibition in Animal Models

The anti-tumor efficacy of this compound has been confirmed in multiple xenograft and allograft models of solid tumors, demonstrating its potential for clinical translation.

Quantitative Data: In Vivo Efficacy
Cancer TypeAnimal ModelThis compound TreatmentOutcomeReference
CholangiocarcinomaMouse xenograft (KKU-213 cells)12.5 & 25 mg/kg, i.v., dailySignificant, dose-dependent tumor growth inhibition[1]
Colorectal CancerNude mouse xenograft (HT-29 cells)Not specifiedTumor growth inhibition[1]
Colorectal CancerAllogeneic mouse model (CT26 cells)Not specifiedMarkedly lower tumor luciferase activity; reduced tumor size and metastasis[11][14][15]
Castration-Resistant Prostate Cancer (CRPC)Nude mouse xenograft (C4-2 cells)Treatment for 15 daysSuppressive effect on tumor growth in castrated model[6]
Thyroid CancerGenetically engineered immunocompetent mouse modelNot specifiedInduced tumor growth arrest[12]
Head and Neck CancerNude mice (Ca9-22 cells)In combination with metforminSynergistically enhanced anti-tumor effect[13]
Triple-Negative Breast Cancer (TNBC)Immunocompetent mouse modelNot specifiedConfirmed anti-tumor activity and safety[7]
Experimental Protocols: Xenograft Tumor Model
  • Cell Preparation: A suspension of a human cancer cell line (e.g., C4-2, HT-29) is prepared in a suitable medium or matrix (e.g., Matrigel).

  • Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intravenous, intraperitoneal) at a defined dose and schedule. The control group receives a vehicle.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

cluster_invivo In Vivo Xenograft Study Workflow Implant_Cells Implant Cancer Cells (Subcutaneously in Mice) Tumor_Growth Allow Tumors to Grow (e.g., to 100 mm³) Implant_Cells->Tumor_Growth Randomize Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomize Administer_Drug Administer this compound / Vehicle (e.g., Daily IV) Randomize->Administer_Drug Measure_Tumors Measure Tumor Volume & Body Weight Regularly Administer_Drug->Measure_Tumors Endpoint_Analysis Endpoint: Excise Tumors for Analysis Measure_Tumors->Endpoint_Analysis

References

Nanvuranlat (JPH203): A Technical Whitepaper on the Discovery and Development of a First-in-Class LAT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanvuranlat (JPH203) is a first-in-class, selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a promising target in oncology. Overexpressed in a wide range of solid tumors, LAT1 facilitates the transport of essential amino acids, fueling rapid cancer cell growth and proliferation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of nanvuranlat, supported by preclinical and clinical data. Detailed experimental methodologies and signaling pathways are presented to offer a complete scientific resource for professionals in the field.

Introduction: The Rationale for Targeting LAT1 in Cancer

Cancer cells exhibit altered metabolic pathways to sustain their high proliferative rate. One key adaptation is the increased uptake of essential amino acids, which are crucial for protein synthesis, energy production, and cellular signaling. The L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene, has emerged as a critical mediator of this process.[1][2] LAT1 is a sodium-independent transporter that facilitates the cellular uptake of large neutral amino acids, such as leucine (B10760876), which is a potent activator of the mTORC1 signaling pathway.[1][3][4]

Numerous studies have demonstrated the overexpression of LAT1 in various malignancies, including biliary tract cancer, and have correlated its high expression with poor prognosis.[2][5][6] This dependency of cancer cells on LAT1 for nutrient supply makes it an attractive therapeutic target. By inhibiting LAT1, it is possible to induce amino acid starvation, leading to the suppression of tumor growth and the induction of apoptosis.[7] Nanvuranlat (this compound) was developed by J-Pharma Co., Ltd. as a selective inhibitor of LAT1 to exploit this vulnerability.[1][8]

Discovery and Preclinical Development of Nanvuranlat (this compound)

Nanvuranlat is a novel small molecule compound that was identified through a dedicated discovery program aimed at identifying potent and selective LAT1 inhibitors.[8][9]

Mechanism of Action

Nanvuranlat is a competitive and non-transportable inhibitor of LAT1.[10] It binds to the transporter with high affinity, thereby blocking the uptake of essential amino acids like leucine. This leads to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[11][12] The subsequent downstream effects include cell cycle arrest and induction of the intrinsic apoptotic pathway.[11][13]

In Vitro Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of nanvuranlat across a variety of cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Nanvuranlat (this compound)

ParameterCell LineValueReference
Ki (LAT1 Inhibition) -38.7 nM[10]
IC50 (Leucine Uptake) HT-29 (Colon Cancer)0.06 µM[14]
IC50 (Leucine Uptake) YD-38 (Oral Cancer)0.79 µM[14]
IC50 (Cell Growth) HT-29 (Colon Cancer)4.1 µM[14]
IC50 (Cell Growth) Saos2 (Osteosarcoma)4.09 µM[15]
In Vivo Efficacy

The anti-tumor efficacy of nanvuranlat has been confirmed in xenograft models of human cancers. Daily intravenous administration of this compound at doses of 12.5 and 25 mg/kg significantly inhibited the growth of KKU-213 cholangiocarcinoma cell xenografts in nude mice in a dose-dependent manner, without significant toxicity.[13]

Pharmacokinetics and Metabolism

A preclinical pharmacokinetic study revealed that this compound is metabolized in the liver by N-acetyltransferase 2 (NAT2) to its main inactive metabolite, N-acetyl-JPH203.[16] The parent compound was found to be metabolically stable in liver microsomal incubations from various species, including humans.[13]

Clinical Development

The clinical development of nanvuranlat has focused on solid tumors, with a particular emphasis on advanced biliary tract cancer.

Phase 1 Clinical Trial

A Phase 1 clinical trial of nanvuranlat was conducted in patients with various solid tumors. The study established a favorable safety profile and determined the recommended dose for further studies. Promising anti-tumor activity was observed, particularly in patients with biliary tract cancer.[9]

Phase 2 Clinical Trial in Biliary Tract Cancer

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (UMIN000034080) was conducted in Japan to evaluate the efficacy and safety of nanvuranlat in patients with advanced, refractory biliary tract cancer.[5][7][8] A total of 104 patients were randomized (2:1) to receive either nanvuranlat (n=69) or a placebo (n=35).[5] The nanvuranlat was administered intravenously at a dose of 25 mg/m²/day for 5 consecutive days, followed by a 9-day rest period.[7][17]

Table 2: Efficacy Results from the Phase 2 Trial in Biliary Tract Cancer

EndpointAll Patients (FAS)High LAT1 Expression Subgroup
Progression-Free Survival (PFS) Hazard Ratio (HR) 0.56 (95% CI: 0.34-0.90)0.439 (95% CI: 0.2254-0.8535)
P-value (PFS) 0.016-
Disease Control Rate (DCR) - Nanvuranlat 24.6%-
Disease Control Rate (DCR) - Placebo 11.4%-

FAS: Full Analysis Set

The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival for patients treated with nanvuranlat compared to placebo.[7][8] The efficacy was even more pronounced in the subgroup of patients with high LAT1 expression in their tumors.[5] The safety profile was comparable between the two groups, with no new significant safety signals identified.[5][7]

Signaling Pathways and Experimental Workflows

Nanvuranlat Mechanism of Action Signaling Pathway

Nanvuranlat_MoA cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular LAT1 LAT1 Leucine_in Essential Amino Acids LAT1->Leucine_in Leucine_out Essential Amino Acids (e.g., Leucine) Leucine_out->LAT1 Transport Nanvuranlat Nanvuranlat (this compound) Nanvuranlat->LAT1 Inhibits mTORC1 mTORC1 Nanvuranlat->mTORC1 Inhibition of mTORC1 (via Leucine depletion) Leucine_in->mTORC1 Activates Protein_Synth Protein Synthesis & Cell Growth mTORC1->Protein_Synth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Suppresses Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) mTORC1->Bcl2 Inhibits Apoptosis via Bax Bax, Bak (Pro-apoptotic) mTORC1->Bax Inhibition

Caption: Nanvuranlat inhibits LAT1, leading to mTORC1 inactivation and apoptosis.

Experimental Workflow for In Vitro Cell Proliferation Assay

Cell_Proliferation_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells add_drug Add varying concentrations of Nanvuranlat (this compound) seed_cells->add_drug incubate Incubate for a defined period (e.g., 72 hours) add_drug->incubate add_reagent Add cell viability reagent (e.g., MTT, WST) incubate->add_reagent measure Measure absorbance/ fluorescence add_reagent->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Caption: Workflow for determining the IC50 of nanvuranlat on cancer cell lines.

Detailed Experimental Protocols

Leucine Uptake Assay

This assay is designed to measure the direct inhibitory effect of nanvuranlat on LAT1 function.

  • Cell Culture: Cancer cells with high LAT1 expression (e.g., HT-29) are cultured to confluency in appropriate media.

  • Preparation: Cells are washed with a sodium-free buffer (e.g., Hanks' Balanced Salt Solution) to prevent uptake by sodium-dependent transporters.

  • Inhibition: Cells are pre-incubated with varying concentrations of nanvuranlat for a specified time.

  • Uptake: A solution containing a fixed concentration of radiolabeled leucine (e.g., 14C-leucine or 3H-leucine) and the corresponding concentration of nanvuranlat is added to the cells and incubated for a short period (e.g., 1-3 minutes) at 37°C.[15][18]

  • Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

  • Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Analysis: The percentage of inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined.

In Vivo Tumor Xenograft Study

This protocol outlines the evaluation of nanvuranlat's anti-tumor efficacy in a mouse model.

  • Cell Implantation: Human cancer cells (e.g., KKU-213) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment: Nanvuranlat is administered intravenously at predetermined doses (e.g., 12.5 and 25 mg/kg) daily for a specified duration (e.g., 14 days).[13] The control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group.

Conclusion and Future Directions

Nanvuranlat (this compound) represents a novel and promising therapeutic agent for the treatment of cancers that are dependent on LAT1 for their growth and survival. The successful Phase 2 clinical trial in advanced biliary tract cancer has provided strong evidence of its clinical efficacy and acceptable safety profile.[7][8] The enhanced benefit observed in patients with high LAT1 expression underscores the potential for a biomarker-driven approach to patient selection.[5]

Future research will likely focus on several key areas:

  • Phase 3 Clinical Trials: Pivotal Phase 3 trials are anticipated to confirm the clinical benefit of nanvuranlat and support its regulatory approval.

  • Combination Therapies: Investigating the synergistic or additive effects of nanvuranlat with other anti-cancer agents, such as chemotherapy or other targeted therapies, could broaden its therapeutic application.

  • Expansion to Other Indications: Given the widespread overexpression of LAT1 in various cancers, exploring the efficacy of nanvuranlat in other solid tumors is a logical next step.

  • Mechanisms of Resistance: Understanding potential mechanisms of resistance to nanvuranlat will be crucial for developing strategies to overcome them.

References

JPH203: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

JPH203, also known as KYT-0353, is a potent and highly selective inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for essential amino acids, and its overexpression is a hallmark of numerous cancers, making it a prime therapeutic target. This compound's ability to selectively block LAT1 disrupts amino acid homeostasis in cancer cells, leading to cell cycle arrest and apoptosis. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic tyrosine analog. Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl] propanoic acid[1]
Synonyms KYT-0353, Nanvuranlat[2]
CAS Number 1037592-40-7 (free base)[2][3]
Molecular Formula C₂₃H₁₉Cl₂N₃O₄[1][2]
Molecular Weight 472.3 g/mol [1][2]
Appearance White to off-white solid powder[]
Solubility Soluble in DMSO. Sparingly soluble in aqueous buffers.[][5][6]
Storage and Stability Store at -20°C. Stable for at least 4 years as a solid. Aqueous solutions should be used within a day.[7][8]
SMILES C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C--INVALID-LINK--N)Cl)N[2]

Mechanism of Action and Signaling Pathways

This compound functions as a selective, competitive inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5. LAT1 is responsible for the transport of large neutral amino acids, such as leucine (B10760876), which are essential for cancer cell growth and proliferation. By blocking LAT1, this compound induces amino acid starvation within cancer cells, triggering a cascade of downstream events.

The primary signaling pathways affected by this compound-mediated LAT1 inhibition include:

  • mTOR Signaling Pathway: Deprivation of essential amino acids, particularly leucine, leads to the downregulation of the mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.[9][10][11]

  • Mitochondria-Dependent Apoptosis: this compound treatment has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins (Bad, Bax, Bak) and the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL), leading to the activation of caspase-9 and subsequently caspase-3.[2][3][12]

  • Cell Cycle Arrest: Inhibition of LAT1 by this compound can cause cell cycle arrest at the G0/G1 and G2/M phases, associated with altered expression of cell cycle regulatory proteins like cyclin D1, CDK4, and CDK6.[1][2][8]

  • Wnt/β-catenin Signaling Pathway: In some cancer types, such as castration-resistant prostate cancer, this compound has been found to suppress the Wnt/β-catenin signaling pathway, potentially through the downregulation of CD24.[9][11]

JPH203_Signaling_Pathway This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Inhibits AminoAcids Essential Amino Acid (e.g., Leucine) Depletion LAT1->AminoAcids Blocks Uptake mTOR mTOR Pathway Downregulation AminoAcids->mTOR Wnt Wnt/β-catenin Pathway Suppression AminoAcids->Wnt Apoptosis Mitochondrial Apoptosis AminoAcids->Apoptosis Induces Proliferation Decreased Cell Proliferation mTOR->Proliferation Inhibits CellCycleArrest G0/G1 & G2/M Cell Cycle Arrest mTOR->CellCycleArrest Induces Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Downregulation Apoptosis->Bcl2 Bax Bad, Bax, Bak (Pro-apoptotic) Upregulation Apoptosis->Bax Casp9 Caspase-9 Activation Bcl2->Casp9 Less Inhibition Bax->Casp9 Promotes Casp3 Caspase-3 Activation Casp9->Casp3 FinalApoptosis Apoptosis Casp3->FinalApoptosis

This compound Mechanism of Action and Downstream Signaling.

Experimental Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for both L-leucine uptake and cell growth are presented below.

Table 2: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC₅₀ (µM)Reference
HT-29Colorectal Cancer¹⁴C-Leucine Uptake0.06[1]
HT-29Colorectal CancerCell Growth4.1[1]
LoVoColorectal CancerCell Growth2.3 ± 0.3[1]
MKN45Gastric CancerCell Growth4.6 ± 1.0[1]
YD-38Oral CancerL-Leucine Uptake0.79[2]
YD-38Oral CancerCell Growth69[1]
Saos2OsteosarcomaL-Leucine Uptake1.31[3]
FOB (Normal)OsteoblasticL-Leucine Uptake92.12[3]
S2 (human LAT1)-¹⁴C-Leucine Uptake0.14[5]
S2 (human LAT2)-¹⁴C-Leucine Uptake>10[5]
8505cThyroid Cancer³H-Leucine Uptake0.069 ± 0.003[13]
SW1736Thyroid Cancer³H-Leucine Uptake0.025 ± 0.002[13]
MDA-MB-231Triple-Negative Breast CancerCell ProliferationLower than Her-2 and luminal subtypes[14]
HCC1937Triple-Negative Breast CancerCell ProliferationLower than Her-2 and luminal subtypes[14]
In Vivo Efficacy

Preclinical in vivo studies using xenograft models have shown significant anti-tumor activity of this compound.

Table 3: In Vivo Activity of this compound

Cancer TypeModelDosage and AdministrationOutcomeReference
CholangiocarcinomaNude mice with KKU-213 xenografts12.5 and 25 mg/kg, i.v., dailySignificant dose-dependent tumor growth inhibition.[1]
Colorectal CancerNude mice with HT-29 xenograftsIntravenously administeredSignificant growth inhibition of tumors.[15]
Castration-Resistant Prostate CancerNude mice with C4-2 xenografts25 mg/kg, i.v., dailyInhibited proliferation of C4-2 cells in a castration environment.[9]
Triple-Negative Breast Cancer4T1-BALB/c tumor-bearing mice12.5 mg/kg, intraperitoneallySignificantly inhibited tumor growth.[14]

Experimental Protocols

General In Vitro Experimental Workflow

The following diagram outlines a typical workflow for in vitro evaluation of this compound.

experimental_workflow cluster_setup 1. Experimental Setup cluster_assays 2. In Vitro Assays cluster_analysis 3. Data Analysis CellCulture Cell Culture (e.g., HT-29, Saos2) 37°C, 5% CO₂ LeucineUptake Leucine Uptake Assay ([¹⁴C] or [³H]-Leucine) CellCulture->LeucineUptake Viability Cell Viability Assay (MTT or Clonogenic) CellCulture->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining, DNA Fragmentation) CellCulture->Apoptosis WesternBlot Western Blot Analysis (Apoptotic & Signaling Proteins) CellCulture->WesternBlot IC50 IC₅₀ Calculation LeucineUptake->IC50 Viability->IC50 StatisticalAnalysis Statistical Analysis Apoptosis->StatisticalAnalysis ProteinExpression Protein Expression Quantification WesternBlot->ProteinExpression ProteinExpression->StatisticalAnalysis

General workflow for in vitro studies of this compound.
Leucine Uptake Assay

This protocol is a composite based on methodologies described in the cited literature.[3][13][16][17][18]

  • Cell Seeding: Plate cells (e.g., HT-29, Saos2) in 24-well plates and culture until they reach approximately 80-90% confluency.

  • Wash and Starve: Wash the cells three times with pre-warmed Na⁺-free Hank's balanced salt solution (HBSS). Incubate the cells in the same buffer at 37°C for 7-15 minutes to deplete intracellular amino acids.

  • Inhibition: For co-incubation assays, add a solution containing radiolabeled leucine (e.g., 1 µM [¹⁴C]L-leucine or 30 µM L-[³H]leucine) and varying concentrations of this compound (e.g., 0-100 µM) to the cells. For pre-incubation assays, treat cells with this compound for a specified time (e.g., 30-120 minutes) before adding the radiolabeled leucine.

  • Uptake: Incubate the cells for a short period (e.g., 1-3 minutes) at 37°C to allow for leucine uptake.

  • Termination and Wash: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the control (no this compound) and calculate the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol is based on methodologies described in the cited literature.[3]

  • Cell Seeding: Seed cells (e.g., Saos2) at a density of 5x10³ cells/well in 24-well plates.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound for different incubation times (e.g., 1-4 days).

  • MTT Addition: Add MTT solution to each well and incubate for a period that allows for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis

This protocol is a generalized procedure based on descriptions in the literature.[3]

  • Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for a specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Electrophoresis: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-mTOR) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Clinical Development

This compound has undergone phase I clinical trials for advanced solid tumors. The recommended phase II dose was established, and the drug was found to be well-tolerated, showing promising results, particularly against biliary tract cancer.[1][19]

Conclusion

This compound is a promising anti-cancer agent that selectively targets LAT1, a transporter highly expressed in many tumor types. Its mechanism of action, involving the induction of amino acid starvation, leads to the inhibition of critical cell signaling pathways, resulting in reduced proliferation and apoptosis. The extensive preclinical data, coupled with early clinical findings, underscore the therapeutic potential of this compound and highlight LAT1 as a valuable target in oncology drug development. Further research and clinical investigation are warranted to fully elucidate its efficacy across various cancer types and in combination with other therapies.

References

Methodological & Application

Application Notes and Protocols for JPH203 In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

JPH203 is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5).[1][2][3] LAT1 is a crucial transporter for large neutral amino acids, including leucine, which are essential for cell growth and proliferation.[1][4] In many types of cancer, LAT1 is overexpressed to meet the high metabolic demands of rapidly dividing tumor cells, making it a promising target for cancer therapy.[1][2][5] this compound acts as a non-transportable blocker of LAT1, competitively inhibiting the uptake of essential amino acids.[1] This leads to the suppression of cancer cell growth, induction of apoptosis, and cell cycle arrest.[1][2][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound selectively binds to LAT1, preventing the cellular uptake of large neutral amino acids. The reduction in intracellular amino acid levels, particularly leucine, leads to the downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4][5][6][7] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6] Inhibition of this pathway by this compound results in decreased protein synthesis and can trigger apoptosis through mitochondria-dependent pathways.[2] In some cancer types, this compound has also been shown to inhibit the Wnt/β-catenin signaling pathway.[5]

cluster_membrane Cell Membrane cluster_cell Cancer Cell LAT1 LAT1 Transporter AminoAcids_in Intracellular Amino Acids LAT1->AminoAcids_in AminoAcids_out Extracellular Amino Acids AminoAcids_out->LAT1 Uptake mTOR mTOR Pathway AminoAcids_in->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion This compound This compound This compound->LAT1 Inhibition

Figure 1: this compound Mechanism of Action.

Data Presentation

The following table summarizes the in vitro inhibitory activities of this compound on various cancer cell lines as reported in the literature.

Cancer TypeCell LineAssayIC50 (µM)Reference
Colorectal CancerHT-29L-leucine Uptake0.06[1][8]
Colorectal CancerHT-29Cell Growth4.1[1][3]
Colorectal CancerLoVoCell Growth2.3 ± 0.3[1]
Gastric CancerMKN1Cell Growth41.7 ± 2.3[1]
Gastric CancerMKN45Cell Growth4.6 ± 1.0[1]
OsteosarcomaSaos2L-leucine Uptake1.31[2]
Thyroid Cancer8505cL-leucine Uptake0.024[7]
Thyroid CancerSW1736L-leucine Uptake0.019[7]

Experimental Protocols

General Cell Culture Guidelines

The general procedure for in vitro studies with this compound involves several key stages:

  • Cell Culture : Cells are cultured in a suitable medium and incubated at 37°C in a humidified atmosphere with 5% CO2.[1]

  • LAT1 Expression Analysis : Confirmation of LAT1 expression in the selected cell lines using methods like qPCR, Western blot, or immunohistochemistry.[1]

  • Functional Assays : Performance of cell viability, competitive L-leucine uptake, and cell growth inhibition studies.[1]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Select Cancer Cell Line A2 Culture Cells in Appropriate Medium A1->A2 B1 Seed Cells in Multi-well Plates A2->B1 A3 Prepare this compound Stock Solution B2 Treat Cells with Varying this compound Concentrations A3->B2 B1->B2 B3 Incubate for Defined Period B2->B3 C1 Perform Cell Viability Assay (e.g., MTT) B3->C1 C2 Measure L-leucine Uptake B3->C2 C3 Analyze Data & Calculate IC50 C1->C3 C2->C3

Figure 2: Experimental Workflow.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on the viability of cancer cells.[2]

Materials:

  • Selected cancer cell line (e.g., Saos2, HT-29)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.[2]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control group treated with DMSO at the same final concentration as the this compound-treated wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

Protocol 2: L-leucine Uptake Assay

This protocol measures the ability of this compound to inhibit the transport of L-leucine into cancer cells.[5][7]

Materials:

  • Selected cancer cell line (e.g., HT-29, PC-3)

  • 24-well plates

  • This compound

  • DMSO

  • [¹⁴C]-L-leucine

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and culture until they reach confluence.

  • Pre-incubation: Wash the cells three times with pre-warmed HBSS.[7]

  • This compound Treatment: Incubate the cells with varying concentrations of this compound in HBSS for a specified time (e.g., 10-30 minutes) at 37°C. Include a vehicle control (DMSO). Some studies have shown that preincubation with this compound can enhance its inhibitory effect.[8][9]

  • L-leucine Uptake: Add [¹⁴C]-L-leucine to each well (final concentration typically in the µM range) and incubate for a short period (e.g., 1-5 minutes) at 37°C.[7]

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measurement: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Calculate the percentage of L-leucine uptake inhibition for each this compound concentration relative to the control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

This compound has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1][2][3]

  • Apoptosis: Apoptosis can be assessed using techniques such as Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry.[2] Western blot analysis can be used to detect changes in the expression of apoptosis-related proteins like caspases, PARP, Bcl-2, and Bax.[1][2]

  • Cell Cycle: The effect of this compound on the cell cycle can be analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Conclusion

This compound is a promising anti-cancer agent that targets the LAT1 amino acid transporter. The protocols outlined above provide a framework for the in vitro evaluation of this compound's efficacy in various cancer cell models. These assays are crucial for determining the sensitivity of different cancer types to this compound and for elucidating the molecular mechanisms underlying its anti-tumor activity. Further investigations into the downstream signaling pathways and potential combination therapies will continue to advance our understanding of this novel therapeutic approach.

References

Application Note: Determining the Optimal Concentration of JPH203 for HT-29 Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JPH203 is a selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1), a transporter responsible for the uptake of essential amino acids (EAAs) such as leucine (B10760876).[1][2] Many cancer types, including colorectal carcinoma, exhibit overexpression of LAT1 to meet the high metabolic demands of rapid proliferation.[3] The human colorectal adenocarcinoma cell line, HT-29, is known to express high levels of LAT1.[4] this compound competitively inhibits LAT1, leading to intracellular EAA depletion.[1] This "cancer-specific starvation" disrupts critical downstream signaling pathways, notably the mTOR pathway, which is a central regulator of cell growth and survival.[5][6] The ultimate effects are the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.[7][8] This document provides detailed protocols for determining the optimal concentration of this compound for therapeutic studies involving HT-29 cells.

Mechanism of Action: this compound in HT-29 Cells

This compound exerts its anti-tumor effects by blocking the transport of essential amino acids into cancer cells. This leads to a cascade of events culminating in reduced cell growth and survival.

G cluster_0 Cellular Membrane cluster_1 Intracellular Signaling EAA_out Essential Amino Acids (extracellular) LAT1 LAT1 Transporter EAA_out->LAT1 EAA_in Essential Amino Acids (intracellular) mTOR mTOR Pathway EAA_in->mTOR Activates LAT1->EAA_in Transport This compound This compound This compound->LAT1 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound inhibits LAT1, blocking EAA uptake and suppressing the mTOR pathway.
Quantitative Data Summary

The effective concentration of this compound on HT-29 cells has been characterized across multiple studies, showing variance based on the specific endpoint measured (e.g., transport inhibition vs. cell proliferation) and experimental conditions.

ParameterCell LineReported IC50 / Effective ConcentrationReference
Cell Proliferation Inhibition HT-29IC50: 4.1 µM[1][4]
HT-29IC50: 30.0 ± 6.4 µM[1]
HT-29Significant inhibition at > 5 µM[9][10]
Leucine Uptake Inhibition HT-29IC50: 0.06 µM (60 nM)[1]
HT-29IC50: 99.2 ± 11.0 nM (co-incubation)[11]
HT-29IC50: 34.2 ± 3.6 nM (preincubation + co-incubation)[2][11]

Experimental Protocols

General Cell Culture and Maintenance of HT-29 Cells

Proper cell culture technique is critical for reproducible results.

  • Growth Medium: McCoy's 5a Medium Modified or Ham's F-12 Medium.[12] All media should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[12]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[12]

  • Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C or -80°C. The final DMSO concentration in culture should not exceed 0.5% to avoid solvent-induced toxicity.[12]

Protocol: Cell Viability and Proliferation Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound on HT-29 cell proliferation using a colorimetric assay like WST-8 or MTT.

G A 1. Seed HT-29 cells in 96-well plates B 2. Incubate for 24h for cell adherence A->B C 3. Add serial dilutions of this compound B->C D 4. Incubate for 48-96h C->D E 5. Add WST-8 or MTT reagent D->E F 6. Incubate for 1-4h E->F G 7. Measure absorbance (450nm or 570nm) F->G H 8. Calculate % viability and determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for a period of 48 to 96 hours. A 96-hour incubation has been previously reported.[12]

  • Assay:

    • Add 10 µL of WST-8 or MTT reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution to dissolve formazan (B1609692) crystals.

    • Measure the absorbance on a microplate reader (450 nm for WST-8, 570 nm for MTT).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage viability against the log of this compound concentration.

    • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol: Leucine Uptake Assay

This assay directly measures the inhibitory effect of this compound on LAT1 function by quantifying the uptake of radiolabeled leucine.

Methodology:

  • Cell Seeding: Seed HT-29 cells in 24-well plates and grow to ~90% confluency.

  • Preincubation (Optional but Recommended): Studies show that preincubation with this compound enhances its inhibitory effect.[2][11] Pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) in culture medium for 30-120 minutes at 37°C.[11]

  • Uptake Initiation:

    • Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add 250 µL of HBSS containing a fixed concentration of L-[³H]leucine or L-[¹⁴C]leucine and the same concentrations of this compound used during preincubation (for co-incubation effect).

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH or a suitable lysis buffer.

  • Quantification:

    • Transfer the lysate to a scintillation vial.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of a parallel sample using a BCA or Bradford assay for normalization.

  • Data Analysis: Calculate the rate of leucine uptake (cpm/mg protein/min) and determine the IC50 value for uptake inhibition as described for the viability assay.

Protocol: Cell Cycle Analysis

To determine if this compound induces cell cycle arrest, flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle. This compound has been shown to cause G0/G1 phase arrest.[8]

Methodology:

  • Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates. Once they reach ~60% confluency, treat them with this compound at concentrations around the determined IC50 for proliferation (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix overnight at 4°C or for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control.

Protocol: Apoptosis Assay

This protocol confirms that cell death occurs via apoptosis, a mechanism reported for this compound.[7]

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for cell cycle analysis (Step 1).

  • Staining (Annexin V/PI):

    • Harvest both floating and adherent cells.

    • Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the cell populations:

    • Viable: Annexin V-negative, PI-negative

    • Early Apoptotic: Annexin V-positive, PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive

    • Necrotic: Annexin V-negative, PI-positive

Conclusion and Recommendations

Determining the optimal concentration of this compound for HT-29 cells requires a multi-faceted approach. Based on published data, an initial dose-response experiment for cell proliferation should cover a range from 1 µM to 50 µM .[1] The IC50 for proliferation is likely to be between 4 µM and 30 µM.[1] For mechanistic studies targeting LAT1 function directly, much lower concentrations in the nanomolar range (10 nM to 1 µM ) are effective for inhibiting leucine uptake.[11] The "optimal" concentration is therefore context-dependent:

  • For studies on cell proliferation and viability , concentrations around the experimentally determined IC50 (e.g., 5-10 µM) are appropriate.

  • For studies investigating LAT1 transport inhibition and downstream mTOR signaling , a lower concentration that effectively blocks uptake without causing immediate widespread cell death (e.g., 0.1-1 µM) may be more suitable.

It is crucial to perform these assays in your specific laboratory conditions to establish a precise and reproducible optimal concentration for your research needs.

References

Application Notes and Protocols for JPH203 In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo xenograft studies to evaluate the anti-tumor efficacy of JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1).

Introduction

L-type amino acid transporter 1 (LAT1 or SLC7A5) is a crucial transporter for large neutral amino acids, such as leucine, which are essential for cancer cell growth and proliferation.[1][2] LAT1 is highly expressed in a wide variety of human cancers, correlating with poor prognosis, which makes it a compelling target for cancer therapy.[2][3][4] this compound is a potent and selective LAT1 inhibitor that has demonstrated significant anti-tumor activity in various preclinical cancer models by blocking amino acid uptake, leading to suppression of the mTOR signaling pathway and subsequent inhibition of tumor growth.[5][6][7][8] This document outlines the experimental design and detailed protocols for evaluating this compound in a subcutaneous xenograft mouse model.

Mechanism of Action of this compound

This compound competitively inhibits LAT1, thereby blocking the cellular uptake of essential amino acids like leucine.[6] This deprivation of amino acids leads to the suppression of the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[7][9] Inhibition of the mTOR pathway by this compound results in cell cycle arrest at the G0/G1 phase and induction of apoptosis, ultimately leading to a reduction in tumor growth.[8][10] In some cancer types, such as castration-resistant prostate cancer, this compound has also been shown to inhibit the Wnt/β-catenin signaling pathway.[5]

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Amino Acids Amino Acids LAT1 LAT1 Transporter Amino Acids->LAT1 Transport mTORC1 mTORC1 LAT1->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits This compound This compound This compound->LAT1 Inhibition

Figure 1: Simplified signaling pathway of this compound action.

Experimental Design and Protocols

I. Materials and Reagents
  • Cell Lines: Human cancer cell lines with high LAT1 expression (e.g., C4-2 for prostate cancer, KKU-213 for cholangiocarcinoma, 8505C for anaplastic thyroid cancer).[5][6][8]

  • Animals: 4-6 week old male athymic nude mice (e.g., BALB/c nude).

  • This compound: To be dissolved in a suitable vehicle (e.g., DMSO and subsequently diluted in saline).

  • Vehicle Control: The same solvent used to dissolve this compound.

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Matrigel: (Optional) Can be mixed with cells to promote tumor formation.

  • Anesthetics: (e.g., isoflurane, ketamine/xylazine).

  • Calipers: For tumor measurement.

  • Syringes and Needles: For cell implantation and drug administration.

II. Experimental Workflow

A Cell Culture and Preparation B Tumor Cell Implantation A->B C Tumor Growth Monitoring B->C D Randomization and Grouping C->D E This compound Administration D->E F Tumor Measurement and Body Weight Monitoring E->F G Endpoint and Tissue Collection F->G At study termination H Data Analysis G->H

Figure 2: General workflow for a this compound xenograft study.

III. Detailed Protocols

A. Cell Culture and Preparation

  • Culture the selected cancer cell line according to standard protocols.

  • Harvest cells during the logarithmic growth phase using trypsin.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS or serum-free medium at a concentration of 2-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may be beneficial.

B. Tumor Cell Implantation

  • Anesthetize the mice using a suitable anesthetic.

  • Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Monitor the animals until they have fully recovered from anesthesia.

C. Tumor Growth Monitoring

  • Palpate the injection site regularly to check for tumor formation.

  • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: V = (Length x Width²) / 2.

D. Randomization and Grouping

  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Ensure that the average tumor volume is similar across all groups.

E. This compound Administration

  • Prepare a stock solution of this compound in a suitable solvent and dilute it to the final concentration with a sterile vehicle.

  • Administer this compound to the treatment group via the desired route (e.g., intravenous or intraperitoneal injection). A common dosage from literature is in the range of 12.5 to 25 mg/kg, administered daily.[6]

  • Administer an equal volume of the vehicle to the control group.

F. Tumor Measurement and Body Weight Monitoring

  • Measure tumor volume and mouse body weight every 2-3 days throughout the study.

  • Body weight is a key indicator of treatment-related toxicity.

G. Endpoint and Tissue Collection

  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a specific treatment duration (e.g., 15-21 days).

  • At the endpoint, euthanize the mice according to approved institutional guidelines.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, or RNA sequencing).

H. Data Analysis

  • Calculate the average tumor volume for each group at each time point.

  • Determine the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Data Presentation

Quantitative data from the xenograft studies should be summarized in clear, structured tables for easy comparison.

Table 1: Summary of this compound In Vivo Efficacy in Different Xenograft Models

Cancer TypeCell LineThis compound Dose (mg/kg)Administration RouteTreatment Duration (days)Tumor Growth Inhibition (%)Reference
Castration-Resistant Prostate CancerC4-2Not SpecifiedNot Specified15Significant suppression[5]
CholangiocarcinomaKKU-21312.5 and 25Intravenous (daily)Not SpecifiedDose-dependent significant inhibition[6]
Anaplastic Thyroid Cancer8505CNot SpecifiedNot SpecifiedNot SpecifiedSignificant inhibition[8][11]

Table 2: Example of Tumor Volume and Body Weight Data Collection

DayGroupMouse IDTumor Volume (mm³)Body Weight (g)
0Control1102.520.1
0This compound (25 mg/kg)6105.220.3
3Control1155.820.5
3This compound (25 mg/kg)6110.120.4
...............

Conclusion

The this compound in vivo xenograft model is a robust platform for evaluating the anti-tumor efficacy of this LAT1 inhibitor. The detailed protocols and experimental design considerations provided in these application notes offer a standardized approach for researchers. Careful execution of these studies will yield valuable data to support the continued development of this compound as a promising cancer therapeutic.

References

JPH203 Administration in Murine Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

This document provides detailed application notes and protocols for the administration of JPH203, a selective inhibitor of L-type amino acid transporter 1 (LAT1), in mouse models. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer studies.

Introduction

This compound is a potent and selective inhibitor of LAT1, a transporter overexpressed in various cancer cells that facilitates the uptake of essential amino acids, promoting tumor growth and proliferation.[1][2][3] By blocking LAT1, this compound disrupts amino acid homeostasis within cancer cells, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[3][4] Preclinical studies in murine models have demonstrated the anti-tumor efficacy of this compound across a range of cancer types, including colorectal, prostate, thyroid, and triple-negative breast cancer.[4][5][6][7]

Administration Routes and Dosages

The administration of this compound in mice has been primarily investigated through intravenous and intraperitoneal routes. The selection of the route and dosage depends on the specific tumor model and experimental design.

Table 1: Summary of this compound Administration in Mice

Cancer ModelMouse StrainAdministration RouteDosageDosing ScheduleVehicleReference
Colorectal Cancer (HT-29 Xenograft)Nude MiceIntravenous (IV)6.3, 12.5, 25.0 mg/kgDaily for 14 daysNot Specified[5]
Colorectal Cancer (Matrix-Enriched Model)Not SpecifiedIntraperitoneal (IP)50 mg/kgDaily for 14 daysSulfobutyl ether-β-cyclodextrin (SBECD)[5]
Castration-Resistant Prostate Cancer (C4-2 Xenograft)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Cabazitaxel-Resistant Prostate Cancer (PC-3-TxR/CxR Xenograft)C.B-17/Icr-scid/scidJcl MiceNot SpecifiedNot SpecifiedFor 2 weeksNot Specified[8]
Thyroid Cancer (Genetically Engineered Model)Immunocompetent MiceNot Specified50 mg/kgNot SpecifiedNot Specified[7]
Triple-Negative Breast Cancer (4T1 Syngeneic Model)BALB/c MiceNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Cholangiocarcinoma (KKU-213 Xenograft)Nude MiceIntravenous (IV)12.5, 25 mg/kgDailyNot Specified[2]

Experimental Protocols

Preparation of this compound for Injection

Due to its hydrophobic nature, this compound requires a solubilizing agent for in vivo administration.[2] Sulfobutyl ether-β-cyclodextrin (SBECD) has been successfully used as a vehicle.

Materials:

  • This compound powder

  • Sulfobutyl ether-β-cyclodextrin (SBECD)

  • Sterile, pyrogen-free water for injection

  • Sterile 0.9% saline

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the required amounts: Determine the total volume of the this compound solution needed based on the number of mice, their average weight, and the desired dosage.

  • Prepare the SBECD solution: Dissolve the calculated amount of SBECD in sterile water for injection to achieve the desired concentration (e.g., a stock solution).

  • Dissolve this compound: Gradually add the this compound powder to the SBECD solution while vortexing to ensure complete dissolution. Gentle warming may be applied if necessary, but temperature stability of the compound should be considered.

  • Adjust to final concentration: Once fully dissolved, dilute the this compound stock solution with sterile 0.9% saline to the final desired concentration for injection.

  • Sterile filtration: Filter the final this compound solution through a 0.22 µm sterile filter into a sterile vial.

  • Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a controlled temperature.

Administration to Mice

Intravenous (IV) Injection (Tail Vein):

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a suitable restraint device.

  • Swab the tail with 70% ethanol.

  • Using a 27-30 gauge needle attached to a 1 mL syringe, carefully insert the needle into one of the lateral tail veins.

  • Slowly inject the this compound solution (typically 100-200 µL).

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the mouse for any adverse reactions.

Intraperitoneal (IP) Injection:

  • Firmly restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse to a slight head-down position.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.

  • Inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting LAT1, which leads to the disruption of key cellular signaling pathways.

JPH203_Signaling_Pathway This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits Mitochondria Mitochondria This compound->Mitochondria Induces Stress mTORC1 mTORC1 Signaling LAT1->mTORC1 Activates Wnt_BetaCatenin Wnt/β-catenin Signaling LAT1->Wnt_BetaCatenin Influences AminoAcids Essential Amino Acids (e.g., Leucine) AminoAcids->LAT1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Wnt_BetaCatenin->CellGrowth Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound inhibits LAT1, disrupting mTORC1 and Wnt/β-catenin signaling to suppress cell growth and induce apoptosis.

The primary mechanism involves the inhibition of the mTOR signaling pathway, a key regulator of cell growth and proliferation, which is activated by the influx of essential amino acids like leucine (B10760876) through LAT1.[1] Additionally, studies have suggested that this compound can also modulate the Wnt/β-catenin signaling pathway and induce mitochondria-dependent apoptosis.[1][3]

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.

JPH203_Experimental_Workflow Tumor_Implantation Tumor Cell Implantation (Xenograft or Syngeneic) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Excision, Histology) Monitoring->Endpoint

Caption: A typical in vivo experimental workflow for assessing the anti-tumor effects of this compound in mice.

Conclusion

The administration of this compound in murine models is a critical step in the preclinical evaluation of its anti-cancer properties. Careful consideration of the administration route, dosage, and vehicle is essential for obtaining reliable and reproducible results. The protocols and information provided herein serve as a comprehensive guide for researchers investigating the therapeutic potential of this promising LAT1 inhibitor.

References

JPH203: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPH203 is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1), a transporter highly expressed in various cancer cells that facilitates the uptake of essential amino acids like leucine.[1][2][3] By blocking LAT1, this compound disrupts amino acid homeostasis, leading to the inhibition of critical cellular processes, including the mTOR signaling pathway, ultimately resulting in suppressed cancer cell growth and proliferation.[4][5] This document provides detailed application notes on the solubility of this compound and comprehensive protocols for its preparation and use in cell culture experiments.

Data Presentation: this compound Solubility

A summary of the solubility for this compound in various solvents is presented below. It is important to note that moisture-absorbing DMSO can reduce solubility, and using fresh DMSO is recommended.[6] For aqueous solutions, it is advised not to store them for more than one day.[3]

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO237.5502.84Sonication is recommended.[2]
DMSO94199.01-
DMSO50105.86-
DMSO~1~2.12-
DMSO36.35-
DMSO0.010.02-
1:4 DMSO:PBS (pH 7.2)~0.2~0.42Prepare by first dissolving in DMSO.[3]
5% TFA2.314.89Heating to 50°C is recommended.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), fresh

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Weigh the required amount of this compound powder. The molecular weight of this compound is 472.32 g/mol .

  • Add the appropriate volume of fresh DMSO to the this compound powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 4.723 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. Sonication may be used to aid dissolution.[2]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 3 years or at -80°C for up to 1 year.[2]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol outlines the dilution of the this compound stock solution to the desired working concentration for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the desired final concentration of this compound for your experiment. This compound has been shown to be effective in various cancer cell lines with IC50 values ranging from the low micromolar to double-digit micromolar range.[1]

  • Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • Ensure the final DMSO concentration in the culture medium is not cytotoxic. For a 1:1000 dilution of a DMSO stock, the final DMSO concentration will be 0.1%.

  • Add the this compound working solution to your cell cultures and incubate for the desired duration.

Mandatory Visualizations

Experimental Workflow for this compound Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh_this compound Weigh this compound Powder Add_DMSO Add fresh DMSO Weigh_this compound->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot Store_Stock Store at -20°C or -80°C Aliquot->Store_Stock Thaw_Stock Thaw Stock Solution Store_Stock->Thaw_Stock Dilute Dilute in Culture Medium Thaw_Stock->Dilute Add_to_Cells Add to Cell Culture Dilute->Add_to_Cells

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathway

G This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits mTOR_Signaling mTOR Signaling This compound->mTOR_Signaling Inhibits Wnt_beta_catenin Wnt/β-catenin Signaling This compound->Wnt_beta_catenin Inhibits Cell_Growth_Proliferation Cell Growth & Proliferation This compound->Cell_Growth_Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Leucine_Uptake Leucine Uptake LAT1->Leucine_Uptake Mediates Leucine_Uptake->mTOR_Signaling Activates CD24 CD24 mTOR_Signaling->CD24 Regulates mTOR_Signaling->Cell_Growth_Proliferation Promotes Wnt_beta_catenin->Cell_Growth_Proliferation Promotes CD24->Wnt_beta_catenin Activates Mitochondria_Apoptosis Mitochondria-dependent Apoptosis Apoptosis->Mitochondria_Apoptosis via

Caption: this compound mechanism of action and its impact on signaling pathways.

Mechanism of Action

This compound selectively inhibits LAT1, thereby blocking the transport of large neutral amino acids, most notably leucine, into cancer cells.[1][3] This deprivation of essential amino acids leads to the downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[4][5] Furthermore, studies have indicated that this compound can also suppress the Wnt/β-catenin signaling pathway, potentially through the downregulation of CD24.[5] In some cancer cell types, such as human osteosarcoma cells, this compound has been shown to induce apoptosis through a mitochondria-dependent pathway.[8] This involves the upregulation of pro-apoptotic factors like Bad, Bax, and Bak, and the downregulation of anti-apoptotic factors such as Bcl-2 and Bcl-xL.[8] The culmination of these effects is a potent anti-proliferative and pro-apoptotic activity in cancer cells that overexpress LAT1.

References

JPH203 and Apoptosis Detection: Application Notes and Protocols for Annexin V Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPH203 is a selective inhibitor of L-type Amino Acid Transporter 1 (LAT1), a transporter highly expressed in various cancer cells that facilitates the uptake of essential amino acids crucial for tumor growth and proliferation.[1][2][3] By blocking LAT1, this compound induces amino acid deprivation, leading to cell cycle arrest and programmed cell death, or apoptosis.[4][5] This application note provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V staining followed by flow cytometry, a standard method for detecting one of the earliest hallmarks of apoptosis.

Mechanism of Action: this compound-Induced Apoptosis

This compound competitively inhibits the transport of large neutral amino acids, such as leucine, into cancer cells.[3] This intracellular amino acid depletion is sensed as a stress signal, initiating the intrinsic pathway of apoptosis. The process is often mediated by the mitochondria, involving the upregulation of pro-apoptotic proteins (e.g., Bad, Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[1] This cascade of events leads to the activation of caspases, a family of proteases that execute the apoptotic program, culminating in cellular dismantling.[1][3]

Principle of Annexin V Staining

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid component of the cell membrane. In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane. However, during the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment.

By conjugating Annexin V to a fluorescent dye (e.g., FITC, PE, or APC), it can be used as a sensitive probe to detect apoptotic cells. When used in conjunction with a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD), which can only penetrate cells with compromised membranes (late apoptotic and necrotic cells), flow cytometry can distinguish between four distinct cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating this compound-induced apoptosis using Annexin V and PI staining in different cancer cell lines.

Table 1: Apoptosis in Saos2 Human Osteosarcoma Cells Treated with this compound [1]

TreatmentViable (Annexin V- / PI-)Early Apoptotic (Annexin V+ / PI-)Late Apoptotic/Necrotic (Annexin V+ / PI+)Necrotic (Annexin V- / PI+)
Control (Untreated)96.60%2.53%0.53%0.34%
3 µM this compound (24h)43.13%49.87%6.47%0.53%

Table 2: Apoptosis in YD-38 Human Oral Cancer Cells Treated with this compound

TreatmentViable (Annexin V- / PI-)Early & Late Apoptotic (Annexin V+)
Control (Untreated)97.80%2.20%
3 µM this compound (24h)81.27%16.53%

Experimental Protocols

Materials and Reagents
  • This compound compound

  • Cancer cell line of interest (e.g., Saos2, YD-38)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Protocol for Induction of Apoptosis with this compound
  • Cell Seeding: Seed the cancer cells in appropriate cell culture plates (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-treated control (medium with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol for Annexin V and Propidium Iodide Staining
  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a conical tube.

    • Suspension cells: Directly collect the cells into a conical tube.

  • Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

Visualizations

This compound Signaling Pathway to Apoptosis

G This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Inhibits AminoAcids Essential Amino Acid Uptake LAT1->AminoAcids Depletion Intracellular Amino Acid Depletion AminoAcids->Depletion Leads to MitoStress Mitochondrial Stress Depletion->MitoStress Bcl2 Bcl-2 Family (Anti-apoptotic)↓ MitoStress->Bcl2 Bax Bax/Bak Family (Pro-apoptotic)↑ MitoStress->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound inhibits LAT1, leading to apoptosis.

Experimental Workflow for Apoptosis Analysis

G cluster_prep Cell Preparation and Treatment cluster_stain Staining Procedure cluster_analysis Data Acquisition and Analysis CellSeeding 1. Seed Cells JPH203Treatment 2. Treat with this compound CellSeeding->JPH203Treatment Incubation 3. Incubate (e.g., 24h) JPH203Treatment->Incubation Harvest 4. Harvest Cells Incubation->Harvest Wash 5. Wash with PBS Harvest->Wash Resuspend 6. Resuspend in Binding Buffer Wash->Resuspend Stain 7. Add Annexin V & PI Resuspend->Stain IncubateDark 8. Incubate in Dark Stain->IncubateDark FCM 9. Analyze by Flow Cytometry IncubateDark->FCM Gating 10. Gate Populations FCM->Gating Quantify 11. Quantify Apoptosis Gating->Quantify

Caption: Workflow for Annexin V apoptosis assay.

Flow Cytometry Quadrant Analysis

G x_axis Annexin V -> origin->x_axis y_axis Propidium Iodide -> origin->y_axis 6,0 6,0 0,3.5 0,3.5 q1 Necrotic (Annexin V- / PI+) q2 Late Apoptotic (Annexin V+ / PI+) q3 Viable (Annexin V- / PI-) q4 Early Apoptotic (Annexin V+ / PI-) 3,0 3,0 3,3.5 3,3.5 3,0->3,3.5 0,1.75 0,1.75 6,1.75 6,1.75 0,1.75->6,1.75

Caption: Quadrants in Annexin V/PI flow cytometry.

References

Application Notes and Protocols for Cell Cycle Analysis Following JPH203 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), on the cell cycle of cancer cells. The protocols detailed below are intended for use by researchers and scientists in the fields of oncology, cell biology, and drug development.

Introduction

L-type amino acid transporter 1 (LAT1 or SLC7A5) is a crucial transporter for large neutral amino acids, such as leucine, and is frequently overexpressed in a wide variety of human cancers.[1][2] This upregulation of LAT1 facilitates the increased uptake of essential amino acids necessary to support the high proliferative rate of tumor cells.[3][4] this compound is a selective and potent inhibitor of LAT1, demonstrating anti-tumor effects by inducing a state of amino acid starvation within cancer cells.[5][6] This inhibition has been shown to suppress tumor growth, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[5][7][8][9] Understanding the impact of this compound on cell cycle progression is critical for elucidating its mechanism of action and for the development of novel anti-cancer therapies.

Mechanism of Action of this compound

This compound competitively inhibits LAT1, thereby blocking the cellular uptake of essential amino acids.[5] This leads to the downregulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and survival.[4][10] The inhibition of the mTOR pathway by this compound can lead to cell cycle arrest and the induction of apoptosis.[10]

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HT-29Colorectal Cancer4.1[5]
LoVoColorectal Cancer2.3 ± 0.3[5]
MKN1Gastric Cancer41.7 ± 2.3[5]
MKN45Gastric Cancer4.6 ± 1.0[5]
PC-3-TxR/CxRProstate Cancer28.33 ± 3.26[7]
DU145-TxR/CxRProstate Cancer34.09 ± 4.76[7]
Saos2Osteosarcoma~90[9]
Table 2: Effect of this compound on Cell Cycle Distribution in KKU-055 Cholangiocarcinoma Cells
Treatment% G0/G1 Phase% S Phase% G2/M PhaseReference
Control~60%~25%~15%[11]
10 µM this compoundDecreased (p < 0.05)No significant changeIncreased (p < 0.01)[11]
100 µM this compoundNo significant changeDecreased (p < 0.05)Increased (p < 0.01)[11]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cancer cells of interest in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium or a vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium (B1200493) Iodide Staining

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[12]

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin-EDTA.

    • For suspension cells, collect by centrifugation.

    • It is recommended to have approximately 1 x 10⁶ cells per sample.[13]

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.[13]

  • Fixation:

    • Resuspend the cell pellet in 400 µl of ice-cold PBS.[13]

    • While gently vortexing, add 1 ml of ice-cold 70% ethanol (B145695) dropwise to the cell suspension.[13][14] This step is crucial for fixing the cells and permeabilizing the membrane for dye entry.[12]

    • Incubate the cells on ice for at least 30 minutes.[13] Cells can be stored at 4°C for an extended period at this stage.[13]

  • Rehydration and RNase Treatment:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[13]

    • Carefully decant the ethanol and wash the cells twice with PBS.[13]

    • To ensure that only DNA is stained, resuspend the cell pellet in 50 µl of RNase A solution (100 µg/ml in PBS) to degrade any RNA.[13][14] Propidium iodide can also bind to RNA, so this step is essential for accurate DNA content analysis.[12]

  • Propidium Iodide Staining:

    • Add 400 µl of propidium iodide (PI) solution (50 µg/ml in PBS) to the cell suspension.[13]

    • Incubate the cells in the dark at room temperature for 5-10 minutes.[13] For some cell types, a longer incubation may be necessary.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 single-cell events.[14]

    • Use a dot plot of forward scatter versus side scatter to gate on the single-cell population and exclude debris and aggregates.

    • Analyze the PI fluorescence on a linear scale to obtain a histogram of DNA content.

    • The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[12]

Mandatory Visualizations

JPH203_Signaling_Pathway This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Inhibits mTORC1 mTORC1 Signaling LAT1->mTORC1 Activates AminoAcids Essential Amino Acids (e.g., Leucine) AminoAcids->LAT1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth CellCycleArrest Cell Cycle Arrest mTORC1->CellCycleArrest Inhibition leads to

Caption: this compound signaling pathway.

Cell_Cycle_Analysis_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound or Vehicle Control Start->Treatment Harvest Harvest Cells Treatment->Harvest Wash1 Wash with PBS Harvest->Wash1 Fixation Fix with 70% Ethanol Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 RNase Treat with RNase A Wash2->RNase Stain Stain with Propidium Iodide RNase->Stain Analysis Analyze by Flow Cytometry Stain->Analysis End End: Cell Cycle Profile Analysis->End

Caption: Experimental workflow for cell cycle analysis.

References

Assessing JPH203 Cytotoxicity Using a Clonogenic Survival Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JPH203 is a selective inhibitor of the L-type amino acid transporter 1 (LAT1), a transporter highly expressed in many cancer cells and crucial for the uptake of essential amino acids necessary for tumor growth and proliferation.[1][2][3] By blocking LAT1, this compound disrupts the supply of these vital nutrients, leading to cancer cell death.[2][4] The clonogenic survival assay is a well-established in vitro method to determine the ability of a single cell to proliferate and form a colony, thereby assessing the cytotoxic effects of therapeutic agents like this compound.[5][6][7] This document provides a detailed protocol for utilizing a clonogenic survival assay to evaluate the cytotoxicity of this compound on cancer cells.

Mechanism of Action: this compound and LAT1 Inhibition

This compound is a non-transportable blocker that selectively inhibits LAT1, which is responsible for transporting large neutral amino acids such as leucine.[2] This inhibition leads to a reduction in intracellular amino acid levels, which in turn affects critical cellular processes.[1] One of the key pathways affected is the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][9][10] By depriving the cell of essential amino acids, this compound leads to the downregulation of mTOR signaling, ultimately inducing apoptosis or cellular senescence.[1][8]

Data Presentation: this compound Cytotoxicity

The following table summarizes the cytotoxic effects of this compound on various cancer cell lines as determined by clonogenic survival assays and other cell viability assays.

Cell LineCancer TypeThis compound Concentration/EffectReference
MIA Paca-2Pancreatic Cancer~20 µM resulted in a ~10% reduction in clonogenic survival.[1][Cancer Sci., 2020][1]
A549Lung Cancer~10 µM resulted in a ~10% reduction in clonogenic survival.[1][Cancer Sci., 2020][1]
HT-29Colorectal CancerIC50 of 4.1 µM for cell proliferation.[2][Cancer Sci., 2010][2]
LoVoColorectal CancerIC50 of 2.3 ± 0.3 µM for cell growth.[2][Processes, 2021][2]
MKN1Gastric CancerIC50 of 41.7 ± 2.3 µM for cell growth.[2][Processes, 2021][2]
MKN45Gastric CancerIC50 of 4.6 ± 1.0 µM for cell growth.[2][Processes, 2021][2]
YD-38Oral CancerThis compound inhibited growth and induced apoptosis.[2][4][Processes, 2021][2][4]
Saos2OsteosarcomaPotently inhibited cell proliferation in a dose- and time-dependent manner.[11][Oncol. Rep., 2017][11]
C4-2Castration-Resistant Prostate CancerThis compound inhibited proliferation, migration, and invasion.[8][Cancer Med., 2022][8]
PC-3Prostate CancerThis compound inhibited proliferation, migration, and invasion.[8][Cancer Med., 2022][8]

Experimental Protocols

Detailed Protocol for Clonogenic Survival Assay with this compound

This protocol is a comprehensive guide for assessing the long-term cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MIA Paca-2)

  • Complete cell culture medium (specific to the cell line)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Fixation solution (e.g., 10% buffered formalin or a methanol:acetic acid (3:1) mixture)

  • Staining solution (0.5% crystal violet in methanol)

  • Microscope

Procedure:

  • Cell Culture and Seeding:

    • Maintain the chosen cancer cell line in the appropriate complete culture medium in a 37°C incubator with 5% CO2.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed a predetermined number of cells (typically 200-1000 cells per well, which should be optimized based on the plating efficiency of the specific cell line) into 6-well plates.

    • Allow the cells to attach by incubating them overnight.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the complete culture medium. A range of concentrations should be tested to determine the dose-response relationship.

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock, e.g., DMSO).

    • The duration of treatment can vary, but a 24-hour exposure is a common starting point.

  • Colony Formation:

    • After the treatment period, aspirate the medium containing this compound.

    • Gently wash the cells with PBS.

    • Add fresh, drug-free complete medium to each well.

    • Incubate the plates for 7-14 days, allowing sufficient time for colonies to form. The incubation time will depend on the growth rate of the cell line.

    • A colony is generally defined as a cluster of at least 50 cells.[6][7]

  • Fixation and Staining:

    • Carefully remove the medium from the wells.

    • Gently wash the wells with PBS.

    • Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and let the plates air dry.

    • Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 10-20 minutes.

    • Remove the crystal violet solution and gently wash the plates with water until the background is clear.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

Mandatory Visualizations

G cluster_0 Cell Preparation cluster_1 This compound Treatment cluster_2 Colony Formation cluster_3 Analysis p1 Culture Cells p2 Harvest & Count Cells p1->p2 p3 Seed Cells in 6-well Plates p2->p3 t1 Prepare this compound Dilutions p3->t1 t2 Treat Cells (e.g., 24h) t1->t2 c1 Remove Drug & Add Fresh Media t2->c1 c2 Incubate (7-14 days) c1->c2 a1 Fix & Stain Colonies c2->a1 a2 Count Colonies a1->a2 a3 Calculate Surviving Fraction a2->a3

Caption: Experimental workflow for the clonogenic survival assay.

G This compound This compound LAT1 LAT1 Transporter This compound->LAT1 inhibits mTOR mTOR Signaling Pathway LAT1->mTOR activates AminoAcids Essential Amino Acids (e.g., Leucine) AminoAcids->LAT1 uptake Growth Cell Growth & Proliferation mTOR->Growth promotes Apoptosis Apoptosis / Senescence mTOR->Apoptosis inhibits

Caption: this compound signaling pathway in cancer cells.

References

Application Notes and Protocols: JPH203 Combination Therapy with PD-1 Inhibitors in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited targeted treatment options.[1][2] A promising therapeutic strategy involves the combination of JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), with immune checkpoint inhibitors targeting the Programmed cell death protein 1 (PD-1).[3][4] This combination therapy aims to simultaneously target tumor cell metabolism and overcome immune evasion, leading to a synergistic anti-tumor effect.

This compound capitalizes on the metabolic vulnerability of TNBC cells, which often overexpress LAT1 to meet their high demand for essential amino acids (EAAs).[3][4] By blocking LAT1, this compound induces amino acid starvation, leading to cell cycle arrest and apoptosis of cancer cells.[3][4] Concurrently, PD-1 inhibitors disrupt the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells.[5][6] This blockade reinvigorates the anti-tumor immune response.[5] Preclinical studies have demonstrated that this compound can remodel the tumor microenvironment, reducing immunosuppressive factors and thereby enhancing the efficacy of PD-1 blockade.[3][4]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for key experiments to evaluate the combination of this compound and PD-1 inhibitors in TNBC models.

Data Presentation

In Vitro Efficacy of this compound in TNBC Cell Lines
Cell LineIC50 Concentration (µM)Reference
MDA-MB-2312.53[3]
HCC19377.86[3]
4T1 (mouse)3.34[3]
In Vivo Efficacy of this compound and Anti-PD-1 Combination Therapy in a 4T1-BALB/c Mouse Model
Treatment GroupTumor Growth InhibitionTumor Weight ReductionReference
This compound MonotherapySignificantSignificant[3]
Anti-PD-1 MonotherapySignificantSignificant[3]
This compound + Anti-PD-1Significantly Enhanced Significantly Enhanced [3]

Signaling Pathways

Here are the key signaling pathways involved in the this compound and anti-PD-1 combination therapy.

JPH203_Mechanism_of_Action This compound Mechanism of Action in TNBC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LAT1 LAT1 Transporter EAA_int Intracellular Essential Amino Acids LAT1->EAA_int This compound This compound This compound->LAT1 Inhibits This compound->EAA_int EAA_ext Extracellular Essential Amino Acids EAA_ext->LAT1 Uptake mTOR mTOR Pathway EAA_int->mTOR Activates CellGrowth Cell Growth & Proliferation EAA_int->CellGrowth Depletion leads to mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibition induces CellCycleArrest Cell Cycle Arrest (G0/G1 and G2/M) mTOR->CellCycleArrest Inhibition induces

Caption: this compound blocks LAT1, leading to EAA depletion, mTOR pathway inhibition, and subsequent cell cycle arrest and apoptosis.

PD1_Inhibitor_Mechanism_of_Action PD-1 Inhibitor Mechanism of Action cluster_tme Tumor Microenvironment cluster_t_cell Inside T Cell cluster_tumor_cell Inside TNBC Cell T_Cell T Cell PD1 PD-1 Receptor Tumor_Cell TNBC Cell PDL1 PD-L1 PD1_Inhibitor PD-1 Inhibitor PD1_Inhibitor->PD1 Blocks Binding T_Cell_Exhaustion T Cell Exhaustion PD1->T_Cell_Exhaustion Induces T_Cell_Activation T Cell Activation & Proliferation PDL1->PD1 Binds to

Caption: PD-1 inhibitors block the PD-1/PD-L1 interaction, preventing T cell exhaustion and restoring anti-tumor immunity.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on TNBC cell lines and calculate the IC50 value.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, HCC1937, 4T1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed 2,000 cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with varying concentrations of this compound and a vehicle control.

  • Incubate for 48 hours.

  • Add MTT solution to each well and incubate for 2 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 value.

Clonogenic Assay

Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • TNBC cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution

Protocol:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treat with this compound or vehicle control and incubate for 24 hours.

  • Replace the medium with fresh, drug-free medium and incubate for 10-14 days until visible colonies form.

  • Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

  • Count the number of colonies in each well.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • TNBC cell lines

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Protocol:

  • Treat cells with this compound or vehicle control for 48 hours.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • TNBC cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound or vehicle control for 48 hours.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide.

  • Incubate in the dark.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound, an anti-PD-1 antibody, and their combination in a TNBC mouse model.

Materials:

  • 4T1 mouse TNBC cells

  • Female BALB/c mice

  • This compound

  • Anti-mouse PD-1 antibody

  • Vehicle control

Protocol:

  • Subcutaneously inject 4T1 cells into the right axilla of each mouse.

  • When tumors become palpable, randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

  • Administer treatments as per the determined schedule and dosage.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for PD-L1 and immune cell infiltration).

Experimental Workflow

Experimental_Workflow Experimental Workflow for Evaluating this compound and Anti-PD-1 Combination cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture TNBC Cell Lines (MDA-MB-231, HCC1937, 4T1) Proliferation Proliferation Assay (MTT) Cell_Culture->Proliferation Clonogenic Clonogenic Assay Cell_Culture->Clonogenic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis Mouse_Model 4T1-BALB/c Tumor-Bearing Mouse Model Treatment Treatment Groups: - Vehicle - this compound - Anti-PD-1 - Combination Mouse_Model->Treatment Efficacy_Assessment Efficacy Assessment: - Tumor Volume - Tumor Weight Treatment->Efficacy_Assessment TME_Analysis Tumor Microenvironment Analysis: - IHC for PD-L1 - Immune Cell Infiltration Efficacy_Assessment->TME_Analysis

Caption: A workflow for preclinical evaluation of this compound and anti-PD-1 therapy, from in vitro cell-based assays to in vivo animal models.

Conclusion

The combination of this compound and PD-1 inhibitors represents a scientifically robust and promising therapeutic strategy for TNBC. By targeting both the metabolic dependencies of cancer cells and the host immune system, this approach has the potential to produce durable responses in a patient population with high unmet medical need. The protocols and data presented herein provide a foundational framework for researchers and drug developers to further investigate and advance this combination therapy towards clinical application.

References

Application Notes and Protocols: Utilizing JPH203 in Combination with Radiation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPH203 is a selective inhibitor of the L-type amino acid transporter 1 (LAT1), a transporter highly expressed in a wide variety of cancer cells and correlated with malignant progression.[1][2][3] LAT1 facilitates the uptake of essential amino acids, such as leucine, which are crucial for cancer cell proliferation and survival.[1][4] Inhibition of LAT1 by this compound disrupts amino acid-dependent signaling pathways, notably the mTOR pathway, leading to suppressed tumor growth.[5][6] Emerging preclinical evidence indicates that this compound can sensitize cancer cells to radiation therapy, presenting a promising combination strategy for cancer treatment.[1][7][8]

These application notes provide a comprehensive overview and detailed protocols for studying the synergistic effects of this compound and radiation therapy in a preclinical research setting.

Mechanism of Action: this compound and Radiation Synergy

The combination of this compound and radiation therapy leverages a multi-faceted attack on cancer cells. Radiation primarily induces DNA damage, leading to cell death. However, cancer cells can activate survival pathways to repair this damage. This compound enhances the efficacy of radiation by inhibiting LAT1, which in turn downregulates the mTOR signaling pathway.[1][8] This inhibition of mTOR signaling has been shown to promote radiation-induced cellular senescence, a state of irreversible cell cycle arrest, thereby preventing the proliferation of irradiated cancer cells.[1][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Inhibits AminoAcids Essential Amino Acids (e.g., Leucine) LAT1->AminoAcids Blocks Uptake mTOR mTOR Signaling Pathway AminoAcids->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Senescence Cellular Senescence mTOR->Senescence Inhibits Radiation Radiation Therapy DNA_Damage DNA Damage Radiation->DNA_Damage DNA_Damage->Senescence Induces

Caption: Signaling pathway of this compound and radiation synergy.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 for Leucine Uptake (µM)IC50 for Cell Growth (µM)Reference
HT-29Colorectal Cancer0.064.1[7]
LoVoColorectal Cancer-2.3 ± 0.3[7]
MKN1Gastric Cancer-41.7 ± 2.3[7]
MKN45Gastric Cancer-4.6 ± 1.0[7]
C4-2Prostate Cancer-17.3[1]
PC-3Prostate Cancer-12.0[1]
Saos2Osteosarcoma1.31 ± 0.27~90[5]
8505cThyroid Carcinoma~0.11.3[6]
SW1736Thyroid Carcinoma~0.16.8[6]
T-47DBreast Cancer-5 ± 1.1[9]
MDA-MB-231Breast Cancer-200 ± 12.5[9]
Table 2: this compound Concentrations for Radiosensitization Studies
Cell LineCancer TypeMinimally Toxic Concentration of this compoundRationaleReference
MIA PaCa-2Pancreatic Cancer20 µM~10% reduction in clonogenic survival[8]
A549Non-Small Cell Lung Cancer10 µM~10% reduction in clonogenic survival[8]

Experimental Protocols

In Vitro Experimental Workflow

G cluster_assays Perform Assays start Start: Cancer Cell Culture plate Plate cells for experiments start->plate treat Treat with this compound and/or Radiation plate->treat clonogenic Clonogenic Survival Assay treat->clonogenic senescence Senescence Assay (SA-β-gal) treat->senescence western Western Blot (mTOR pathway) treat->western analyze Data Analysis clonogenic->analyze senescence->analyze western->analyze end End: Determine Radiosensitizing Effect analyze->end

Caption: In vitro experimental workflow for this compound and radiation studies.

1. Clonogenic Survival Assay

This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the potential radiosensitizing effects of therapeutic agents.[10]

Materials:

  • Cancer cell lines of interest (e.g., A549, MIA PaCa-2)

  • Complete cell culture medium

  • This compound

  • 6-well or 10 cm culture dishes

  • X-ray irradiator

  • Trypsin-EDTA

  • Methanol (B129727)

  • Giemsa or Crystal Violet stain

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.

    • Count the cells and determine viability.

    • Plate a predetermined number of cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and radiation dose to yield approximately 50-100 colonies per plate.[11]

    • Allow cells to attach for at least 6 hours.[8]

  • Treatment:

    • Irradiation: Irradiate the cells with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).

    • This compound Addition: Immediately after irradiation, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM for A549, 20 µM for MIA PaCa-2).[8] Include a vehicle control group.

  • Incubation:

    • Incubate the plates for 10-14 days, or until colonies are visible and contain at least 50 cells.[8][12]

  • Staining and Counting:

    • Aspirate the medium and wash the plates once with PBS.

    • Fix the colonies with methanol for 10-15 minutes.

    • Stain the colonies with Giemsa or 0.5% crystal violet solution.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies containing >50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies formed in control plates / Number of cells seeded) x 100%

    • Surviving Fraction (SF): Number of colonies formed after treatment / (Number of cells seeded x PE)

    • Plot the SF on a logarithmic scale against the radiation dose on a linear scale.

    • Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER): This can be calculated as the ratio of the radiation dose required to achieve a certain survival fraction (e.g., 10% or 37%) without this compound to the dose required for the same survival fraction with this compound.[13][14]

2. Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells based on the increased activity of β-galactosidase at a suboptimal pH of 6.0.[15][16]

Materials:

  • Senescence β-Galactosidase Staining Kit (e.g., from Cell Signaling Technology #9860) or individual reagents.

  • Cells cultured on glass coverslips or in multi-well plates.

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS).

  • Staining solution containing X-gal at pH 6.0.

  • Microscope.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates or on coverslips.

    • Treat cells with this compound, radiation, or the combination as described in the clonogenic assay protocol.

    • Culture the cells for 5 days post-treatment to allow for the development of the senescent phenotype.[8]

  • Fixation:

    • Wash the cells twice with PBS.

    • Add 1X Fixative Solution and incubate for 10-15 minutes at room temperature.[4]

  • Staining:

    • Wash the cells twice with PBS.

    • Prepare the β-Galactosidase Staining Solution according to the manufacturer's instructions, ensuring the final pH is 6.0.

    • Add the staining solution to the cells, seal the plate to prevent evaporation, and incubate at 37°C in a dry incubator (no CO2) for 12-16 hours or overnight.[4][17]

  • Visualization and Quantification:

    • Observe the cells under a light microscope for the development of a blue color, indicative of SA-β-gal activity.

    • Count the number of blue (senescent) cells and the total number of cells in several random fields of view to determine the percentage of senescent cells.

3. Western Blot Analysis of the mTOR Pathway

This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway, such as p70-S6K, a downstream target of mTOR.[1]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-p70-S6K, anti-total-p70-S6K, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagent.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound and/or radiation.

    • At the desired time points, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Experimental Workflow

G cluster_treatment Treatment Phase start Start: Animal Acclimatization implant Tumor Cell Implantation (Xenograft) start->implant growth Allow Tumors to Reach Palpable Size implant->growth randomize Randomize Animals into Treatment Groups growth->randomize control Vehicle Control randomize->control This compound This compound Alone randomize->this compound rad Radiation Alone randomize->rad combo This compound + Radiation randomize->combo monitor Monitor Tumor Growth and Animal Health endpoint Endpoint: Tumor Volume, Survival, or Tissue Collection monitor->endpoint end End: Data Analysis and Evaluation of Efficacy endpoint->end

Caption: In vivo experimental workflow for this compound and radiation studies.

4. In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the combined effect of this compound and radiation on tumor growth in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID).

  • Cancer cell line of interest.

  • This compound formulated for in vivo administration.

  • Anesthesia.

  • Calipers.

  • Small animal irradiator.

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).

  • Treatment Administration:

    • This compound: Administer this compound via the appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined dose and schedule.

    • Radiation: Anesthetize the mice and shield them, leaving only the tumor exposed. Deliver the radiation dose(s) to the tumor using a small animal irradiator. The timing of this compound administration relative to radiation should be optimized (e.g., this compound given shortly before each radiation fraction).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • Plot the mean tumor volume for each group over time to generate tumor growth curves.

    • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for proliferation and senescence markers).

    • Analyze for statistically significant differences in tumor growth delay between the treatment groups.

The combination of the LAT1 inhibitor this compound with radiation therapy represents a promising strategy to enhance anti-cancer efficacy. The protocols outlined in these application notes provide a framework for researchers to investigate this synergy in preclinical models. By elucidating the molecular mechanisms and quantifying the therapeutic benefit, these studies can contribute to the clinical development of this novel combination therapy.

References

Application Notes and Protocols for JPH203 in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPH203 is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1), a transporter overexpressed in various cancers, including colorectal cancer. LAT1 facilitates the uptake of essential amino acids, such as leucine, which are crucial for cancer cell growth and proliferation. By blocking LAT1, this compound induces amino acid starvation, leading to the suppression of the mTORC1 signaling pathway, cell cycle arrest, and apoptosis in colorectal cancer cells.[1][2][3][4] These application notes provide a summary of the anti-tumor effects of this compound in colorectal cancer cell lines and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound is a non-transportable, selective inhibitor of LAT1.[1] In colorectal cancer cells, the inhibition of LAT1 by this compound leads to a depletion of intracellular essential amino acids, particularly leucine. This amino acid deprivation is sensed by the cell, leading to the inactivation of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[2][4] The downstream effects of mTORC1 inhibition include a reduction in protein synthesis, cell cycle arrest, and the induction of apoptosis.[1][2]

JPH203_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits Intracellular Amino Acids Intracellular Amino Acids LAT1->Intracellular Amino Acids Decreased uptake Essential Amino Acids (e.g., Leucine) Essential Amino Acids (e.g., Leucine) Essential Amino Acids (e.g., Leucine)->LAT1 Transport mTORC1 mTORC1 Intracellular Amino Acids->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Caption: this compound inhibits LAT1, leading to decreased amino acid uptake and mTORC1 inactivation.

Quantitative Data

The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound in various colorectal cancer cell lines.

Table 1: IC50 Values of this compound in Human Colorectal Cancer Cell Lines

Cell LineIC50 (µM)Assay DurationReference
HT-294.1Not Specified[1]
HT-2930.0 ± 6.496 hours[1]
LoVo2.3 ± 0.396 hours[1]
DLD1~2-10Not Specified[5]
SW480~2-10Not Specified[5]
HCT116~2-10Not Specified[5]

Table 2: IC50 Values of this compound in a Murine Colorectal Cancer Cell Line

Cell LineIC50 (µM)Assay DurationReference
CT26~2-10Not Specified[5]

Experimental Protocols

Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay (WST-8) Cell Viability Assay (WST-8) This compound Treatment->Cell Viability Assay (WST-8) Apoptosis Assay (TUNEL) Apoptosis Assay (TUNEL) This compound Treatment->Apoptosis Assay (TUNEL) Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) This compound Treatment->Gene Expression Analysis (qPCR) Data Analysis (IC50) Data Analysis (IC50) Cell Viability Assay (WST-8)->Data Analysis (IC50) Data Analysis (Apoptotic Index) Data Analysis (Apoptotic Index) Apoptosis Assay (TUNEL)->Data Analysis (Apoptotic Index) Data Analysis (Relative Expression) Data Analysis (Relative Expression) Gene Expression Analysis (qPCR)->Data Analysis (Relative Expression)

Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.

Cell Culture
  • Cell Lines: HT-29, LoVo, DLD1, SW480, HCT116, or other relevant colorectal cancer cell lines.

  • Culture Medium: Recommended medium for the specific cell line (e.g., McCoy's 5A for HT-29, F-12K for LoVo, RPMI-1640 for DLD1, SW480, and HCT116), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (WST-8 Assay)

This protocol is adapted from commercially available WST-8 assay kits.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound-containing medium. Include a vehicle control (DMSO-treated) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-96 hours at 37°C in a 5% CO2 incubator.

  • WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (TUNEL Assay)

This protocol is a general guideline based on commercially available TUNEL assay kits.

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound at the desired concentrations (e.g., IC50 concentration) for 24-48 hours. Include a positive control (e.g., DNase I treatment) and a negative control (untreated cells).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • TUNEL Reaction: Wash cells with deionized water. Prepare the TUNEL reaction mixture according to the manufacturer's instructions and incubate the cells with the mixture for 60 minutes at 37°C in a humidified chamber.

  • Staining: Wash cells with PBS. Counterstain the nuclei with a suitable dye (e.g., DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of fluorescently labeled cells relative to the total number of cells (DAPI-stained nuclei).

Quantitative Real-Time PCR (qPCR) for LAT1 Expression

This protocol provides a general framework for analyzing LAT1 mRNA expression.

  • Cell Treatment and RNA Extraction: Treat cells with this compound as desired. Extract total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for LAT1 and a reference gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix.

  • Primer Sequences (Example for human LAT1):

    • Forward: 5'-ATCGGGAAGGGTGATGTGTCCAAT-3'

    • Reverse: 5'-CAAAGAGGCCGCTGTATAATGCCA-3'[6]

  • qPCR Program: Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative expression of LAT1 mRNA, normalized to the reference gene.

References

Troubleshooting & Optimization

troubleshooting inconsistent JPH203 in vivo results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent in vivo results with JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5.[1][2] LAT1 is a transporter for large neutral amino acids (e.g., leucine, isoleucine, valine, phenylalanine, tyrosine, tryptophan, methionine, and histidine) and is often overexpressed in various cancer cells to meet their high demand for nutrients for proliferation.[3] By blocking LAT1, this compound competitively inhibits the uptake of these essential amino acids into cancer cells.[4] This amino acid deprivation leads to the suppression of signaling pathways crucial for cancer cell growth and proliferation, most notably the mTOR signaling pathway.[5][6][7]

Q2: What are the reported in vivo effects of this compound?

A2: Preclinical in vivo studies have demonstrated that this compound can significantly inhibit tumor growth in various cancer xenograft models, including colorectal, thyroid, and castration-resistant prostate cancer.[1][4][5] A first-in-human Phase I clinical trial showed that this compound was well-tolerated and showed promising anti-tumor activity, particularly in patients with biliary tract cancer.[8][9]

Q3: What is the recommended vehicle and administration route for in vivo studies?

A3: In a Phase I clinical trial, this compound was formulated in a sulfobutyl-ether-β-cyclodextrin complex to increase its solubility and was administered intravenously.[4] For preclinical animal studies, this compound has been dissolved in physiological saline for intravenous or intraperitoneal administration.[2] The choice of vehicle and administration route should be optimized for the specific experimental model and objectives.

Troubleshooting Guide: Inconsistent In Vivo Results

This guide addresses common issues that may lead to variability in this compound in vivo efficacy.

Issue 1: Suboptimal or inconsistent tumor growth inhibition.

Possible Cause 1: Low or heterogeneous LAT1 expression in the tumor model.

  • Explanation: The anti-tumor effect of this compound is dependent on the expression of its target, LAT1, on the cancer cells.[10][11] Tumor models with low or variable LAT1 expression will likely show a reduced or inconsistent response to this compound treatment.

  • Recommendation:

    • Verify LAT1 expression in your cancer cell line or patient-derived xenograft (PDX) model using techniques like immunohistochemistry (IHC), western blotting, or qPCR before initiating in vivo studies.

    • When establishing xenografts, consider screening multiple cell lines to select one with high and stable LAT1 expression.

Possible Cause 2: Differences in the in vivo model environment.

  • Explanation: The hormonal and metabolic status of the animal model can influence tumor growth and the efficacy of this compound. For instance, a study on castration-resistant prostate cancer xenografts showed that this compound inhibited tumor growth in castrated mice but not in non-castrated mice, suggesting that the dependence of the tumor on LAT1 is greater in a castrated environment.[5]

  • Recommendation:

    • Carefully consider the characteristics of your animal model (e.g., immune status, sex, hormonal status) and how they might impact the tumor's metabolic dependencies.

    • Ensure consistency in the animal model used across experiments.

Possible Cause 3: Discrepancy between in vitro IC50 and in vivo plasma concentrations.

  • Explanation: The concentration of amino acids in the in vivo tumor microenvironment is different from that in in vitro cell culture media. This compound acts as a competitive inhibitor, so its efficacy can be influenced by the local concentration of LAT1 substrates.[10][12] It has been observed that significant in vivo tumor growth inhibition can occur even when plasma concentrations of this compound are below the in vitro IC50.[12]

  • Recommendation:

    • Do not solely rely on in vitro IC50 values to determine the optimal in vivo dose.

    • Perform a dose-response study in vivo to determine the most effective and well-tolerated dose for your specific tumor model.

Issue 2: Unexpected toxicity or adverse effects in animal models.

Possible Cause 1: Off-target effects or vehicle toxicity.

  • Explanation: While this compound is a selective LAT1 inhibitor, high concentrations may lead to off-target effects. Additionally, the vehicle used to dissolve this compound could have its own toxicity. In a Phase I clinical trial, grade 3 liver dysfunction was observed at higher doses.[8][9]

  • Recommendation:

    • Include a vehicle-only control group in all in vivo experiments to distinguish between compound-related and vehicle-related toxicity.

    • Perform a tolerability study with escalating doses of this compound to determine the maximum tolerated dose (MTD) in your specific animal model.

    • Monitor animals for signs of toxicity, such as weight loss, changes in behavior, and organ-specific markers through blood analysis.

Possible Cause 2: Role of N-acetyltransferase 2 (NAT2) phenotype.

  • Explanation: In humans, this compound is acetylated by the N-acetyltransferase 2 (NAT2) enzyme in the liver.[4] The metabolic rate can vary depending on the NAT2 phenotype (e.g., rapid vs. non-rapid acetylators), which may influence both the efficacy and toxicity of the drug.[9] While less characterized in common rodent models, variations in drug metabolism could contribute to inconsistent results.

  • Recommendation:

    • Be aware of potential metabolic differences between animal strains, which might affect drug clearance and exposure.

    • If significant variability in response is observed, consider pharmacokinetic studies to assess this compound and its metabolite levels in plasma and tumor tissue.

Quantitative Data Summary

Table 1: In Vitro IC50 of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colorectal Cancer4.1[4]
LoVoColorectal Cancer2.3 ± 0.3[4]
MKN1Gastric Cancer41.7 ± 2.3[4]
MKN45Gastric Cancer4.6 ± 1.0[4]
Caki-1Renal Cell CarcinomaDose-dependent inhibition[4]
ACHNRenal Cell CarcinomaDose-dependent inhibition[4]

Table 2: this compound Phase I Clinical Trial Dosing and Outcomes

Dose Level (mg/m²)Maximum Tolerated Dose (MTD)Recommended Phase II Dose (RP2D)Key Efficacy ObservationReference
12 - 8560 mg/m²25 mg/m²Partial response in a patient with biliary tract cancer.[8][9][13]

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study

  • Cell Culture and Xenograft Implantation:

    • Culture the selected cancer cell line (with confirmed high LAT1 expression) under standard conditions.

    • Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Monitor tumor growth regularly using calipers.

  • Treatment Protocol:

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare this compound in a suitable vehicle (e.g., saline or a cyclodextrin-based solution).

    • Administer this compound at the desired dose and schedule (e.g., daily intravenous or intraperitoneal injections). The control group should receive the vehicle alone.

    • Monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform downstream analyses on tumor tissue, such as IHC for LAT1 and proliferation markers (e.g., Ki-67), and western blotting for mTOR pathway proteins.

Visualizations

JPH203_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AminoAcids Large Neutral Amino Acids LAT1 LAT1 Transporter AminoAcids->LAT1 Transport Int_AminoAcids Intracellular Amino Acids LAT1->Int_AminoAcids mTOR mTOR Pathway Int_AminoAcids->mTOR Activation Proliferation Cell Proliferation & Growth mTOR->Proliferation Promotion This compound This compound This compound->LAT1 Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent In Vivo Results Check_LAT1 Verify LAT1 Expression (IHC, WB, qPCR) Start->Check_LAT1 LAT1_High LAT1 Expression High? Check_LAT1->LAT1_High Review_Model Review Animal Model (Hormonal/Metabolic Status) LAT1_High->Review_Model Yes Select_New_Model Select New Model with High LAT1 LAT1_High->Select_New_Model No Model_Consistent Model Consistent? Review_Model->Model_Consistent Dose_Response Perform In Vivo Dose-Response Study Model_Consistent->Dose_Response Yes Standardize_Model Standardize Animal Model Model_Consistent->Standardize_Model No Toxicity_Check Assess Toxicity (Vehicle Control, MTD) Dose_Response->Toxicity_Check Optimize_Protocol Optimize Experimental Protocol Toxicity_Check->Optimize_Protocol

Caption: Troubleshooting workflow for inconsistent this compound in vivo results.

References

optimizing JPH203 concentration to avoid off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JPH203. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), and in understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5.[1] LAT1 is responsible for the transport of large neutral amino acids, such as leucine (B10760876), into cells. By competitively inhibiting LAT1, this compound blocks the uptake of these essential amino acids, leading to the suppression of cancer cell growth and proliferation.[2][3] This inhibition has been shown to downregulate the mTOR signaling pathway, which is crucial for cell growth and protein synthesis.[4][5]

Q2: What is the difference between the IC50 for L-leucine uptake and cell growth inhibition by this compound?

A2: Researchers often observe a significant difference between the this compound concentration required to inhibit L-leucine uptake and the concentration needed to inhibit cell proliferation. For example, in Saos2 osteosarcoma cells, the IC50 for L-leucine uptake was 1.31 µM, whereas the IC50 for cell growth inhibition was 90 µM.[6] This discrepancy may be due to the much higher concentrations of amino acids in cell culture media compared to the tracer concentration of radiolabeled leucine used in uptake assays.[6] It is also possible that at higher concentrations, off-target effects may contribute to the observed cytotoxicity.[7]

Q3: What are the known or potential off-target effects of this compound?

A3: While this compound is known for its high selectivity for LAT1 over other transporters like LAT2, some studies suggest the possibility of off-target effects, particularly at higher concentrations.[6][7] A recent phosphoproteomics study in cabazitaxel-resistant prostate cancer cells found that this compound treatment led to a significant reduction in the kinase activity of cyclin-dependent kinases 1 and 2 (CDK1 and CDK2).[8][9] It is not yet definitively determined whether this is a direct off-target interaction or an indirect downstream effect of LAT1 inhibition.

Q4: What adverse effects of this compound have been observed in clinical trials?

A4: In a first-in-human phase I study, this compound was generally well-tolerated.[10][11] The most common treatment-related adverse events were mild to moderate and included increased ALT/AST, malaise, nausea, hypertension, and fever.[10] The dose-limiting toxicity was Grade 3 liver dysfunction, which was observed at doses of 60 mg/m² and 85 mg/m².[10][11] This liver toxicity was associated with patients having a rapid N-acetyltransferase 2 (NAT2) phenotype, which suggests that the metabolism of this compound can influence its safety profile.[11]

Troubleshooting Guides

Issue: Discrepancy between expected and observed cellular effects.

You observe a cellular phenotype that is not consistent with the known on-target effects of LAT1 inhibition, or the effect occurs at a much higher concentration than required for inhibiting amino acid uptake.

Troubleshooting Workflow

G A Inconsistent Phenotype Observed B Step 1: Confirm On-Target Engagement A->B C Step 2: Perform Dose-Response Correlation B->C Target Engaged D Step 3: Use a Structurally Unrelated LAT1 Inhibitor C->D Potencies Correlate G Off-Target Effect Suspected C->G Potencies Do Not Correlate E Step 4: Genetic Validation (LAT1 Knockdown/Knockout) D->E Same Phenotype Observed D->G Different Phenotype F On-Target Effect Likely E->F Phenotype is Lost E->G Phenotype Persists H Step 5: Identify Potential Off-Targets G->H

Caption: Workflow for differentiating on-target and off-target effects.

Quantitative Data Summary

Cell LineAssay TypeIC50 (µM)Reference
HT-29 (Colorectal Cancer)14C-leucine uptake0.06[2]
Cell Proliferation4.1[2]
LoVo (Colorectal Cancer)Cell Proliferation2.3 ± 0.3[2]
MKN45 (Gastric Cancer)Cell Proliferation4.6 ± 1.0[2]
PC-3 (Prostate Cancer)Cell Viability12.0[7]
C4-2 (Prostate Cancer)Cell Viability17.3[7]
Saos2 (Osteosarcoma)L-leucine uptake1.31 ± 0.27[6]
Cell Growth90[6]
FOB (Osteoblast)L-leucine uptake92.12 ± 10.71[6]
Clinical Study (Phase I)ParameterValueReference
Advanced Solid TumorsMaximum Tolerated Dose (MTD)60 mg/m²[10][11]
Recommended Phase II Dose (RP2D)25 mg/m²[10]

Experimental Protocols

Protocol 1: Validating On-Target Engagement using a Leucine Uptake Assay

This protocol determines the concentration of this compound required to inhibit the function of its primary target, LAT1.

Methodology:

  • Cell Culture: Plate cells of interest in a suitable multi-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash cells with a sodium-free uptake buffer (e.g., Hanks' Balanced Salt Solution with choline (B1196258) chloride replacing NaCl).

  • Inhibition: Add uptake buffer containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) and a fixed concentration of radiolabeled L-leucine (e.g., 14C-L-leucine). Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Wash: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the data to a vehicle control (e.g., DMSO) and plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: General Method for Identifying Off-Target Proteins using Affinity-Based Proteomics

This protocol provides a general workflow to identify proteins that physically interact with this compound, suggesting them as potential off-targets.

Methodology:

  • Compound Immobilization: Chemically link this compound to a solid support, such as agarose (B213101) or magnetic beads. This step may require a derivative of this compound with a suitable linker.

  • Cell Lysate Preparation: Prepare a total protein lysate from the cells or tissue of interest under non-denaturing conditions.

  • Affinity Pulldown: Incubate the immobilized this compound with the cell lysate to allow for binding. Include a negative control with beads alone or beads with an immobilized, structurally similar but inactive compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the proteins that are specifically bound to this compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound pulldown with the negative control to identify specific interactors.

Visualizations

This compound On-Target Signaling Pathway

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular LAT1 LAT1 Leucine_int Leucine LAT1->Leucine_int Leucine_ext Leucine Leucine_ext->LAT1 Transport mTORC1 mTORC1 Leucine_int->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Translation Protein Synthesis & Cell Growth S6K->Translation _4EBP1->Translation This compound This compound This compound->LAT1 Inhibits

Caption: On-target signaling pathway of this compound.

References

Technical Support Center: JPH203 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the LAT1 inhibitor, JPH203.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Question: My cancer cell line shows high intrinsic resistance to this compound (IC50 > 50 µM), even though I've confirmed LAT1 expression. What are the possible reasons and how can I investigate them?

Answer:

High intrinsic resistance to this compound in LAT1-expressing cancer cells can be multifactorial. Here are some potential mechanisms and troubleshooting steps:

  • Activation of Antioxidant Pathways: Some cancer cells can counteract the amino acid starvation stress induced by this compound by upregulating antioxidant pathways. A key example is the upregulation of cystathionine (B15957) γ-lyase (CTH), an enzyme involved in the synthesis of the antioxidant glutathione. This has been observed in breast cancer cell lines like MDA-MB-231.[1]

    • Troubleshooting Steps:

      • Assess CTH Expression: Compare the basal expression of CTH in your resistant cell line to a known this compound-sensitive cell line (e.g., T-47D) via Western blot or qRT-PCR.

      • Investigate CTH Upregulation upon Treatment: Treat your resistant cells with this compound and observe if CTH expression increases over time.

      • Functional Validation with siRNA: Use siRNA to knock down CTH in your resistant cells and then re-evaluate their sensitivity to this compound using a cell viability assay. A significant decrease in the IC50 value would suggest that CTH upregulation is a key resistance mechanism.[1]

  • Presence of Alternative Amino Acid Transporters: Cancer cells can express other amino acid transporters that can compensate for the inhibition of LAT1. Transporters like ASCT2 (SLC1A5) are often co-expressed with LAT1 and can contribute to the uptake of essential amino acids.

    • Troubleshooting Steps:

      • Expression Profiling: Profile the expression of other major amino acid transporters, such as ASCT2, LAT2, and xCT, in your cell line using qRT-PCR or proteomics.

      • Functional Inhibition: Use inhibitors specific to other transporters in combination with this compound to see if you can overcome resistance.

  • Cell-Type Specific Factors: Some cancer types, like esophageal cancer, have shown intrinsic resistance to this compound despite expressing LAT1 and showing inhibition of leucine (B10760876) uptake upon this compound treatment.[2] The exact mechanisms in these cases are still under investigation and may involve unique metabolic wiring or signaling pathways.

    • Troubleshooting Steps:

      • Comprehensive 'Omics' Analysis: Consider performing transcriptomic (RNA-seq) or proteomic analysis on your resistant cell line compared to a sensitive one to identify unique upregulated genes or pathways that could be contributing to resistance.

Question: I'm observing a gradual decrease in the efficacy of this compound in my long-term cell culture experiments. What could be happening and what should I investigate?

Answer:

A gradual decrease in this compound efficacy may indicate the development of adaptive or acquired resistance. Here are some potential mechanisms and how to investigate them:

  • Upregulation of LAT1 and Related Transporters: Prolonged exposure to this compound may lead to a compensatory upregulation of the target protein, LAT1, its chaperone protein CD98 (4F2hc), or other related transporters like LAT3. While this may not always lead to complete resistance, it can reduce the drug's effectiveness.

    • Investigative Steps:

      • Monitor Protein and mRNA Levels: At different time points during your long-term culture with this compound, harvest cells and perform Western blotting and qRT-PCR to analyze the expression levels of LAT1, CD98, and LAT3.

      • Correlate with IC50: Concurrently, perform cell viability assays to determine the IC50 of this compound at the same time points to see if there is a correlation between increased transporter expression and decreased sensitivity.

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt to targeted therapies by activating alternative signaling pathways to maintain growth and survival. While specific bypass pathways for this compound resistance are still being fully elucidated, general cancer resistance mechanisms often involve the activation of pro-survival pathways like PI3K/Akt or MAPK.

    • Investigative Steps:

      • Phospho-protein Analysis: Use phospho-specific antibodies and Western blotting to examine the activation status of key signaling proteins (e.g., p-Akt, p-ERK) in your cells during long-term this compound treatment.

      • Proteomic/Phosphoproteomic Screening: For a more comprehensive view, consider performing proteomic or phosphoproteomic analysis to identify global changes in protein expression and phosphorylation in response to chronic this compound exposure.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5).[1] By blocking LAT1, this compound prevents the uptake of essential amino acids, such as leucine, into cancer cells. This leads to amino acid deprivation, which in turn inhibits the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, and can induce apoptosis.[4]

Q2: Are there known molecular mechanisms of intrinsic resistance to this compound?

A2: Yes. One documented mechanism of intrinsic resistance is the activation of an antioxidant response to the amino acid starvation induced by this compound. In some breast cancer cells, this compound treatment leads to the upregulation of cystathionine γ-lyase (CTH), which is involved in the synthesis of the antioxidant glutathione. This antioxidant response helps the cells survive the stress caused by this compound, thus conferring resistance.[1]

Q3: Can cancer cells develop acquired resistance to this compound over time?

A3: While there is limited published data on the successful generation of fully this compound-resistant cell lines from previously sensitive ones, studies on chronic exposure suggest potential adaptive mechanisms. These include the upregulation of LAT1 and its chaperone protein CD98, as well as the related transporter LAT3. It is also hypothesized that cancer cells could develop resistance by upregulating other amino acid transporters to compensate for LAT1 inhibition.

Q4: How does LAT1 expression level correlate with sensitivity to this compound?

A4: Generally, high LAT1 expression is a prerequisite for this compound sensitivity. However, the expression level of LAT1 alone does not always predict the degree of sensitivity. Some cell lines with high LAT1 expression can still exhibit intrinsic resistance due to other cellular factors, as mentioned in the troubleshooting guide.[2]

Q5: Can this compound be effective in cancer cells that are resistant to other therapies?

A5: Yes, there is evidence that this compound can be effective in cancer cells that have acquired resistance to other treatments. For example, this compound has been shown to inhibit the growth of cabazitaxel-resistant prostate cancer cells.[3][5] This suggests that targeting LAT1 can be a viable therapeutic strategy in certain drug-resistant cancers.

Quantitative Data Summary

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Notes
T-47DBreast Cancer5 ± 1.1Sensitive
MDA-MB-231Breast Cancer200 ± 12.5Intrinsically Resistant
PC-3-TxR/CxRProstate Cancer28.33 ± 3.26Cabazitaxel-Resistant
DU145-TxR/CxRProstate Cancer34.09 ± 4.76Cabazitaxel-Resistant
HT-29Colon Cancer4.1Sensitive
LoVoColon Cancer2.3 ± 0.3Sensitive
MKN1Gastric Cancer41.7 ± 2.3Moderately Sensitive
MKN45Gastric Cancer4.6 ± 1.0Sensitive

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-8/CCK-8)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with this compound for 72-96 hours.

  • WST-8/CCK-8 Addition: Add 10 µL of WST-8 or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[6]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Amino Acid Uptake Assay ([¹⁴C]-Leucine)

This protocol measures the functional inhibition of LAT1 by this compound.

  • Cell Seeding: Seed cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with a Na+-free uptake buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control in the buffer for 10-20 minutes at 37°C.

  • Uptake Initiation: Add the uptake buffer containing [¹⁴C]-Leucine to each well to initiate the uptake.

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), stop the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Calculate the percentage of inhibition of leucine uptake at each this compound concentration compared to the vehicle control.

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is for assessing the expression levels of proteins involved in this compound resistance (e.g., CTH, LAT1).

  • Cell Lysis: Treat cells as required (e.g., with or without this compound for a specific duration). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).

Protocol 4: siRNA-mediated Gene Knockdown

This protocol is for functionally validating the role of a specific gene (e.g., CTH) in this compound resistance.

  • siRNA Transfection: Seed cells in a 6-well plate. The next day, transfect the cells with siRNA targeting the gene of interest or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.

  • Validation of Knockdown: Harvest a subset of the cells to confirm the knockdown efficiency by qRT-PCR or Western blot.

  • Functional Assay: Re-seed the transfected cells for a functional assay, such as a cell viability assay with this compound treatment, to assess the effect of the gene knockdown on drug sensitivity.

Visualizations

G cluster_0 This compound Action & Cell Response cluster_1 Intrinsic Resistance Mechanism This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits AA_Deprivation Amino Acid Deprivation LAT1->AA_Deprivation Leads to mTORC1_Inhibition mTORC1 Inhibition AA_Deprivation->mTORC1_Inhibition ATF4_Activation ATF4 Activation AA_Deprivation->ATF4_Activation Cell_Growth_Inhibition Cell Growth Inhibition mTORC1_Inhibition->Cell_Growth_Inhibition CTH_Upregulation CTH Upregulation ATF4_Activation->CTH_Upregulation Antioxidant_Production Antioxidant Production CTH_Upregulation->Antioxidant_Production Cell_Survival Cell Survival Antioxidant_Production->Cell_Survival

Caption: Intrinsic resistance to this compound via CTH upregulation.

G Chronic_this compound Chronic this compound Exposure Cellular_Stress Cellular Stress Chronic_this compound->Cellular_Stress Adaptive_Response Adaptive Response Cellular_Stress->Adaptive_Response LAT1_Upregulation LAT1/CD98 Upregulation Adaptive_Response->LAT1_Upregulation LAT3_Upregulation LAT3 Upregulation Adaptive_Response->LAT3_Upregulation Reduced_Efficacy Reduced this compound Efficacy LAT1_Upregulation->Reduced_Efficacy LAT3_Upregulation->Reduced_Efficacy

Caption: Adaptive response to chronic this compound exposure.

G Start Observe Decreased This compound Sensitivity Check_LAT1 Confirm LAT1 Expression (WB/qPCR) Start->Check_LAT1 Investigate_Intrinsic Investigate Intrinsic Resistance Check_LAT1->Investigate_Intrinsic Intrinsic Resistance Suspected Investigate_Adaptive Investigate Adaptive Resistance Check_LAT1->Investigate_Adaptive Gradual Decrease in Sensitivity CTH_Analysis Analyze CTH Expression (WB/qPCR) Investigate_Intrinsic->CTH_Analysis Transporter_Profiling Profile Other AA Transporters (qPCR) Investigate_Intrinsic->Transporter_Profiling Chronic_Exposure Analyze Cells from Long-term Culture Investigate_Adaptive->Chronic_Exposure CTH_Knockdown CTH Knockdown (siRNA) + IC50 CTH_Analysis->CTH_Knockdown End Identify Resistance Mechanism CTH_Knockdown->End Transporter_Profiling->End LAT1_LAT3_Analysis Check LAT1/LAT3 Upregulation (WB/qPCR) Chronic_Exposure->LAT1_LAT3_Analysis Omics_Analysis Perform 'Omics' (RNA-seq/Proteomics) Chronic_Exposure->Omics_Analysis LAT1_LAT3_Analysis->End Omics_Analysis->End

Caption: Experimental workflow for investigating this compound resistance.

References

discrepancy between JPH203 in vitro and in vivo efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential discrepancies between the in vitro and in vivo efficacy of JPH203, a selective L-type amino acid transporter 1 (LAT1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the L-type amino acid transporter 1 (LAT1), which is highly expressed in many cancer cells and is responsible for the transport of large neutral amino acids, such as leucine, into the cell.[1][2][3] By blocking LAT1, this compound depletes intracellular amino acid levels, which in turn inhibits the mTOR signaling pathway, leading to a reduction in protein synthesis and ultimately suppressing cancer cell proliferation and survival.[2][3][4]

Q2: I'm observing a significant difference between the in vitro IC50 value and the effective dose in my in vivo experiments. Is this expected?

Yes, it is not uncommon to observe differences between in vitro and in vivo results for this compound. Several factors can contribute to this, including:

  • Substrate Concentration: The concentration of amino acids in in vitro cell culture media is significantly higher than in the plasma of an in vivo model.[5] Since this compound acts as a competitive inhibitor of LAT1, a higher concentration of the drug is required to achieve the same level of inhibition in the presence of higher substrate concentrations.[5][6]

  • Pharmacokinetics and Metabolism: In preclinical in vivo models, this compound is metabolized, primarily in the liver, to N-acetyl-JPH203.[7][8] This metabolite has reduced activity against LAT1. The rate and extent of this metabolism can affect the concentration of active this compound at the tumor site.

  • Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than a 2D cell culture system. Factors such as tumor perfusion, hypoxia, and interactions with stromal and immune cells can all influence drug delivery and efficacy.[9][10]

  • LAT1 Expression Levels: The level of LAT1 expression in the tumor can influence the efficacy of this compound. Tumors with higher LAT1 expression may be more sensitive to the drug.[9][11]

Q3: My in vivo study with this compound is not showing the expected tumor growth inhibition. What are some potential reasons?

Several factors could contribute to lower-than-expected in vivo efficacy:

  • Suboptimal Dosing or Administration Route: Ensure that the dose and administration route are appropriate for the animal model and tumor type. Preclinical studies have often used intravenous administration.[8][12]

  • Metabolic Profile of the Animal Model: The rate of this compound metabolism can vary between different animal species and even strains.[8]

  • Tumor Heterogeneity: The expression of LAT1 can be heterogeneous within a tumor. If a significant portion of the tumor has low LAT1 expression, the overall response to this compound may be diminished.

  • Immune System Interactions: The immune system can play a role in the anti-tumor activity of certain drugs. The choice of an immunocompetent or immunodeficient animal model could influence the observed efficacy.[10][13]

Troubleshooting Guides

Issue: Higher than expected IC50 in in vitro proliferation assays.
Potential Cause Troubleshooting Step
High Amino Acid Concentration in Media Consider using a custom media with lower concentrations of large neutral amino acids to better mimic physiological conditions.
Low LAT1 Expression in Cell Line Verify the LAT1 expression level in your cell line using qPCR or Western blot. Compare your cell line to those reported in the literature with known sensitivity to this compound.
Incorrect Assay Conditions Ensure that the incubation time with this compound is sufficient. Some studies have shown time-dependent inhibitory effects.[14]
Drug Solubility Issues This compound is highly hydrophobic.[1] Ensure that it is properly dissolved and stable in your culture media.
Issue: Lack of significant tumor growth inhibition in in vivo models.
Potential Cause Troubleshooting Step
Inadequate Drug Exposure at the Tumor Site Perform pharmacokinetic analysis to measure the concentration of this compound and its major metabolite in plasma and tumor tissue.
Rapid Metabolism of this compound Consider the metabolic capacity of your animal model. Preclinical studies have identified N-acetyltransferase 2 (NAT2) as the primary enzyme responsible for this compound metabolism.[7][15]
Low LAT1 Expression in the Xenograft Confirm LAT1 expression in the established tumors via immunohistochemistry or other methods.
Alternative Nutrient Uptake Pathways Cancer cells may utilize other transporters to compensate for the inhibition of LAT1. Investigate the expression of other amino acid transporters.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)Reference
HT-29Colorectal Cancer14C-leucine uptake0.06[1]
HT-29Colorectal CancerCell Proliferation4.1[1]
LoVoColorectal CancerCell Proliferation2.3 ± 0.3[1]
MKN1Gastric CancerCell Proliferation41.7 ± 2.3[1]
MKN45Gastric CancerCell Proliferation4.6 ± 1.0[1]
Saos2Osteosarcoma14C-leucine uptake1.31[5]
Saos2OsteosarcomaCell Proliferation90[5]
PC-3-TxR/CxRProstate CancerCell Proliferation28.33 ± 3.26[16]
DU145-TxR/CxRProstate CancerCell Proliferation34.09 ± 4.76[16]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelAnimal ModelThis compound DoseAdministration RouteTumor Growth InhibitionReference
HT-29Nude Mice6.3, 12.5, 25.0 mg/kg (daily for 14 days)IntravenousDose-dependent, max inhibition of 77.2% at 25.0 mg/kg[12]
KKU-213Nude Mice12.5, 25 mg/kg (daily)IntravenousDose-dependent[17]
CT26Allogeneic MiceNot specifiedNot specifiedSignificantly reduced tumor size and metastasis[9]
4T1BALB/c MiceNot specifiedNot specifiedSignificant tumor growth inhibition[10]

Experimental Protocols

Key Experiment: In Vitro Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT or WST-8 assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Key Experiment: In Vivo Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

  • Treatment Initiation: Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily intravenous injection). The control group should receive the vehicle.

  • Endpoint: Continue treatment and tumor monitoring until a predetermined endpoint is reached (e.g., a specific tumor volume in the control group or signs of toxicity).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the extent of tumor growth inhibition.

Visualizations

JPH203_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AminoAcids Large Neutral Amino Acids LAT1 LAT1 AminoAcids->LAT1 Transport Int_AminoAcids Intracellular Amino Acids LAT1->Int_AminoAcids mTORC1 mTORC1 Int_AminoAcids->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Stimulation Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->LAT1 Inhibition

Caption: this compound inhibits LAT1, blocking amino acid uptake and mTORC1 signaling.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Cancer Cell Lines LAT1_Expression Verify LAT1 Expression Cell_Lines->LAT1_Expression Proliferation_Assay Cell Proliferation Assay (IC50) LAT1_Expression->Proliferation_Assay Uptake_Assay Amino Acid Uptake Assay LAT1_Expression->Uptake_Assay Animal_Model Select Animal Model Proliferation_Assay->Animal_Model Promising Results Xenograft Establish Tumor Xenografts Animal_Model->Xenograft Treatment Administer this compound Xenograft->Treatment Tumor_Growth Monitor Tumor Growth Treatment->Tumor_Growth PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Growth->PK_PD

Caption: Workflow for evaluating this compound efficacy from in vitro to in vivo.

Troubleshooting_Discrepancy Start Discrepancy Observed (In Vitro vs. In Vivo) Check_InVitro Review In Vitro Experiment Start->Check_InVitro Check_InVivo Review In Vivo Experiment Start->Check_InVivo Substrate High Substrate Concentration? Check_InVitro->Substrate Yes LAT1_vitro Low LAT1 Expression? Check_InVitro->LAT1_vitro No PK Pharmacokinetics/ Metabolism Issue? Check_InVivo->PK Yes LAT1_vivo Low Tumor LAT1 Expression? Check_InVivo->LAT1_vivo No Adjust Media\n[Consider Custom Media] Adjust Media [Consider Custom Media] Substrate->Adjust Media\n[Consider Custom Media] Select Different\nCell Line Select Different Cell Line LAT1_vitro->Select Different\nCell Line Perform PK Study\n[Measure Drug Levels] Perform PK Study [Measure Drug Levels] PK->Perform PK Study\n[Measure Drug Levels] Dosing Suboptimal Dosing? LAT1_vivo->Dosing Optimize Dose\nand Schedule Optimize Dose and Schedule Dosing->Optimize Dose\nand Schedule

Caption: Troubleshooting logic for this compound efficacy discrepancies.

References

issues with JPH203 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JPH203, a selective L-type amino acid transporter 1 (LAT1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as KYT-0353, is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5.[][2] As a tyrosine analog, it competitively blocks the transport of large neutral amino acids, such as L-leucine, into cells.[3][4][5] This inhibition disrupts essential cellular processes that are dependent on amino acid availability, leading to the suppression of tumor cell growth and proliferation.[][4]

Q2: In which solvents is this compound soluble?

A2: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[6] For experimental use, it is recommended to first dissolve this compound in DMSO to create a stock solution before diluting it with the desired aqueous buffer.[6]

Q3: What are the key signaling pathways affected by this compound?

A3: By inhibiting LAT1-mediated amino acid uptake, this compound primarily impacts the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a crucial regulator of cell growth, proliferation, and survival.[7][8] Additionally, studies have shown that this compound can also modulate the Wnt/β-catenin signaling pathway.[7]

Q4: What are the recommended storage conditions for this compound?

A4: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[6] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] It is not recommended to store aqueous solutions of this compound for more than one day.[6]

Troubleshooting Guide: this compound Solubility and Experimental Issues

This guide addresses common issues encountered when working with this compound in aqueous solutions and other experimental settings.

Issue 1: Precipitation or low solubility of this compound in aqueous buffer.

  • Cause: this compound has inherently low solubility in aqueous solutions.[6] Direct dissolution in aqueous buffers will likely result in precipitation.

  • Solution:

    • Primary Method: First, dissolve this compound in 100% DMSO to prepare a concentrated stock solution. The solubility in DMSO is approximately 1 mg/ml or higher.[2][6]

    • Working Solution Preparation: Gently vortex or sonicate if necessary to ensure complete dissolution in DMSO. Then, dilute the DMSO stock solution with your aqueous buffer of choice (e.g., PBS, cell culture media) to the final desired concentration.

    • Final DMSO Concentration: Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.

    • Aqueous Solution Storage: Prepare fresh aqueous working solutions daily. Do not store aqueous solutions of this compound for more than 24 hours as this can lead to precipitation.[6]

Issue 2: Inconsistent results in cell-based assays.

  • Cause: This could be due to several factors, including incomplete dissolution of this compound, degradation of the compound in aqueous media, or variability in cell line sensitivity.

  • Solution:

    • Ensure Complete Dissolution: Before adding to your cell culture, visually inspect your this compound working solution to ensure there is no precipitate.

    • Fresh Preparations: Always use freshly prepared aqueous dilutions of this compound for each experiment.

    • Cell Line Sensitivity: The IC50 value for this compound can vary significantly between different cell lines.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.

    • Control for DMSO Effects: Include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability and function.

Issue 3: Difficulty achieving high concentrations of this compound in aqueous solutions for in vivo studies.

  • Cause: The limited aqueous solubility of this compound poses a challenge for preparing formulations for animal studies.

  • Solution:

    • Co-solvent Formulations: For in vivo use, a common approach is to use a co-solvent system. A formulation consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline has been reported to achieve a this compound concentration of 5 mg/mL.[2]

    • Cyclodextrin Complexation: In clinical trials, a sulfobutyl-ether-β-cyclodextrin complex has been used to enhance the aqueous solubility of this compound for intravenous infusion.[4] This approach may be adaptable for preclinical research.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemReported Solubility/ConcentrationReference
DMSO~1 mg/ml[6]
DMSO237.5 mg/mL (502.84 mM)[2]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/ml[6]
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline5 mg/mL (10.59 mM)[2]
Sulfobutyl-ether-β-cyclodextrin complexUsed for clinical infusion solutions[4]

Table 2: Reported IC50 Values of this compound for Cell Growth Inhibition in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colorectal Cancer4.1[4]
LoVoColorectal Cancer2.3 ± 0.3[4]
MKN1Gastric Cancer41.7 ± 2.3[4]
MKN45Gastric Cancer4.6 ± 1.0[4]
YD-38Oral Cancer69[4]
Caki-1Renal Cancer2.5[4]
ACHNRenal Cancer2.7[4]
KKU-055 (Day 3)Cholangiocarcinoma5.78 ± 1.15[4]
KKU-213 (Day 3)Cholangiocarcinoma2.47 ± 1.19[4]
KKU-100 (Day 3)Cholangiocarcinoma3.00 ± 1.28[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for in vitro Cell Culture Experiments

  • Materials:

    • This compound crystalline solid

    • Dimethyl Sulfoxide (DMSO), sterile

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile microcentrifuge tubes or vials

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound (Molecular Weight: 472.32 g/mol ). For 1 ml of 10 mM stock, weigh out 4.723 mg of this compound.

    • Add the this compound powder to a sterile vial.

    • Add 1 ml of sterile DMSO.

    • Vortex or sonicate at room temperature until the solid is completely dissolved.

    • Store the stock solution in aliquots at -80°C.

  • Procedure for Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Dilute the stock solution with the appropriate sterile aqueous buffer to the desired final concentration. For example, to make a 100 µM working solution in 1 ml of cell culture medium, add 10 µl of the 10 mM stock solution to 990 µl of the medium.

    • Mix thoroughly by gentle pipetting or inversion.

    • Use the freshly prepared working solution immediately. Do not store.

Visualizations

JPH203_Solubilization_Workflow cluster_preparation This compound Preparation cluster_dilution Working Solution Preparation cluster_application Application JPH203_solid This compound Crystalline Solid Stock_Solution Concentrated Stock Solution (e.g., 10 mM in DMSO) JPH203_solid->Stock_Solution Dissolve DMSO 100% DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (Use Immediately) Stock_Solution->Working_Solution Dilute Aqueous_Buffer Aqueous Buffer (e.g., Media, PBS) Aqueous_Buffer->Working_Solution Experiment In Vitro Experiment (e.g., Cell Culture) Working_Solution->Experiment Add to

Caption: Workflow for preparing this compound solutions for experiments.

JPH203_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits (indirectly) Wnt_beta_catenin Wnt/β-catenin Pathway This compound->Wnt_beta_catenin Modulates Apoptosis Apoptosis This compound->Apoptosis Induces (indirectly) Amino_Acids_int Intracellular Amino Acids LAT1->Amino_Acids_int Amino_Acids_ext Extracellular Amino Acids (e.g., Leucine) Amino_Acids_ext->LAT1 Transport Amino_Acids_int->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes mTORC1->Apoptosis Inhibits

References

Technical Support Center: Interpreting JPH203 Cell Viability Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in accurately interpreting the results of cell viability assays involving JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5).[1][2] LAT1 is a protein on the cell membrane responsible for transporting large neutral amino acids, such as leucine, into the cell.[3][4] Many cancer cells overexpress LAT1 to meet their high demand for amino acids needed for rapid growth and proliferation.[3][5][6] this compound blocks LAT1, thereby inhibiting the uptake of essential amino acids. This leads to the suppression of the mTOR signaling pathway, which is crucial for cell growth and survival, ultimately resulting in decreased cancer cell viability and the induction of apoptosis (programmed cell death).[7][8][9]

Q2: I am seeing different IC50 values for this compound in different cancer cell lines. Is this normal?

A2: Yes, it is completely normal to observe different half-maximal inhibitory concentration (IC50) values for this compound across various cell lines. The sensitivity of a cell line to this compound is influenced by several factors, most notably the expression level of LAT1.[10] Cell lines with higher LAT1 expression are generally more sensitive to this compound.[10] Other factors include the cell's metabolic state, the presence of other amino acid transporters, and the specific genetic background of the cancer cells.[11]

Q3: My dose-response curve for this compound is not a classic sigmoidal shape. What could be the reason?

A3: Deviations from a standard sigmoidal dose-response curve can occur for several reasons. If the curve plateaus at a high percentage of cell viability even at high this compound concentrations, it may indicate intrinsic or acquired resistance in the cell line.[11] Conversely, a very steep curve might suggest a narrow therapeutic window. An incomplete curve that doesn't reach 50% inhibition may mean the concentration range tested is too low. It is also important to ensure that the experimental setup, including cell seeding density and incubation time, is consistent.

Q4: How long should I incubate my cells with this compound before assessing cell viability?

A4: The optimal incubation time can vary between cell lines and the specific biological question being addressed. Studies have shown that the inhibitory effect of this compound on cell proliferation is time-dependent.[12][13] A common starting point is to treat cells for 48 to 72 hours.[10][12] Shorter incubation times might be sufficient to observe inhibition of amino acid uptake, while longer incubations are typically necessary to see significant effects on cell viability and proliferation.[14][15]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Contamination- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Use calibrated pipettes and proper pipetting techniques.- Regularly check cell cultures for any signs of contamination.
IC50 value is much higher than expected from literature - Low LAT1 expression in the cell line- this compound degradation- Cell culture medium composition- Acquired resistance- Verify LAT1 expression in your cell line using qPCR or Western blot.- Prepare fresh this compound solutions for each experiment.- Be aware that high concentrations of amino acids in the culture medium can compete with this compound's inhibitory effect.[12] Consider using a medium with physiological amino acid concentrations.- If culturing cells for extended periods with the drug, resistance may develop.
No significant effect of this compound on cell viability - Cell line is resistant to this compound- Insufficient drug concentration or incubation time- Inactive this compound compound- Confirm LAT1 expression. Some cell lines may not depend on LAT1 for amino acid uptake.[11]- Perform a dose-response experiment with a wider range of concentrations and consider a longer incubation period.- Test the activity of your this compound stock on a known sensitive cell line.
This compound appears to be toxic to normal (non-cancerous) cells - Off-target effects- High LAT1 expression in the "normal" cell line- While this compound is selective for LAT1, off-target effects at very high concentrations cannot be entirely ruled out.[7]- Some normal proliferating cells may also express LAT1, although generally at lower levels than cancer cells.[2] It is advisable to test a range of concentrations to identify a therapeutic window.

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

The following table summarizes previously reported IC50 values for this compound in different cancer cell lines to provide a reference for expected potency. Note that these values can vary based on experimental conditions.

Cell LineCancer TypeAssayIC50 (µM)Reference
C4-2Prostate CancerCell Viability17.3[7]
PC-3Prostate CancerCell Viability12.0[7]
HT-29Colorectal CancerLeucine Uptake Inhibition0.06[2]
HT-29Colorectal CancerCell Proliferation4.1[2]
LoVoColorectal CancerCell Growth2.3 ± 0.3[2]
MKN1Gastric CancerCell Growth41.7 ± 2.3[2]
MKN45Gastric CancerCell Growth4.6 ± 1.0[2]
Saos2OsteosarcomaLeucine Uptake Inhibition1.31[12]
YD-38Oral CancerLeucine Uptake Inhibition0.79[2]
Caki-1Renal Cell CarcinomaCell Viability2.5[2]
ACHNRenal Cell CarcinomaCell Viability2.7[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the general steps for performing a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired concentration.

    • Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

This compound Mechanism of Action

JPH203_Mechanism cluster_cell Cancer Cell cluster_extracellular Extracellular Space LAT1 LAT1 Transporter mTOR mTOR Signaling LAT1->mTOR Essential Amino Acid Uptake Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits This compound This compound This compound->LAT1 Inhibits AminoAcids Large Neutral Amino Acids AminoAcids->LAT1 Transport

Caption: Mechanism of this compound action on a cancer cell.

Cell Viability Assay Workflow

Cell_Viability_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight for attachment seed->incubate1 treat Treat cells with This compound serial dilutions incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow for a typical MTT cell viability assay.

Troubleshooting Logic

Troubleshooting_Logic start Unexpected Cell Viability Results high_ic50 IC50 Higher than Expected? start->high_ic50 no_effect No Effect of This compound? start->no_effect high_variability High Variability between Replicates? start->high_variability check_lat1 Check LAT1 Expression high_ic50->check_lat1 Yes check_compound Verify this compound Activity & Freshness high_ic50->check_compound Yes no_effect->check_lat1 Yes no_effect->check_compound Yes check_resistance Consider Cell Line Resistance no_effect->check_resistance Yes check_protocol Review Experimental Protocol (Seeding, etc.) high_variability->check_protocol Yes

Caption: Logical flow for troubleshooting this compound assay results.

References

Technical Support Center: JPH203 Resistance in Esophageal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the LAT1 inhibitor JPH203 in esophageal cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound and its effect on sensitive cancer cells?

A1: this compound is a selective, non-transportable inhibitor of the L-type amino acid transporter 1 (LAT1/SLC7A5).[1][2][3] LAT1 is highly expressed in many cancer cells and is responsible for importing essential amino acids like leucine (B10760876).[4] This influx of amino acids is crucial for activating the mTORC1 signaling pathway, which promotes protein synthesis, cell growth, and proliferation.[4][5] By blocking LAT1, this compound is designed to induce amino acid starvation, leading to the inactivation of the mTORC1 pathway and subsequent suppression of cancer cell growth, often through apoptosis or cell cycle arrest.[1][5][6][7]

G This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cell Intracellular LAT1 LAT1 mTORC1 mTORC1 Activation LAT1->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition of Leucine_out Leucine (Extracellular) Leucine_out->LAT1 Import This compound This compound This compound->LAT1 Inhibition

This compound inhibits LAT1, blocking leucine import and mTORC1 signaling.

Q2: My esophageal cancer cells are resistant to this compound. Is this a known phenomenon?

A2: Yes, intrinsic resistance to this compound has been documented in certain esophageal cancer cell lines. A study using three different esophageal cancer cell lines (TE5, TE6, and TE14) found them to be highly resistant to this compound, while gastric and colon cancer cell lines were sensitive.[3][8] Importantly, this resistance was not due to a lack of LAT1 expression or a difference in the ability of this compound to inhibit LAT1 function in these cells, suggesting other underlying factors are responsible.[8]

Q3: Is there a link between cisplatin (B142131) resistance and this compound sensitivity in esophageal cancer?

A3: There appears to be a context-dependent relationship. One study showed that cisplatin-resistant esophageal squamous cell carcinoma (ESCC) cells (KYSE520) had elevated LAT1 expression.[9][10] In this specific context, treatment with this compound significantly suppressed the proliferation of these cisplatin-resistant cells.[9][10] This suggests that in some tumors, the mechanisms driving cisplatin resistance may involve an increased reliance on LAT1-mediated amino acid transport, thereby creating a vulnerability to this compound.[9]

Troubleshooting Guide

Problem: My esophageal cancer cells show high LAT1 expression but are still resistant to this compound.

This is a common experimental observation.[8] The resistance mechanism is likely independent of the drug's direct target engagement. Here are potential mechanisms to investigate:

Potential Cause 1: Upregulation of Compensatory Amino Acid Transporters

Cancer cells can adapt to the inhibition of one nutrient transporter by upregulating others. The primary transporter for glutamine, ASCT2 (SLC1A5), is often co-expressed with LAT1 and can contribute to amino acid influx, potentially lessening the impact of LAT1 inhibition.[11][12][13][14]

  • Troubleshooting Steps:

    • Assess mRNA and Protein Levels: Use qPCR and Western blotting to check the expression levels of other key amino acid transporters, such as ASCT2 (SLC1A5), LAT2 (SLC7A8), LAT3 (SLC43A1), and LAT4 (SLC43A2), in your resistant cells compared to sensitive control lines.[8]

    • Functional Assays: Perform radiolabeled amino acid uptake assays using substrates specific to these alternative transporters (e.g., L-glutamine for ASCT2) to see if their function is elevated in resistant cells.

    • Combination Therapy: Test the synergy of this compound with an ASCT2 inhibitor. A synergistic effect would suggest that the cells rely on ASCT2 to bypass the LAT1 blockade.

Potential Cause 2: Activation of the Amino Acid Starvation Response (AASR) Pathway

Inhibition of LAT1 by this compound induces amino acid deprivation, which can trigger a cellular stress response. This pathway involves the GCN2 kinase and the transcription factor ATF4.[15][16] Activation of ATF4 can upregulate genes that promote amino acid synthesis and transport, potentially conferring resistance. One such downstream gene is Cystathionine γ-lyase (CTH).[15]

  • Troubleshooting Steps:

    • Check for Pathway Activation: Perform Western blot analysis for the phosphorylation of GCN2 and eIF2α, and for the total protein levels of ATF4 and CTH in this compound-treated resistant cells.[15][16] An increase in these markers indicates activation of the AASR pathway.

    • Gene Silencing: Use siRNA to knock down ATF4 in your resistant cells and re-assess their sensitivity to this compound. Increased sensitivity after ATF4 knockdown would confirm its role in the resistance mechanism.[15]

G Potential this compound Resistance Mechanisms cluster_membrane Cell Membrane cluster_cell Intracellular LAT1 LAT1 ASCT2 ASCT2 (Upregulated) mTORC1 mTORC1 ASCT2->mTORC1 Proliferation Sustained Cell Proliferation mTORC1->Proliferation GCN2 GCN2 Activation ATF4 ATF4 Upregulation GCN2->ATF4 StressResponse Stress Response (e.g., CTH) ATF4->StressResponse StressResponse->Proliferation AAs_out Amino Acids (Extracellular) AAs_out->LAT1 AAs_out->ASCT2 Bypass This compound This compound This compound->LAT1 This compound->GCN2 Amino Acid Starvation label_bypass A) Compensatory Uptake label_stress B) Stress Response

Hypothesized resistance via compensatory transporters or stress response.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound across various gastrointestinal cancer cell lines, highlighting the observed resistance in esophageal cancer cells.

Cell LineCancer TypeThis compound IC50 (µM)Reference
TE5 Esophageal> 50[8]
TE6 Esophageal> 50[8]
TE14 Esophageal> 50[8]
MKN1 Gastric~45[8]
MKN45 Gastric~20[8]
Lovo Colon~10[8]
HT29 Colon~30[8]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment (WST-8 Assay)

This protocol assesses the cytotoxic effects of this compound.

  • Materials & Reagents:

    • Esophageal cancer cell lines (e.g., TE5, KYSE520)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • WST-8 reagent (e.g., Cell Counting Kit-8)

    • Microplate reader (450 nm absorbance)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control) to each well.

    • Incubate for the desired time period (e.g., 72 or 96 hours).[8]

    • Add 10 µL of WST-8 reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for LAT1 and mTOR Pathway Proteins

This protocol evaluates the expression and activation status of key proteins.

  • Materials & Reagents:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-LAT1, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.

Protocol 3: L-[14C]-Leucine Uptake Assay

This protocol directly measures the function of LAT1.

  • Materials & Reagents:

    • 24-well cell culture plates

    • Transport buffer (e.g., Krebs-Ringer-HEPES)

    • L-[14C]-Leucine

    • This compound or other inhibitors

    • Ice-cold PBS

    • Scintillation fluid and counter

  • Procedure:

    • Seed cells in 24-well plates and grow to confluence.

    • Wash cells twice with pre-warmed transport buffer.

    • Pre-incubate cells with this compound or vehicle control in transport buffer for 10-20 minutes.

    • Add transport buffer containing L-[14C]-Leucine (and the respective inhibitor) and incubate for a short period (e.g., 1-5 minutes).

    • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

    • Lyse the cells (e.g., with 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Normalize the counts to the protein content of a parallel well. Calculate the inhibition of uptake relative to the control.

References

JPH203 Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the JPH203 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the L-type amino acid transporter 1 (LAT1) inhibitor, this compound, particularly concerning potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

A1: this compound is a potent and selective inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5.[1][2] LAT1 facilitates the transport of large neutral amino acids, such as leucine (B10760876), which are essential for cancer cell growth and proliferation. By blocking LAT1, this compound disrupts amino acid homeostasis in cancer cells, leading to the inhibition of mTORC1 signaling, cell cycle arrest, and apoptosis.[1][3][4][5]

Q2: Are there any known or suspected off-target effects of this compound, especially at high concentrations?

A2: Yes, while this compound is highly selective for LAT1, studies suggest that at higher concentrations, off-target effects or significant downstream consequences of potent on-target inhibition may be observed. A key finding from a phosphoproteomics study is that this compound treatment can lead to a significant reduction in the kinase activity of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[3][6][7] This effect on CDK1/2 is associated with cell cycle arrest.[3] Additionally, in some cell lines, the IC50 value for cell viability is considerably higher than that required for inhibiting leucine uptake, which may suggest the involvement of other mechanisms or potential off-target interactions at these higher concentrations.[8][9]

Q3: What are the clinically observed toxicities of this compound at high doses?

A3: In a first-in-human phase I clinical trial, this compound was administered at escalating doses. At higher doses of 60 mg/m² and 85 mg/m², dose-limiting toxicities were observed, specifically grade 3 liver dysfunction.[10][11] The maximum tolerated dose (MTD) was determined to be 60 mg/m².[10][11]

Q4: What is the potential mechanism for the observed liver toxicity at high concentrations of this compound?

A4: The precise mechanism of this compound-induced liver toxicity is not fully elucidated. However, it is known that this compound is taken up by hepatocytes via organic anion transporters and is subsequently metabolized, in part by N-acetyltransferase 2 (NAT2).[12] The high accumulation of the drug in the liver could contribute to toxicity. While LAT1 expression is generally low in normal hepatocytes, it has been observed in hepatocellular carcinoma.[4][13][14] The liver dysfunction could be an on-target effect in a small population of LAT1-expressing normal cells, an off-target effect on other hepatic proteins, or a result of the metabolic process. Interestingly, the phase I study noted that the two patients who experienced grade 3 liver dysfunction had a rapid NAT2 phenotype.[10]

Troubleshooting Guide

Issue: I am observing a higher-than-expected level of cell cycle arrest or apoptosis in my experiments with high concentrations of this compound.

Potential Cause Troubleshooting Steps
Potent on-target inhibition of LAT1 leading to downstream effects on cell cycle machinery. 1. Confirm On-Target Activity: Perform a leucine uptake assay to confirm LAT1 inhibition at the concentrations used. 2. Investigate Cell Cycle Effects: Conduct a cell cycle analysis using flow cytometry to quantify the proportion of cells in each phase (G0/G1, S, G2/M). A significant increase in the G0/G1 population is consistent with the known downstream effects of LAT1 inhibition.[3] 3. Assess CDK Activity: If possible, perform an in vitro kinase assay to measure the activity of CDK1 and CDK2 in the presence of this compound. Alternatively, use western blotting to analyze the phosphorylation status of CDK1/2 substrates.
Potential direct off-target inhibition of cell cycle kinases (e.g., CDK1/2). 1. Perform a Kinase Profile: If feasible, screen this compound against a panel of kinases to identify potential direct off-target interactions. 2. Dose-Response Analysis: Carefully titrate the concentration of this compound in your cell-based assays to determine the threshold at which the pronounced cell cycle effects are observed and compare this to the IC50 for LAT1 inhibition.
Cell line-specific sensitivity. 1. Test in Multiple Cell Lines: Compare the effects of this compound in your cell line of interest with a control cell line known to have a specific response to this compound. 2. Characterize LAT1 Expression: Quantify the expression level of LAT1 in your cell line, as this can influence the sensitivity to this compound.

Quantitative Data Summary

Table 1: this compound On-Target Activity (IC50 Values)

Target/Assay Cell Line/System IC50 Value Reference
L-Leucine UptakeHT-29 (human colon cancer)0.06 µM[1][8]
L-Leucine UptakeSaos2 (human osteosarcoma)1.31 µM[2]
L-Leucine UptakeFOB (human osteoblasts)92.12 µM[2]
Cell GrowthHT-294.1 µM[1][8]
Cell GrowthLoVo (human colon cancer)2.3 µM[1]
Cell GrowthPC-3-TxR/CxR (prostate cancer)28.33 µM[3]
Cell GrowthDU145-TxR/CxR (prostate cancer)34.09 µM[3]

Table 2: this compound Dose-Limiting Toxicities in Phase I Clinical Trial

Dose Level Observed Toxicity Reference
60 mg/m²Grade 3 liver dysfunction in 1 of 6 patients[10][11]
85 mg/m²Grade 3 liver dysfunction in 1 of 1 patient[10][11]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for CDK1/2 Activity

This protocol provides a general framework to assess the direct inhibitory effect of this compound on the kinase activity of CDK1 and CDK2.

Materials:

  • Recombinant active CDK1/Cyclin B and CDK2/Cyclin E complexes

  • Kinase-specific substrate (e.g., Histone H1 for CDK1, Rb-C-term for CDK2)

  • This compound at various concentrations

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop solution (e.g., EDTA for non-radioactive assays, phosphoric acid for radioactive assays)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, or materials for autoradiography)

Procedure:

  • Prepare a serial dilution of this compound in the kinase reaction buffer.

  • In a multi-well plate, add the kinase, substrate, and this compound (or vehicle control).

  • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding the stop solution.

  • Detect the kinase activity according to the chosen method (e.g., luminescence, fluorescence, or autoradiography).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value if a dose-dependent inhibition is observed.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with this compound.

Materials:

  • Cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

JPH203_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (High Conc.) LAT1 LAT1 This compound->LAT1 Inhibition CDK1_2 CDK1/2 Activity This compound->CDK1_2 Reduced Activity (Downstream Effect) Leucine Leucine Leucine->LAT1 Transport mTORC1 mTORC1 LAT1->mTORC1 Activation (via Leucine) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes CellCycle G1/S Transition CDK1_2->CellCycle Promotes

Caption: On- and potential off-target pathways of this compound.

Off_Target_Workflow start Start: Unexpected Phenotype (e.g., high toxicity, cell cycle arrest) confirm_on_target 1. Confirm On-Target Inhibition (Leucine Uptake Assay) start->confirm_on_target dose_response 2. Perform Dose-Response Curve (Compare viability vs. LAT1 inhibition IC50) confirm_on_target->dose_response cell_cycle_analysis 3. Characterize Phenotype (Cell Cycle Analysis via Flow Cytometry) dose_response->cell_cycle_analysis kinase_screen 4. Broad Off-Target Screen (Kinase Profiling Panel) cell_cycle_analysis->kinase_screen validate_hit 5. Validate Putative Off-Target (In Vitro Kinase Assay for specific hit, e.g., CDK1/2) kinase_screen->validate_hit end End: Identify Potential Off-Target Effect validate_hit->end

Caption: Workflow for investigating potential off-target effects.

Caption: Troubleshooting logic for unexpected cell death.

References

Technical Support Center: JPH203 Efficacy and Amino Acid Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of amino acid concentration in cell culture media on the efficacy of JPH203.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the L-type amino acid transporter 1 (LAT1), a protein that is overexpressed on the surface of many cancer cells. LAT1 is responsible for transporting large neutral amino acids, such as leucine (B10760876), into the cell. These amino acids are essential for cancer cell growth and proliferation.[1] this compound works by blocking this transporter, thereby depriving cancer cells of essential amino acids, which leads to the suppression of tumor cell growth and can induce apoptosis (programmed cell death).[2]

Q2: How does the concentration of amino acids in the cell culture media affect the efficacy of this compound?

A2: The concentration of essential amino acids (EAAs) in the cell culture medium can significantly impact the efficacy of this compound.[3] Lowering the concentration of EAAs in the media has been shown to enhance the anti-proliferative effects of this compound.[3] This is because reduced extracellular amino acid levels increase the cancer cells' reliance on the LAT1 transporter for amino acid uptake, making them more susceptible to inhibition by this compound. Conversely, high concentrations of LAT1 substrates (like leucine) in the media can competitively inhibit the binding of this compound to the transporter, potentially reducing its efficacy.[4]

Q3: What is the expected outcome of this compound treatment on cancer cells?

A3: Treatment of LAT1-expressing cancer cells with this compound is expected to lead to a dose-dependent inhibition of cell proliferation.[2][5] Furthermore, this compound treatment can lead to the downregulation of the mTOR signaling pathway, which is a key regulator of cell growth and is sensitive to amino acid availability.[2][6] This can be observed by a decrease in the phosphorylation of downstream targets like p70S6K and S6.[3]

Q4: Are there any known resistance mechanisms to this compound?

A4: Some cancer cells may exhibit resistance to this compound. One identified mechanism of resistance involves the upregulation of antioxidant pathways in response to the amino acid deprivation stress induced by this compound.[7] For example, the induction of cystathionine (B15957) γ-lyase (CTH) expression can confer resistance.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Variable or lower-than-expected this compound efficacy High concentration of essential amino acids in the cell culture medium.Use a custom medium with a lower, more physiologically relevant concentration of essential amino acids.[3] Consider using dialyzed fetal bovine serum (FBS) to minimize the introduction of unknown amounts of amino acids.
Low or absent LAT1 expression in the cancer cell line being used.Confirm LAT1 expression in your cell line using qPCR or Western blotting before conducting efficacy studies. This compound is most effective in cells with high LAT1 expression.[5]
Off-target effects at high concentrations.Determine the optimal concentration of this compound for your cell line by performing a dose-response curve. Use the lowest effective concentration to minimize potential off-target effects.[8]
Inconsistent results in cell viability assays Interference from media components or assay artifacts.Ensure that the chosen viability assay is compatible with your experimental conditions. For example, some colorimetric assays can be affected by components in the media.[3] Always include appropriate controls, such as vehicle-treated cells and cells in different media formulations without the drug.
Cell seeding density is too high or too low.Optimize the cell seeding density for your specific cell line and the duration of the experiment to ensure cells are in the exponential growth phase during treatment.
Difficulty in preparing amino acid-modified media Contamination or incorrect final concentrations.Prepare amino acid stock solutions sterilely and add them to an amino acid-free basal medium in a sterile environment. It is recommended to purchase custom-made amino acid-free media to ensure consistency. Use dialyzed FBS to have better control over the final amino acid concentrations.

Experimental Protocols

Protocol 1: Preparation of Cell Culture Media with Varying Amino Acid Concentrations

This protocol describes how to prepare cell culture media with standard (1X) and reduced (0.125X) concentrations of essential amino acids (EAAs).

Materials:

  • Amino acid-free RPMI-1640 or DMEM

  • Sterile stock solutions of essential amino acids

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Sterile water for injection

Procedure:

  • Prepare Basal Medium: Start with a commercially available amino acid-free formulation of your desired basal medium (e.g., RPMI-1640).

  • Prepare Amino Acid Stock Solutions: Prepare concentrated stock solutions of each essential amino acid in sterile water. Filter-sterilize each stock solution through a 0.22 µm filter.

  • Formulate 1X EAA Medium: To the amino acid-free basal medium, add the appropriate volume of each essential amino acid stock solution to achieve the standard concentrations found in your chosen medium (e.g., RPMI-1640).

  • Formulate 0.125X EAA Medium: Prepare a diluted stock solution of the essential amino acid mixture or add a proportionally smaller volume of each individual stock to the amino acid-free basal medium to achieve a final concentration that is 12.5% of the standard medium.

  • Complete the Medium: Supplement both the 1X and 0.125X EAA media with 10% dialyzed FBS and 1% Penicillin-Streptomycin.

  • Sterilization and Storage: Filter-sterilize the final media preparations through a 0.22 µm filter and store at 4°C.

Table 1: Example Amino Acid Concentrations in Standard RPMI-1640

Amino AcidConcentration (mg/L)
L-Arginine200
L-Asparagine50
L-Aspartic acid20
L-Cystine 2HCl65
L-Glutamic Acid20
L-Glutamine300
Glycine10
L-Histidine15
L-Isoleucine50
L-Leucine50
L-Lysine HCl40
L-Methionine15
L-Phenylalanine15
L-Proline20
L-Serine30
L-Threonine20
L-Tryptophan5
L-Tyrosine29
L-Valine20

For 0.125X EAA medium, the concentration of each essential amino acid would be 12.5% of the values listed above.

Protocol 2: Cell Proliferation Assay

This protocol details how to assess the effect of this compound on cancer cell proliferation in media with varying amino acid concentrations.

Materials:

  • LAT1-expressing cancer cell line (e.g., HT-29, C4-2)

  • 1X and 0.125X EAA complete culture media

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in standard culture medium.

  • Media Change: The next day, carefully aspirate the standard medium and wash the cells with PBS. Replace the medium with either 1X EAA or 0.125X EAA complete medium.

  • This compound Treatment: Add this compound at a range of concentrations (e.g., 0-50 µM) to the respective wells. Include a DMSO vehicle control for each media condition.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control for each media condition and plot the dose-response curves to determine the IC50 values.

Protocol 3: [¹⁴C]L-Leucine Uptake Assay

This protocol is for measuring the direct inhibitory effect of this compound on LAT1-mediated leucine uptake.

Materials:

  • LAT1-expressing cancer cell line

  • 24-well cell culture plates

  • [¹⁴C]L-leucine

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer

  • This compound stock solution

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with HBSS. Pre-incubate the cells with HBSS for a short period (e.g., 10-15 minutes) at 37°C.

  • Inhibition: Aspirate the pre-incubation buffer and add HBSS containing various concentrations of this compound or a vehicle control. Incubate for a defined time (e.g., 30 minutes).

  • Uptake Initiation: Add [¹⁴C]L-leucine to each well to a final concentration of 1 µM and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis and Scintillation Counting: Lyse the cells in a suitable buffer and transfer the lysate to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration of each well and express the results as a percentage of the vehicle control.

Visualizations

JPH203_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_downstream Downstream Effects Amino Acids Amino Acids LAT1 LAT1 Transporter Amino Acids->LAT1 Uptake This compound This compound This compound->LAT1 Inhibits mTOR mTOR Signaling LAT1->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

This compound Mechanism of Action

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Media_Prep Prepare Media: - 1X EAA - 0.125X EAA Cell_Seeding Seed Cancer Cells Media_Prep->Cell_Seeding JPH203_Treatment Treat with this compound (Dose-Response) Cell_Seeding->JPH203_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) JPH203_Treatment->Proliferation_Assay Leucine_Uptake_Assay [14C]L-Leucine Uptake Assay JPH203_Treatment->Leucine_Uptake_Assay Western_Blot Western Blot (p-mTOR, p-S6K) JPH203_Treatment->Western_Blot Data_Analysis Analyze Data: - IC50 Values - Uptake Inhibition - Protein Levels Proliferation_Assay->Data_Analysis Leucine_Uptake_Assay->Data_Analysis Western_Blot->Data_Analysis

Experimental Workflow for this compound Efficacy Testing

References

Validation & Comparative

JPH203 vs. Other LAT1 Inhibitors: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of LAT1 in Oncology

Rapidly proliferating cancer cells have a high demand for nutrients, particularly essential amino acids, to sustain their growth. To meet this demand, many tumors overexpress specific amino acid transporters on their cell surface. One of the most critical is the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5). LAT1 is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, including leucine (B10760876), isoleucine, and phenylalanine.[1]

The influx of these amino acids, especially leucine, is a key signal for activating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, and protein synthesis.[1][3] Due to its limited expression in normal tissues and high expression across a wide variety of cancers—including colorectal, prostate, lung, and biliary tract cancers—LAT1 has emerged as a promising therapeutic target.[1][4][5] Inhibiting LAT1 offers a strategy to selectively starve cancer cells of essential nutrients, thereby suppressing tumor growth.[6][7]

This guide provides a comparative analysis of JPH203, a novel and highly selective LAT1 inhibitor, against other LAT1 inhibitors, primarily the widely studied compound BCH, based on available preclinical data.

Overview of LAT1 Inhibitors

This compound (Nanvuranlat)

This compound is a novel, selective, non-transportable inhibitor of LAT1.[4] Its high specificity for LAT1 is a key advantage, as it is expected to have minimal effects on normal cells and thus fewer side effects.[6] Preclinical studies have demonstrated its potent anti-tumor effects in a variety of cancer cell lines and in vivo models.[4][5]

BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid)

BCH is a well-known, prototypical inhibitor of system L amino acid transporters.[8][9] Unlike this compound, BCH is a pan-LAT inhibitor, meaning it broadly inhibits multiple LAT family members (LAT1-4).[6] This lack of specificity is a significant drawback, as inhibition of other LAT transporters, such as LAT2 which is more commonly expressed in normal cells, could lead to toxicity in healthy tissues.[6]

Comparative Efficacy: In Vitro Studies

The efficacy of LAT1 inhibitors is typically assessed by their ability to block the uptake of a labeled amino acid (e.g., 14C-L-leucine) and to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Inhibition of L-Leucine Uptake

Preclinical data demonstrates that this compound is significantly more potent at inhibiting LAT1-mediated leucine uptake than BCH. In Saos2 human osteosarcoma cells, this compound inhibited L-leucine uptake with an IC50 value of 1.31 µM, whereas BCH required a much higher concentration of 72.17 µM to achieve the same effect.[10] This highlights the superior affinity of this compound for the LAT1 transporter.

Table 1: Comparative IC50 Values for L-Leucine Uptake Inhibition
InhibitorCell LineCancer TypeIC50 (µM)Citation(s)
This compound HT-29Colorectal Cancer0.06[4][11][12]
Saos2Osteosarcoma1.31 ± 0.27[10]
YD-38Oral Cancer0.79[4][12]
KKU-213Cholangiocarcinoma0.12 ± 0.02[12]
BCH Saos2Osteosarcoma72.17 ± 0.92[10]
KB cellsOral Epidermoid Carcinoma75.3 ± 6.7[11]
Inhibition of Cell Proliferation

This compound has consistently shown potent, dose-dependent inhibition of cell proliferation across numerous cancer cell lines.[13] For example, in HT-29 colorectal cancer cells, this compound inhibited cell growth with an IC50 of 4.1 µM.[4][11][12] In contrast, studies on BCH often report growth inhibition IC50 values in the millimolar (mM) range, which is orders of magnitude higher than for this compound.[11] This suggests that while BCH can inhibit cell growth, it is a much less potent anti-proliferative agent compared to this compound.

One key finding is the high selectivity of this compound. In a study comparing its effect on Saos2 cancer cells versus normal FOB osteoblastic cells, this compound potently inhibited the growth of cancer cells while having a much weaker effect on the normal cells.[10] BCH, however, inhibited the growth of both cell types, underscoring the potential for off-target effects on healthy tissue.[10]

Table 2: Comparative IC50 Values for Cell Proliferation Inhibition
InhibitorCell LineCancer TypeIC50Citation(s)
This compound HT-29Colorectal Cancer4.1 µM / 30.0 ± 6.4 µM[4][12]
LoVoColorectal Cancer2.3 ± 0.3 µM[4][12]
Saos2Osteosarcoma90 µM[10]
MKN45Gastric Cancer4.6 ± 1.0 µM[4]
BCH Saos2Osteosarcoma5.6 ± 0.7 mM[11]
KB cellsOral Epidermoid Carcinoma6.9 ± 0.4 mM[11]
KYSE30Esophageal Cancer~30 mM[14]

Note: There can be variability in IC50 values between studies due to different experimental conditions (e.g., incubation time, media composition).[11]

Comparative Efficacy: In Vivo Studies

In vivo studies using animal models are crucial for evaluating an inhibitor's anti-tumor activity in a more complex biological system. This compound has demonstrated significant tumor growth suppression in various xenograft models.

In a mouse model of colorectal cancer, this compound treatment considerably reduced tumor size and metastasis.[6][7] Similarly, in a nude mouse model using transplanted HT-29 cells, this compound showed dose-dependent inhibition of tumor growth, with the highest dose (25.0 mg/kg) resulting in 77.2% inhibition.[11] Preclinical studies have also confirmed the in vivo efficacy of this compound in models of non-small cell lung cancer, pancreatic cancer, and thyroid cancer.[5][13]

While BCH has also been reported to have in vivo anti-tumor activity, direct comparative studies with this compound underscore the latter's superiority.[6] The high doses of BCH required for efficacy in vivo raise concerns about potential toxicity, which is less of an issue for the highly selective this compound.[15]

Mechanism of Action: Selectivity and Signaling

The primary difference in the mechanism between this compound and BCH lies in their selectivity. This compound is designed to specifically target LAT1, whereas BCH inhibits LAT1, LAT2, LAT3, and LAT4.[6] This distinction is critical for therapeutic potential, as specific LAT1 inhibition is expected to be effective against tumors with minimal impact on normal tissues.[6]

Inhibitor_Selectivity cluster_inhibitors LAT1 Inhibitors cluster_transporters LAT Family Transporters This compound This compound (Selective) LAT1 LAT1 (Tumor Cells) This compound->LAT1 Inhibits BCH BCH (Pan-LAT) BCH->LAT1 Inhibits LAT2 LAT2 (Normal Cells) BCH->LAT2 LAT3 LAT3 BCH->LAT3 LAT4 LAT4 BCH->LAT4

By inhibiting LAT1, this compound blocks the transport of essential amino acids like leucine into cancer cells.[5] This intracellular amino acid depletion leads to the downregulation of the mTOR signaling pathway, a crucial driver of cell growth and proliferation.[3][5] Specifically, the inhibition of mTORC1 leads to reduced phosphorylation of its downstream targets, such as p70S6K, which ultimately results in the suppression of protein synthesis and cell cycle arrest.[3][14] Some studies also show that LAT1 inhibition by this compound can induce apoptosis (programmed cell death) through mitochondria-dependent pathways.[8]

LAT1_mTOR_Pathway cluster_membrane Cell Membrane LAT1 LAT1 Transporter Leucine_in Intracellular Leucine LAT1->Leucine_in This compound This compound This compound->LAT1 Inhibits Leucine_out Extracellular Leucine Leucine_out->LAT1 Transport mTORC1 mTORC1 Activation Leucine_in->mTORC1 Activates Growth Protein Synthesis & Cell Proliferation mTORC1->Growth Promotes

Experimental Protocols

Cell Proliferation / Viability Assay (MTT or WST-8 Assay)

This in vitro experiment quantifies the effect of an inhibitor on cell growth.

  • Cell Seeding: Cancer cells are seeded at a specific density (e.g., 1 x 10³ to 1 x 10⁴ cells/well) into 96-well plates and incubated for 24 hours to allow for adherence.[11][13]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the LAT1 inhibitor (e.g., this compound or BCH). Control wells receive medium with the vehicle (e.g., DMSO) only.[13]

  • Incubation: The plates are incubated for a set period, typically ranging from 24 to 96 hours, to allow the inhibitor to take effect.[11]

  • Viability Measurement: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (using Cell Counting Kit-8) is added to each well.[11][13] Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.

  • Data Analysis: The absorbance of the colored product is measured using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value is then calculated by plotting cell viability against the inhibitor concentration.[11]

In_Vitro_Assay_Workflow cluster_workflow Cell Proliferation Assay Workflow start Start seed 1. Seed Cells in 96-well plate treat 2. Add Inhibitor (this compound or BCH) incubate 3. Incubate (e.g., 72 hours) reagent 4. Add Viability Reagent (MTT / WST-8) measure 5. Measure Absorbance analyze 6. Calculate IC50 end End

Amino Acid Uptake Assay

This assay directly measures the ability of an inhibitor to block the function of the LAT1 transporter.

  • Cell Culture: Cells are grown to confluence in 24-well plates.[11]

  • Pre-incubation: Cells are washed and incubated in a sodium-free buffer solution.[11]

  • Inhibition: The buffer is replaced with a solution containing a fixed concentration of a radiolabeled amino acid (e.g., 1.0 µM 14C-L-leucine) along with varying concentrations of the inhibitor (this compound or BCH).[10][11]

  • Uptake: The uptake is allowed to proceed for a very short duration (e.g., 1 minute).[11]

  • Cell Lysis & Measurement: The reaction is stopped, cells are washed to remove external radioactivity, and then lysed. The amount of radioactivity inside the cells is measured using a scintillation counter.[11]

  • Analysis: The intracellular radioactivity count is used to determine the rate of uptake. The IC50 for uptake inhibition is calculated by comparing uptake in the presence of the inhibitor to the control.

Conclusion

Preclinical evidence strongly supports the superiority of this compound over less specific LAT1 inhibitors like BCH. This compound demonstrates significantly higher potency in inhibiting both LAT1-mediated amino acid transport and cancer cell proliferation.[10] Its high selectivity for LAT1 over other transporters suggests a more favorable safety profile with a lower risk of off-target effects on normal tissues.[6][10] In vivo studies have consistently validated the anti-tumor efficacy of this compound across a range of cancer models.[5][16] By effectively targeting the mTOR pathway through amino acid deprivation, this compound represents a promising, targeted therapeutic strategy in oncology, with ongoing clinical trials evaluating its potential in patients with advanced solid tumors.[5][17]

References

JPH203 Demonstrates Superior Efficacy Over BCH in Suppressing Osteosarcoma Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that JPH203, a selective L-type amino acid transporter 1 (LAT1) inhibitor, exhibits significantly greater potency in curbing the proliferation and inducing apoptosis in osteosarcoma cells when compared to the non-selective LAT inhibitor, 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH).

This comparison guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of the experimental evidence supporting the enhanced efficacy of this compound in the context of osteosarcoma. The data presented herein is primarily derived from studies conducted on the Saos2 human osteosarcoma cell line, a well-established model in osteosarcoma research.

Executive Summary of Comparative Efficacy

This compound's superiority over BCH in targeting osteosarcoma cells stems from its high selectivity for LAT1, a transporter significantly upregulated in many cancers, including osteosarcoma, to meet the high demand for essential amino acids required for rapid growth and proliferation.[1] In contrast, BCH inhibits both LAT1 and LAT2, the latter being more ubiquitously expressed in normal tissues.[2] This difference in selectivity translates to a more potent and targeted anti-cancer effect for this compound with potentially fewer off-target effects.

Experimental findings indicate that this compound is a far more potent inhibitor of L-leucine uptake in Saos2 cells than BCH, a crucial mechanism for starving cancer cells of essential nutrients.[1][3] This potent inhibition of nutrient uptake leads to a more pronounced suppression of cell growth and a stronger induction of programmed cell death, or apoptosis, in osteosarcoma cells treated with this compound compared to those treated with BCH.[1][3]

Quantitative Data Comparison

The following tables summarize the key quantitative data from comparative studies between this compound and BCH in Saos2 osteosarcoma cells.

Table 1: Inhibition of L-leucine Uptake (IC50 Values)

CompoundSaos2 Cells (LAT1-high, LAT2-low)FOB Cells (Normal Osteoblastic)
This compound 1.31 µM92.12 µM
BCH 72.17 µM167.37 µM

Data sourced from Choi et al., 2017.[3]

Table 2: Inhibition of Cell Viability (IC50 Values after 3 days of treatment)

CompoundSaos2 Cells
This compound ~90 µM
BCH >1000 µM

Data interpreted from graphical representations in Choi et al., 2017.[3][4]

Mechanism of Action: A Tale of Two Inhibitors

This compound acts as a highly selective, non-transportable blocker of LAT1.[5] By binding to LAT1, it prevents the uptake of essential amino acids like leucine, leading to intracellular amino acid depletion. This nutrient deprivation stress triggers a cascade of events culminating in mitochondria-dependent apoptosis.[3] This intrinsic apoptotic pathway is characterized by the upregulation of pro-apoptotic proteins such as Bad, Bax, and Bak, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, ultimately leading to the activation of caspase-9 and subsequent cell death.[3]

BCH, on the other hand, is a non-selective inhibitor of L-type amino acid transporters, affecting both LAT1 and LAT2.[1][2] While it also induces apoptosis in cancer cells by inhibiting amino acid transport, its lack of selectivity may lead to effects on normal cells that express LAT2, potentially contributing to a lower therapeutic index compared to this compound.[2][6][7]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and the general experimental workflow for comparing the efficacy of this compound and BCH.

G cluster_0 This compound / BCH Inhibition cluster_1 Cellular Effects cluster_2 Apoptotic Cascade This compound This compound (Selective) LAT1 LAT1 Transporter This compound->LAT1 High Affinity Inhibition BCH BCH (Non-selective) BCH->LAT1 Lower Affinity Inhibition AA_depletion Intracellular Amino Acid Depletion LAT1->AA_depletion mTOR_inhibition mTOR Pathway Inhibition AA_depletion->mTOR_inhibition Apoptosis Mitochondria-Dependent Apoptosis mTOR_inhibition->Apoptosis Bcl2_family Modulation of Bcl-2 Family Proteins (Bax↑, Bcl-2↓) Apoptosis->Bcl2_family Caspase9 Caspase-9 Activation Bcl2_family->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cell_Death Cell Death Caspase3->Cell_Death

Caption: this compound and BCH signaling pathway in osteosarcoma cells.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Efficacy Assays cluster_3 Mechanism Analysis start Culture Saos2 Osteosarcoma Cells treatment Treat cells with This compound or BCH at various concentrations start->treatment uptake_assay L-leucine Uptake Assay treatment->uptake_assay viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) treatment->apoptosis_assay western_blot Western Blot for Apoptotic Proteins apoptosis_assay->western_blot

Caption: Experimental workflow for comparing this compound and BCH.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and BCH efficacy in Saos2 osteosarcoma cells.

L-leucine Uptake Assay
  • Cell Seeding: Saos2 cells are seeded in 24-well plates and cultured until they reach approximately 80-90% confluency.

  • Starvation: Prior to the assay, cells are washed with a pre-warmed sodium-free buffer and incubated in the same buffer for 10-15 minutes to deplete intracellular amino acids.

  • Inhibition: Cells are then incubated with varying concentrations of this compound or BCH in a transport buffer for a specified period.

  • Uptake Initiation: Radiolabeled L-[¹⁴C]-leucine is added to each well, and uptake is allowed to proceed for 1-2 minutes.

  • Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter to determine the rate of L-leucine uptake.

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to untreated control cells, and the IC50 value is determined.

Cell Viability (MTT) Assay
  • Cell Seeding: Saos2 cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or BCH, and the cells are incubated for 24, 48, 72, or 96 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the absorbance of untreated control cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V Staining)
  • Cell Seeding and Treatment: Saos2 cells are seeded in 6-well plates and treated with this compound or BCH at their respective IC50 concentrations for a specified time (e.g., 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to that in the untreated control.

Western Blot Analysis for Apoptotic Proteins
  • Protein Extraction: Following treatment with this compound or BCH, Saos2 cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The relative expression levels of the target proteins are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

References

A Comparative Guide to T-ALL Inhibitors: JPH203 (Nanvuranlat) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy. While combination chemotherapy remains the standard of care, the quest for more targeted and less toxic therapies is ongoing. This guide provides a comparative overview of various T-ALL inhibitors, with a special focus on the emerging investigational drug JPH203 (nanvuranlat), a first-in-class L-type amino acid transporter 1 (LAT1) inhibitor.

The Landscape of T-ALL Inhibition: Diverse Strategies

The therapeutic strategies for T-ALL target various cellular processes crucial for leukemic cell survival and proliferation. These can be broadly categorized as follows:

  • Chemotherapy: Traditional cytotoxic agents like Nelarabine, a purine (B94841) nucleoside analog, disrupt DNA synthesis in cancer cells.

  • Signaling Pathway Inhibition: Many T-ALL cases exhibit mutations in key signaling pathways. Inhibitors targeting these pathways are a major area of research.

    • NOTCH1 Pathway: A significant portion of T-ALL cases have activating mutations in the NOTCH1 gene. Gamma-secretase inhibitors (GSIs) block the final cleavage step required for NOTCH1 activation.

    • JAK-STAT Pathway: This pathway is often activated by mutations in cytokine receptors like IL-7R and is crucial for T-cell development and proliferation. JAK inhibitors, such as ruxolitinib, are being investigated.

    • PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, survival, and metabolism and is frequently dysregulated in T-ALL. Various inhibitors targeting different nodes of this pathway are in development.

  • Cell Cycle Control: Aberrations in cell cycle regulators are common in T-ALL. CDK4/6 inhibitors, for instance, can induce cell cycle arrest.

  • Apoptosis Induction: BCL-2 family proteins are key regulators of apoptosis. BCL-2 inhibitors like Venetoclax can restore the apoptotic potential of cancer cells.

  • Immunotherapy: This approach harnesses the immune system to fight leukemia. It includes monoclonal antibodies targeting surface proteins on T-ALL cells (e.g., Daratumumab targeting CD38) and chimeric antigen receptor (CAR) T-cell therapy.

  • Amino Acid Transport Inhibition: A novel approach that targets the metabolic dependencies of cancer cells. This compound (nanvuranlat) is the leading example in this class.

This compound (Nanvuranlat): A Novel Metabolic Approach

This compound represents a unique strategy by targeting the L-type amino acid transporter 1 (LAT1 or SLC7A5). LAT1 is highly expressed in many cancer cells, including some leukemias, and is responsible for the uptake of essential amino acids like L-leucine, which are vital for protein synthesis and cell growth. By selectively inhibiting LAT1, this compound aims to starve cancer cells of these crucial nutrients, leading to cell cycle arrest and apoptosis.[1]

Mechanism of Action of this compound

dot digraph "JPH203_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound (nanvuranlat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LAT1 [label="LAT1 Transporter", fillcolor="#FBBC05", fontcolor="#202124"]; AminoAcids_ext [label="Essential Amino Acids\n(e.g., Leucine)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AminoAcids_int [label="Intracellular\nAmino Acids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1 Signaling", fillcolor="#34A853", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> LAT1 [label="Inhibits", color="#EA4335"]; AminoAcids_ext -> LAT1 [label="Transport", color="#34A853"]; LAT1 -> AminoAcids_int [label="Uptake", color="#34A853"]; AminoAcids_int -> mTORC1 [label="Activates", color="#34A853"]; mTORC1 -> ProteinSynthesis [label="Promotes", color="#34A853"]; ProteinSynthesis -> CellGrowth [label="Supports", color="#34A853"]; this compound -> AminoAcids_int [label="Depletes", style=dashed, color="#EA4335", constraint=false]; AminoAcids_int -> Apoptosis [label="Depletion leads to", style=dashed, color="#EA4335"]; AminoAcids_int -> CellCycleArrest [label="Depletion leads to", style=dashed, color="#EA4335"]; } .dot Caption: Mechanism of action of this compound.

Comparative Data Overview

Direct comparative experimental data between this compound and other T-ALL inhibitors is not yet available in published literature. The following tables summarize key quantitative data for this compound from various cancer cell line studies and for other representative T-ALL inhibitors.

Table 1: Preclinical Efficacy of this compound (Nanvuranlat) in Various Cancer Cell Lines
Cell LineCancer TypeAssayIC50 ValueCitation
HT-29Human Colon CancerL-Leucine Uptake0.06 µM[1]
HT-29Human Colon CancerCell Growth4.1 µM[1]
YD-38Human Oral CancerL-Leucine Uptake0.79 µM[1]
Saos2Human OsteosarcomaL-Leucine Uptake1.31 µM
Saos2Human OsteosarcomaCell Growth90 µM
Table 2: Efficacy of Selected T-ALL Inhibitors
InhibitorTarget/ClassContextEfficacy MetricResultCitation
Nelarabine Purine Nucleoside AnalogRelapsed/Refractory T-ALL (Adults)Complete Remission (CR) Rate36%
Venetoclax BCL-2 InhibitorRelapsed/Refractory T-ALL (with chemotherapy)Overall Response Rate37.5%[2]
MK-0752 Gamma-Secretase InhibitorRelapsed T-ALL (Phase I)Best Response (1 patient)45% reduction in mediastinal mass
Palbociclib/ Ribociclib CDK4/6 InhibitorPreclinical T-ALL modelsOutcomeInduces cell cycle arrest, suppresses leukemia progression

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in the evaluation of this compound.

L-Leucine Uptake Assay

This assay measures the ability of a compound to inhibit the transport of L-leucine into cells, a primary function of LAT1.

dot digraph "Leucine_Uptake_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="1. Seed cells in\n24-well plates", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate_24h [label="2. Incubate for 24h", fillcolor="#FFFFFF", fontcolor="#202124"]; add_inhibitor [label="3. Add this compound at\nvarious concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_leucine [label="4. Add [14C]L-leucine\n(e.g., 1.0 µM)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_1min [label="5. Incubate for 1 min", fillcolor="#FFFFFF", fontcolor="#202124"]; wash_cells [label="6. Wash cells with\nice-cold buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; lyse_cells [label="7. Lyse cells", fillcolor="#FFFFFF", fontcolor="#202124"]; measure_radioactivity [label="8. Measure radioactivity\n(scintillation counter)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate_ic50 [label="9. Calculate IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> add_inhibitor; add_inhibitor -> add_leucine; add_leucine -> incubate_1min; incubate_1min -> wash_cells; wash_cells -> lyse_cells; lyse_cells -> measure_radioactivity; measure_radioactivity -> calculate_ic50; calculate_ic50 -> end; } .dot Caption: Workflow for L-Leucine Uptake Assay.

Protocol Summary:

  • Cell Seeding: Cells (e.g., Saos2 human osteosarcoma cells) are seeded in 24-well plates and cultured for 24 hours.

  • Inhibitor Treatment: The culture medium is replaced with a buffer containing various concentrations of this compound.

  • Substrate Addition: Radiolabeled [14C]L-leucine is added to the wells, and the cells are incubated for a short period (e.g., 1 minute).

  • Termination and Lysis: The uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed.

  • Measurement: The radioactivity in the cell lysates is measured using a scintillation counter to quantify the amount of L-leucine taken up by the cells.

  • Analysis: The results are expressed as a percentage of the control (no inhibitor), and the IC50 value is calculated.[1]

Cell Viability (MTT) Assay

This colorimetric assay determines the effect of a compound on cell proliferation and viability.

Protocol Summary:

  • Cell Seeding: Cells are seeded in 24-well plates at a density of 5x10³ cells/well and allowed to attach for 24 hours.[1]

  • Compound Treatment: The cells are treated with a range of concentrations of this compound for various incubation times (e.g., 1-4 days).[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Summary:

  • Cell Treatment: Cells are treated with the desired concentration of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both floating and adherent cells are collected.

  • Staining: Cells are washed and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[1]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol Summary:

  • Cell Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 48 hours).

  • Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye such as Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Analysis: The data is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Conclusion and Future Directions

The treatment landscape for T-ALL is evolving, with a shift towards targeted therapies that exploit the specific vulnerabilities of leukemic cells. This compound (nanvuranlat) introduces a novel mechanistic class of inhibitors that target the metabolic dependency of cancer cells on essential amino acids. While preclinical data in various cancer models are promising, its efficacy specifically in T-ALL remains to be investigated.

Future research should focus on:

  • Preclinical studies of this compound in a panel of T-ALL cell lines and patient-derived xenograft models to determine its single-agent activity.

  • Combination studies of this compound with standard-of-care chemotherapy and other targeted agents to explore potential synergistic effects.

  • Identification of biomarkers that may predict sensitivity to LAT1 inhibition in T-ALL.

The development of this compound and other targeted therapies holds the promise of more effective and personalized treatment strategies for patients with T-ALL.

References

validation of JPH203 as a selective LAT1 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the performance of JPH203 with other L-type amino acid transporter 1 (LAT1) inhibitors, supported by experimental data.

This guide provides an objective comparison of this compound, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), with other known LAT1 inhibitors. The information is curated for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Performance Comparison of LAT1 Inhibitors

This compound demonstrates high selectivity and potency in inhibiting LAT1, a transporter crucial for the uptake of large neutral amino acids and often overexpressed in cancer cells. Its performance, when compared to other inhibitors, highlights its potential as a targeted therapeutic agent.

InhibitorTypeTarget(s)IC50 / Ki ValueCell Line / SystemReference
This compound (Nanvuranlat) Selective InhibitorLAT1IC50: 0.06 µM (¹⁴C-leucine uptake)HT-29 (colorectal cancer)[1]
IC50: 0.12 - 0.25 µM (leucine uptake)KKU-213, KKU-100 (cholangiocarcinoma)[1]
IC50: 0.79 µM (L-leucine uptake)YD-38 (oral cancer, LAT1+/LAT2-)[1]
IC50: >100 µM (L-leucine uptake)NHOK (normal oral keratinocytes, weak LAT1)[1]
Ki: 38.7 nM [2]
BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid) Non-selective InhibitorLAT1, LAT2IC50: High µM to mM range Various[3][4]
SKN103 Selective InhibitorLAT1Lower affinity than this compoundNot specified[2]
JX-119, JX-078, JX-075 High-affinity InhibitorsLAT1IC50: 100 - 250 nM (¹⁴C-leucine uptake)Not specified[2]
KMH-233 Selective InhibitorLAT1IC50: 18 µM Not specified[5][6]
3-iodo-L-tyrosine InhibitorLAT1IC50: 7.9 µM Not specified[5][6]

Key Findings:

  • This compound consistently exhibits low micromolar to nanomolar inhibitory activity against LAT1 across various cancer cell lines.[1][2]

  • Its selectivity is demonstrated by the significantly higher IC50 value in cells with low LAT1 expression.[1]

  • Compared to the non-selective inhibitor BCH, this compound is substantially more potent.[3][4]

  • While other selective inhibitors for LAT1 exist, this compound is among the most potent and well-characterized.[2][5][6]

Experimental Protocols

The validation of this compound as a selective LAT1 inhibitor relies on robust experimental methodologies. The most common of these is the radiolabeled amino acid uptake assay.

Radiolabeled Amino Acid Uptake Assay

This assay measures the ability of a compound to inhibit the transport of a radiolabeled LAT1 substrate, typically L-[¹⁴C]leucine, into cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • L-[¹⁴C]leucine (radiolabeled substrate)

  • This compound and other inhibitors

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a multi-well format (e.g., 24-well or 96-well plates) and culture until they reach the desired confluency.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with pre-warmed PBS or assay buffer to remove any residual amino acids.

  • Pre-incubation: Add assay buffer containing the desired concentration of the inhibitor (e.g., this compound) or vehicle control to each well. Incubate for a specified period (e.g., 10-30 minutes) at 37°C.

  • Uptake Initiation: To start the uptake, add the assay buffer containing L-[¹⁴C]leucine and the inhibitor to the wells.

  • Uptake Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C. The timing is critical to measure the initial rate of transport.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS or assay buffer to remove extracellular radioactivity.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of L-[¹⁴C]leucine taken up by the cells. The inhibitory effect of the compound is calculated as a percentage of the control (vehicle-treated) uptake. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Visualizing the Science

Experimental Workflow

The following diagram illustrates the typical workflow for validating a selective LAT1 inhibitor like this compound.

G cluster_0 In Vitro Validation cluster_1 Mechanism of Action cluster_2 In Vivo Validation cell_culture Cell Line Selection & Culture radiolabel_assay Radiolabeled Amino Acid Uptake Assay cell_culture->radiolabel_assay data_analysis IC50/Ki Determination radiolabel_assay->data_analysis selectivity_assay Selectivity Profiling (vs. LAT2, etc.) selectivity_assay->data_analysis pathway_analysis Downstream Signaling Pathway Analysis (e.g., mTORC1) data_analysis->pathway_analysis xenograft_model Tumor Xenograft Model data_analysis->xenograft_model apoptosis_assay Apoptosis Assays pathway_analysis->apoptosis_assay treatment This compound Administration xenograft_model->treatment tumor_measurement Tumor Growth Inhibition Measurement treatment->tumor_measurement

Caption: Experimental workflow for this compound validation.

LAT1 Signaling Pathway

Inhibition of LAT1 by this compound disrupts the uptake of essential amino acids, leading to the inhibition of downstream signaling pathways that are critical for cancer cell growth and survival.

G This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Inhibits mTORC1 mTORC1 Signaling This compound->mTORC1 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces LAT1->mTORC1 Activates LAT1->Apoptosis Inhibits AminoAcids Essential Amino Acids (e.g., Leucine) AminoAcids->LAT1 Transport CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

References

JPH203 in Combination Therapy: A Comparative Guide to Synergistic Effects in Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The L-type amino acid transporter 1 (LAT1), a key nutrient transporter overexpressed in a wide array of human cancers, has emerged as a promising target for anticancer therapy. JPH203, a selective inhibitor of LAT1, has demonstrated significant anti-tumor activity as a monotherapy. This guide provides a comprehensive comparison of the synergistic or additive effects of this compound when combined with various conventional chemotherapeutic agents and other cancer therapies. The following sections detail the quantitative outcomes, experimental methodologies, and mechanistic insights from preclinical studies, offering a valuable resource for researchers in oncology and drug development.

This compound and Doxorubicin in Triple-Negative Breast Cancer (TNBC)

Studies have indicated that this compound can synergistically enhance the efficacy of doxorubicin, a commonly used chemotherapeutic agent, in triple-negative breast cancer models. This combination presents a potential strategy to overcome chemoresistance and improve therapeutic outcomes in this aggressive breast cancer subtype.

Quantitative Data
Cell LineTreatmentIC50 (µM)Combination Index (CI)Reference
MDA-MB-231This compound200 ± 12.5-[1]
MDA-MB-231Doxorubicin~1.5-[1]
MDA-MB-231This compound + DoxorubicinNot explicitly stated, but synergistic enhancement reported< 1 (Implied)[1]

Note: While synergistic enhancement is reported, specific IC50 values and Combination Index (CI) for the combination are not detailed in the available literature. A CI value less than 1 is indicative of synergism.

Experimental Protocols

Cell Viability Assay (MTT Assay):

  • MDA-MB-231 TNBC cells were seeded in 96-well plates.

  • Cells were treated with varying concentrations of this compound, doxorubicin, or a combination of both for 48 hours.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated.

  • The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance was measured at 570 nm to determine cell viability. The half-maximal inhibitory concentration (IC50) was calculated.

Signaling Pathway

This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Inhibits mTOR mTOR Signaling This compound->mTOR Inhibits indirectly Doxorubicin Doxorubicin DNA DNA Damage Doxorubicin->DNA Induces AminoAcids Essential Amino Acid Uptake LAT1->AminoAcids Mediates AminoAcids->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits DNA->Apoptosis Triggers

Caption: this compound and Doxorubicin synergistic mechanism.

This compound and Metformin (B114582) in Head and Neck Cancer

A synergistic anti-tumor effect has been observed with the combination of this compound and metformin, a widely used anti-diabetic drug with known anti-cancer properties, in head and neck cancer models.

Quantitative Data
Cancer ModelTreatmentOutcomeReference
Head and Neck Cancer Cell Lines (Ca9-22, HEp-2)This compound + MetforminSynergistically enhanced anti-tumor effect in vitro[2]
Nude mice with Ca9-22 xenograftsThis compound + MetforminSynergistically enhanced anti-tumor effect in vivo[2]
Experimental Protocols

In Vivo Xenograft Model:

  • Ca9-22 head and neck cancer cells were subcutaneously injected into nude mice.

  • Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, this compound alone, metformin alone, and this compound plus metformin.

  • This compound was administered intravenously, and metformin was added to the drinking water.

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the experiment, tumors were excised and weighed.

Experimental Workflow

start Ca9-22 Cell Culture injection Subcutaneous Injection into Nude Mice start->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (this compound IV, Metformin in water) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Tumor Excision & Weight Measurement monitoring->endpoint

Caption: In vivo xenograft experiment workflow.

This compound and PD-1 Inhibitors in Triple-Negative Breast Cancer (TNBC)

This compound has been shown to remodel the tumor microenvironment, leading to a synergistic anti-tumor effect when combined with anti-PD-1 antibody therapy in a preclinical model of TNBC.

Quantitative Data
Animal ModelTreatmentOutcomeReference
4T1-BALB/c tumor-bearing miceThis compound + anti-PD-1 antibodySynergistic anti-tumor effects; enhanced tumor growth inhibition[3]
Experimental Protocols

In Vivo Syngeneic Tumor Model:

  • 4T1 TNBC cells were implanted into the mammary fat pads of female BALB/c mice.

  • When tumors were established, mice were randomized into four groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination.

  • This compound was administered intravenously, and the anti-PD-1 antibody was administered intraperitoneally.

  • Tumor growth was monitored by caliper measurements.

  • At the study endpoint, tumors were harvested for analysis of the tumor microenvironment, including immune cell infiltration.

Logical Relationship

This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits PD1_Inhibitor Anti-PD-1 Antibody Immune_Suppression Reduced Immune Suppression PD1_Inhibitor->Immune_Suppression Blocks PD-1/PD-L1 AminoAcids Amino Acid Deprivation LAT1->AminoAcids Tumor_Microenvironment Tumor Microenvironment Remodeling AminoAcids->Tumor_Microenvironment PDL1 Reduced PD-L1 Expression Tumor_Microenvironment->PDL1 T_Cell Increased CD8+ T Cell Infiltration Tumor_Microenvironment->T_Cell PDL1->Immune_Suppression Tumor_Growth Tumor Growth Inhibition T_Cell->Tumor_Growth Enhances Immune_Suppression->Tumor_Growth Reduces Inhibition

Caption: this compound and anti-PD-1 inhibitor synergy.

This compound and Radiation Therapy

This compound has been demonstrated to sensitize cancer cells to radiation therapy in preclinical models of lung and pancreatic cancer. This effect is mediated through the downregulation of the mTOR signaling pathway.

Quantitative Data
Cell LineTreatmentSurvival Fraction at 2.5 GyReference
A549 (Lung Cancer)Radiation Alone~0.6[4]
A549 (Lung Cancer)Radiation + this compound (10 µM)~0.4[4]
MIA PaCa-2 (Pancreatic Cancer)Radiation Alone~0.7[4]
MIA PaCa-2 (Pancreatic Cancer)Radiation + this compound (20 µM)~0.5[4]
Experimental Protocols

Clonogenic Survival Assay:

  • A549 and MIA PaCa-2 cells were seeded in culture dishes.

  • Cells were irradiated with various doses of X-rays (e.g., 0, 2.5, 5, 7.5 Gy).

  • Immediately after irradiation, the medium was replaced with fresh medium containing a minimally toxic concentration of this compound (10 µM for A549, 20 µM for MIA PaCa-2) or vehicle control.

  • Cells were incubated for 10-14 days to allow for colony formation.

  • Colonies were fixed, stained with crystal violet, and colonies containing >50 cells were counted.

  • The surviving fraction was calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of non-irradiated cells.

Signaling Pathway

This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits mTOR mTOR Signaling This compound->mTOR Inhibits indirectly Radiation Radiation DNA_Damage DNA Damage Radiation->DNA_Damage Induces AminoAcids Amino Acid Uptake LAT1->AminoAcids AminoAcids->mTOR Activates Cell_Senescence Cellular Senescence mTOR->Cell_Senescence Inhibits DNA_Damage->Cell_Senescence Induces Cell_Death Clonogenic Cell Death Cell_Senescence->Cell_Death Leads to

Caption: this compound-mediated radiosensitization pathway.

This compound and Gemcitabine (B846) in Pancreatic and Biliary Tract Cancer

The combination of this compound and gemcitabine, a standard-of-care chemotherapy for pancreatic cancer, has been shown to have an additive inhibitory effect on the growth of pancreatic and biliary tract cancer cells.

Quantitative Data
Cell LineTreatmentOutcomeReference
MIA PaCa-2 (Pancreatic)This compound + GemcitabineAdditive growth inhibitory effects[5][6]
Multiple Pancreatic & Biliary Tract Cell LinesThis compound + GemcitabineAdditive growth inhibitory effects[5][6]
Experimental Protocols

Cell Growth Assay (WST-8 Assay):

  • Pancreatic and biliary tract cancer cells were seeded in 96-well plates.

  • Cells were treated with this compound, gemcitabine, or the combination at various concentrations for 72 hours.

  • WST-8 reagent (a water-soluble tetrazolium salt) was added to each well.

  • After incubation, the absorbance at 450 nm was measured to determine the number of viable cells.

  • The effect of the combination was analyzed to determine if it was synergistic, additive, or antagonistic.

Experimental Workflow

start Seeding of Pancreatic/ Biliary Tract Cancer Cells treatment Treatment with this compound, Gemcitabine, or Combination start->treatment incubation 72-hour Incubation treatment->incubation wst8_assay WST-8 Assay for Cell Viability incubation->wst8_assay analysis Data Analysis for Synergy/Additivity wst8_assay->analysis

Caption: Cell viability experiment workflow.

This compound and Oxaliplatin (B1677828) in Renal Cell Carcinoma (RCC)

The combination of this compound and oxaliplatin has demonstrated an enhanced therapeutic effect in a preclinical model of renal cell carcinoma.

Quantitative Data
Animal ModelTreatmentOutcomeReference
RCC Xenograft MiceThis compound + OxaliplatinEnhanced therapeutic effect and tumor growth inhibition[7]
Experimental Protocols

In Vivo Xenograft Model:

  • Human renal cell carcinoma cells were subcutaneously injected into immunodeficient mice.

  • Once tumors were established, mice were randomized into treatment groups: vehicle, this compound alone, oxaliplatin alone, and the combination.

  • This compound and oxaliplatin were administered according to a predefined schedule.

  • Tumor growth was monitored by measuring tumor volume at regular intervals.

  • At the end of the study, tumors were excised and may be used for further analysis, such as histology or biomarker assessment.

Logical Relationship

This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Oxaliplatin Oxaliplatin DNA_Synthesis DNA Synthesis Oxaliplatin->DNA_Synthesis Inhibits Oxaliplatin->Apoptosis Induces AminoAcids Amino Acid Deprivation LAT1->AminoAcids mTOR mTOR Signaling AminoAcids->mTOR Activates Tumor_Growth Tumor Growth mTOR->Tumor_Growth Promotes DNA_Synthesis->Tumor_Growth Required for Apoptosis->Tumor_Growth Inhibits

Caption: this compound and Oxaliplatin combined effect.

Conclusion

The preclinical data presented in this guide strongly suggest that this compound, a selective LAT1 inhibitor, holds significant potential for combination therapies across a range of cancer types. The synergistic or additive effects observed with doxorubicin, metformin, PD-1 inhibitors, radiation, gemcitabine, and oxaliplatin highlight the versatility of targeting amino acid metabolism as a strategy to enhance the efficacy of existing cancer treatments. The consistent mechanism involving the inhibition of the LAT1-mTOR signaling pathway provides a solid rationale for these combinations. Further clinical investigation is warranted to translate these promising preclinical findings into improved therapeutic strategies for cancer patients.

References

JPH203 and Immunotherapy: A New Frontier in Lung Cancer Treatment?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JPH203 in Combination with Immunotherapy Against Current Standards of Care for Non-Small Cell Lung Cancer.

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of immunotherapy, particularly immune checkpoint inhibitors (ICIs). However, a significant portion of patients do not respond to ICI monotherapy, prompting the exploration of combination strategies. One such emerging approach is the combination of the L-type amino acid transporter 1 (LAT1) inhibitor, this compound, with immunotherapy. This guide provides a comprehensive comparison of this novel combination with established first-line treatments for metastatic nonsquamous NSCLC, supported by available experimental data.

The Rationale for Combining this compound and Immunotherapy

This compound is a selective inhibitor of LAT1, a transporter responsible for the uptake of essential amino acids, such as leucine, which are crucial for cancer cell growth and proliferation.[1][2][3] Preclinical evidence suggests that inhibiting LAT1 not only directly hinders tumor cell growth but may also modulate the tumor microenvironment to be more responsive to immunotherapy. A recent study in triple-negative breast cancer demonstrated that the combination of this compound with a PD-1 inhibitor resulted in enhanced anti-tumor effects in animal models.[4] The proposed mechanism involves the remodeling of the tumor immune microenvironment, leading to a synergistic anti-tumor response when combined with immune checkpoint blockade.[4] This provides a strong scientific basis for investigating this combination in lung cancer.

Signaling Pathway of this compound and its Impact on the Tumor Microenvironment

This compound Signaling Pathway Mechanism of this compound and its Immunomodulatory Effects This compound This compound LAT1 LAT1 Transporter This compound->LAT1 Inhibits PDL1 PD-L1 Expression This compound->PDL1 Downregulates Treg Regulatory T cells (Tregs) This compound->Treg Reduces CD8 CD8+ T cells This compound->CD8 Increases AminoAcids Essential Amino Acids (e.g., Leucine) LAT1->AminoAcids Blocks Uptake TumorCell Tumor Cell mTOR mTOR Signaling TumorCell->mTOR Deprivation leads to inhibition of Proliferation Cell Proliferation & Survival mTOR->Proliferation Regulates ImmuneSuppression Immunosuppressive Microenvironment PDL1->ImmuneSuppression Treg->ImmuneSuppression ImmuneResponse Anti-Tumor Immune Response CD8->ImmuneResponse ImmuneSuppression->ImmuneResponse Inhibits PD1_Inhibitor PD-1/PD-L1 Inhibitor PD1_Inhibitor->PDL1 Blocks Interaction PD1_Inhibitor->ImmuneResponse Enhances

Caption: this compound inhibits LAT1, leading to amino acid deprivation in tumor cells, which in turn inhibits mTOR signaling and cell proliferation. It also favorably modulates the tumor microenvironment by downregulating PD-L1 and reducing Tregs while increasing CD8+ T cells, thereby enhancing the anti-tumor immune response, especially in combination with PD-1/PD-L1 inhibitors.

Preclinical Evidence: this compound in Combination with a PD-1 Inhibitor

While direct preclinical data for this compound combined with immunotherapy in lung cancer is not yet published, a key study in a 4T1-BALB/c mouse model of triple-negative breast cancer provides compelling evidence for its potential efficacy.

ParameterControlThis compoundPD-1 AntibodyThis compound + PD-1 Antibody
Tumor Growth Inhibition -Significant ReductionSignificant ReductionEnhanced Significant Reduction
Tumor Weight -ReducedReducedSignificantly Reduced
CD8+ T cell infiltration BaselineIncreasedIncreasedSignificantly Increased
PD-L1 Expression BaselineReduced-Reduced
Regulatory T cells (Tregs) BaselineReduced-Reduced

Data extrapolated from a study on triple-negative breast cancer, suggesting a similar potential mechanism in lung cancer.[4]

Experimental Protocol: In Vivo Murine Model

Tumor-bearing 4T1-BALB/c mice were treated with this compound, a PD-1 antibody, or a combination of both.[4] Tumor growth and weight were monitored throughout the study.[4] At the end of the experiment, tumors were harvested for analysis of immune cell infiltration (CD8+ T cells and Tregs) and PD-L1 expression by immunohistochemistry and flow cytometry.[4]

Comparative Analysis: this compound + Immunotherapy vs. Standard of Care

To provide a clear comparison, we will evaluate the this compound and immunotherapy combination against two well-established first-line treatments for metastatic nonsquamous NSCLC without EGFR or ALK genomic tumor aberrations:

  • Pembrolizumab (anti-PD-1) + Pemetrexed and Platinum Chemotherapy (based on the KEYNOTE-189 trial)[5][6][7][8][9]

  • Nivolumab (anti-PD-1) + Ipilimumab (anti-CTLA-4) (based on the CheckMate 227 trial)[10][11][12][13][14][15][16]

Efficacy Comparison
Treatment ArmTrialOverall Survival (OS) - MedianProgression-Free Survival (PFS) - MedianObjective Response Rate (ORR)Duration of Response (DOR) - Median
This compound + PD-1/PD-L1 Inhibitor PreclinicalData not availableData not availableData not availableData not available
Pembrolizumab + Chemotherapy KEYNOTE-18922.0 months9.0 months48.0%12.7 months
Chemotherapy alone KEYNOTE-18910.7 months4.9 months19.0%7.1 months
Nivolumab + Ipilimumab (PD-L1 ≥1%) CheckMate 22717.1 months5.1 months35.9%23.2 months
Chemotherapy alone (PD-L1 ≥1%) CheckMate 22714.9 months5.6 months30.0%6.2 months
Nivolumab + Ipilimumab (PD-L1 <1%) CheckMate 22717.2 months5.1 months27.3%19.4 months
Chemotherapy alone (PD-L1 <1%) CheckMate 22712.2 months4.2 months22.6%4.8 months

Note: The data for this compound + Immunotherapy is not yet available from clinical trials and is presented here for comparative framework purposes.

Experimental Workflow for a Putative Clinical Trial

JPH203_Clinical_Trial_Workflow Proposed Clinical Trial Workflow for this compound + Immunotherapy in NSCLC cluster_screening Patient Screening cluster_randomization Randomization cluster_arms Treatment Arms cluster_assessment Assessment cluster_endpoints Endpoints Screening Metastatic NSCLC EGFR/ALK wild-type ECOG PS 0-1 Randomization 1:1 Randomization Screening->Randomization ArmA Arm A: This compound + PD-1/PD-L1 Inhibitor Randomization->ArmA ArmB Arm B: Standard of Care (e.g., Chemo + IO) Randomization->ArmB TumorAssessment Tumor Assessment (e.g., RECIST 1.1) Every 6-9 weeks ArmA->TumorAssessment ArmB->TumorAssessment BiomarkerAnalysis Biomarker Analysis (Blood and Tissue) TumorAssessment->BiomarkerAnalysis PrimaryEndpoints Primary Endpoints: Overall Survival (OS) Progression-Free Survival (PFS) BiomarkerAnalysis->PrimaryEndpoints SecondaryEndpoints Secondary Endpoints: Objective Response Rate (ORR) Duration of Response (DOR) Safety and Tolerability PrimaryEndpoints->SecondaryEndpoints

Caption: A proposed workflow for a clinical trial evaluating the efficacy and safety of this compound in combination with an immune checkpoint inhibitor compared to the standard of care in first-line metastatic NSCLC.

Discussion and Future Perspectives

The combination of this compound with immunotherapy presents a promising, novel strategy for the treatment of NSCLC. The preclinical data, although not in lung cancer, provides a strong mechanistic rationale for this approach. By targeting tumor metabolism and simultaneously enhancing the anti-tumor immune response, this combination has the potential to overcome resistance to immunotherapy and improve patient outcomes.

However, it is crucial to acknowledge that this is an investigational approach. A first-in-human Phase I study of this compound in patients with advanced solid tumors has shown that it is well-tolerated.[17][18] The recommended Phase II dose was determined to be 25 mg/m².[18] Further clinical trials are necessary to establish the safety and efficacy of this compound in combination with immunotherapy specifically in the lung cancer population.

In comparison, the combination of chemotherapy with immunotherapy and dual checkpoint inhibition are established standards of care with robust clinical data supporting their use. The choice between these established therapies often depends on factors such as PD-L1 expression levels, tumor histology, and patient characteristics.

The future of NSCLC treatment will likely involve more personalized approaches, and novel combinations like this compound with immunotherapy could play a significant role. Biomarker development will be critical to identify patients who are most likely to benefit from this and other emerging therapeutic strategies. Continued research and well-designed clinical trials are essential to translate the promising preclinical findings of LAT1 inhibition into tangible clinical benefits for patients with lung cancer.

References

A Comparative Analysis of JPH203 and JQ1 in Anaplastic Thyroid Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at two promising therapeutic agents for anaplastic thyroid cancer, this guide provides a comparative analysis of the LAT1 inhibitor JPH203 and the BET inhibitor JQ1. We present available preclinical data on their mechanisms of action, efficacy in vitro and in vivo, and detailed experimental protocols to support further research in this critical area.

Anaplastic thyroid cancer (ATC) is a rare but highly aggressive malignancy with a dismal prognosis, creating an urgent need for novel therapeutic strategies. Two compounds that have shown promise in preclinical studies are this compound, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), and JQ1, a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. This guide offers a comparative analysis of these two drugs based on available scientific literature, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Different Cellular Dependencies

This compound and JQ1 combat anaplastic thyroid cancer through distinct mechanisms, targeting different vulnerabilities of cancer cells.

This compound: Starving the Cancer Cells

This compound is a selective inhibitor of the L-type amino acid transporter 1 (LAT1), a protein that is overexpressed in a variety of cancers, including ATC.[1][2][3] LAT1 is responsible for transporting essential amino acids, such as leucine, into the cell.[4][5][6] By blocking LAT1, this compound effectively cuts off the cancer cells' supply of these crucial nutrients, which are vital for their rapid growth and proliferation.[2][3] This nutrient deprivation leads to the inhibition of the mTORC1 signaling pathway, a key regulator of cell growth and metabolism, ultimately resulting in reduced cell proliferation and tumor growth arrest.[1][2][3] Studies have shown that this compound's anti-proliferative effect is more pronounced under conditions of lower essential amino acid concentrations, mimicking the tumor microenvironment.[7]

JQ1: Rewriting the Cancer Genome

JQ1 is a small molecule that inhibits the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4.[8] These proteins act as epigenetic "readers," recognizing acetylated histones and recruiting transcriptional machinery to specific genes. In many cancers, including ATC, BET proteins play a critical role in the expression of key oncogenes, most notably c-Myc.[9][10][11] JQ1 works by displacing BRD4 from chromatin, thereby suppressing the transcription of c-Myc and its downstream targets.[9][10] This leads to the attenuation of the cyclin-CDK4-Rb-E2F3 signaling pathway, which is crucial for cell cycle progression.[9][10] The ultimate effect is a decrease in tumor cell proliferation and, in some cases, the induction of apoptosis.[12]

Preclinical Efficacy: A Head-to-Head Look at the Data

While no direct comparative studies of this compound and JQ1 in ATC have been published, we can collate data from independent studies to provide a comparative overview of their preclinical efficacy.

In Vitro Studies

The following table summarizes the available in vitro data for this compound and JQ1 in various anaplastic thyroid cancer cell lines. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Drug Cell Line(s) Key Findings Reported IC50/Effective Concentration Reference(s)
This compound 8505c, SW1736, OCUT-2, OCUT-6Reduced cell proliferation; Inhibited mTORC1 signaling; Induced G0/G1 cell cycle arrest.Relative IG50 ranging from 1.3 µM to 6.8 µM in 5 out of 6 thyroid cancer cell lines.[7][13]
JQ1 SW1736, 8505c, THJ-11T, THJ-16TDecreased cell viability; Reduced cell cycle S-phase; Induced apoptosis; Suppressed c-Myc expression.5 µM JQ1 used in several studies to demonstrate effects on miRNA expression and cell viability.[11][14][15]
In Vivo Studies

Both this compound and JQ1 have demonstrated anti-tumor activity in preclinical mouse models of anaplastic thyroid cancer.

Drug Mouse Model Dosing Regimen Key Findings Reference(s)
This compound Genetically engineered mouse model of ATC (BrafCA/+;Pik3caLat/+;Thyro::CreERT2)50 mg/kg i.p. daily, 5 days/week for 6.5 weeksInduced tumor growth arrest.[7]
Xenograft model with 8505C cellsNot specified in detail in all abstractsSuppressed tumor growth and reduced tumor size.[3]
JQ1 ThrbPV/PVKrasG12D mouse model of ATC50 mg/kg body weight/day for 10 weeksMarkedly inhibited thyroid tumor growth and prolonged survival.[9][10][16]
Xenograft models with THJ-11T and THJ-16T cellsNot specified in detail in all abstractsSuppressed tumor growth and decreased the growth rate of xenograft tumors.[11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

JPH203_Signaling_Pathway This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits mTORC1 mTORC1 Signaling This compound->mTORC1 Indirectly Inhibits EAA Essential Amino Acids (e.g., Leucine) LAT1->EAA Uptake EAA->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Promotes Growth_Arrest Tumor Growth Arrest mTORC1->Growth_Arrest Inhibition leads to

This compound inhibits LAT1, blocking essential amino acid uptake and suppressing mTORC1 signaling.

JQ1_Signaling_Pathway JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 Inhibits binding to acetylated histones cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates transcription Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) cMyc_Protein->Cell_Cycle_Progression Promotes Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Leads to

JQ1 inhibits BRD4, leading to decreased c-Myc expression and cell cycle arrest.
Experimental Workflows

In_Vitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays ATC_Cells ATC Cell Lines (e.g., 8505c, SW1736) Treatment Treat with this compound or JQ1 (various concentrations) ATC_Cells->Treatment Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Viability Proliferation Proliferation Assay (e.g., Ki67 staining) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Caspase 3/7) Treatment->Apoptosis Western_Blot Western Blot (mTOR or c-Myc pathways) Treatment->Western_Blot

A generalized workflow for in vitro comparison of this compound and JQ1 in ATC cell lines.

In_Vivo_Workflow cluster_model Tumor Model cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Mouse_Model Establish ATC Mouse Model (Xenograft or GEM) Drug_Administration Administer this compound or JQ1 (e.g., i.p. injection) Mouse_Model->Drug_Administration Tumor_Measurement Monitor Tumor Growth (e.g., caliper measurement) Drug_Administration->Tumor_Measurement Survival Monitor Survival Drug_Administration->Survival IHC Immunohistochemistry (e.g., Ki67, c-Myc) Tumor_Measurement->IHC Western_Blot Western Blot of Tumor Lysates Tumor_Measurement->Western_Blot

A generalized workflow for in vivo comparison of this compound and JQ1 in ATC mouse models.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below, based on methodologies reported in the cited literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed anaplastic thyroid cancer cells (e.g., 8505c, SW1736) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or JQ1 for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis
  • Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-mTOR, mTOR, p-S6K, S6K, c-Myc, BRD4, Cyclin D1, CDK4, p-Rb, Rb, β-actin) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vivo Tumor Xenograft Model
  • Cell Preparation: Harvest anaplastic thyroid cancer cells (e.g., 8505C, THJ-16T) and resuspend them in a mixture of serum-free medium and Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject approximately 1-5 x 106 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).[18]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The formula for tumor volume is typically (Length x Width2) / 2.

  • Treatment Initiation: Once the tumors reach a certain volume (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or JQ1 (and a vehicle control) via the appropriate route (e.g., intraperitoneal injection) at the specified dose and schedule.[7][16]

  • Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor the body weight of the mice as a measure of toxicity.

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion and Future Directions

Both this compound and JQ1 have demonstrated significant preclinical activity against anaplastic thyroid cancer through distinct and compelling mechanisms of action. This compound's ability to inhibit nutrient uptake and JQ1's capacity to modulate oncogenic gene expression represent two promising avenues for therapeutic intervention.

However, the lack of direct comparative studies makes it difficult to definitively conclude which agent has a superior therapeutic potential. Future research should focus on head-to-head comparisons of these drugs in a panel of well-characterized ATC cell lines and in vivo models. Furthermore, the potential for synergistic effects when these two agents are used in combination warrants investigation, as targeting both nutrient dependency and epigenetic regulation could offer a more robust and durable anti-cancer response. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the treatment of this devastating disease.

References

JPH203: A Comparative Analysis of Efficacy in Tumors with High versus Low LAT1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1), in preclinical and clinical models characterized by high and low LAT1 expression. Experimental data, detailed methodologies, and pathway visualizations are presented to support the evaluation of this compound as a potential therapeutic agent.

Executive Summary

This compound demonstrates a clear dependency on L-type amino acid transporter 1 (LAT1) expression for its anti-tumor activity. In vitro and in vivo studies consistently show that cancer cells and tumors with high LAT1 expression are sensitive to this compound, experiencing inhibition of proliferation, migration, and tumor growth.[1][2] Conversely, cells with low or negligible LAT1 expression are largely resistant to the effects of this compound.[1][3] The primary mechanism of action involves the competitive inhibition of essential amino acid transport, leading to the suppression of the mTOR signaling pathway.[1][4] A novel secondary mechanism involving the downregulation of CD24 and subsequent inhibition of the Wnt/β-catenin signaling pathway has also been identified in certain cancer types.[1][3] Clinical data from a Phase I trial further supports the potential of this compound in treating advanced solid tumors, particularly those with high LAT1 expression, such as biliary tract cancer.

Data Presentation: this compound Efficacy

In Vitro Efficacy: Cell Viability and Leucine Uptake Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines, categorized by their relative LAT1 expression levels.

Cell LineCancer TypeRelative LAT1 ExpressionThis compound IC50 (Cell Viability)This compound IC50 (Leucine Uptake)Reference
LAT1-High
PC-3Castration-Resistant Prostate CancerHigh12.0 µM-[1]
C4-2Castration-Resistant Prostate CancerHigh17.3 µM-[1]
HT-29Colorectal CancerHigh4.1 µM - 30.0 ± 6.4 µM0.06 µM[5]
LoVoColorectal CancerHigh2.3 ± 0.3 µM-[5]
MKN45Gastric CancerHigh4.6 ± 1.0 µM-[5]
8505CAnaplastic Thyroid CancerHighPotent Inhibition (Specific IC50 not stated)-[6]
OCUT-2Anaplastic Thyroid CancerHighPotent Inhibition (Specific IC50 not stated)-[6]
OCUT-6Anaplastic Thyroid CancerHighPotent Inhibition (Specific IC50 not stated)-[6]
MDA-MB-231Triple-Negative Breast CancerHighSignificantly lower than Her-2/luminal subtypes-[7]
HCC1937Triple-Negative Breast CancerHighSignificantly lower than Her-2/luminal subtypes-[7]
LAT1-Low
LNCaPCastration-Sensitive Prostate CancerLowNo significant decrease in viabilityNo effect[1][3]
FOBOsteoblast (Normal)Low>100 µM (slight inhibition)92.12 µM
In Vivo Efficacy: Xenograft Tumor Growth Inhibition

Studies using mouse xenograft models consistently demonstrate the efficacy of this compound in LAT1-high tumors.

Cancer TypeCell LineModelThis compound TreatmentOutcomeReference
Castration-Resistant Prostate CancerC4-2Nude Mouse Xenograft (castrated)25 mg/kg, daily, tail vein injection, 15 daysSuppressive effect on tumor growth compared to control.[1]
Castration-Resistant Prostate CancerC4-2Nude Mouse Xenograft (non-castrated)25 mg/kg, daily, tail vein injection, 15 daysNo significant tumor growth inhibition.[1]
Anaplastic Thyroid Cancer8505CAthymic Nude Mouse Xenograft12.5 mg/daySuppressed tumor growth.[6]
Colorectal Cancer-Orthotopic Implantation Tumor Model-Considerably reduced tumor size and metastasis.[2]
CholangiocarcinomaKKU-213Nude Mouse Xenograft12.5 and 25 mg/kg, daily, intravenousSignificantly inhibited tumor growth in a dose-dependent manner.[8]

Mechanism of Action: Signaling Pathways

This compound's primary mechanism involves the inhibition of LAT1, which is crucial for the uptake of essential amino acids like leucine. This amino acid deprivation leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation. In castration-resistant prostate cancer, a secondary mechanism has been identified where this compound treatment leads to the downregulation of CD24, which in turn suppresses the Wnt/β-catenin signaling pathway.[1][3]

JPH203_Mechanism cluster_membrane Cell Membrane LAT1 LAT1 mTOR_pathway mTOR Signaling (p70S6K, 4E-BP1) LAT1->mTOR_pathway Activates This compound This compound This compound->LAT1 Inhibits Leucine Leucine Leucine->LAT1 Transport CD24 CD24 mTOR_pathway->CD24 Downregulates Growth_Inhibition Tumor Growth Inhibition mTOR_pathway->Growth_Inhibition Suppresses Wnt_pathway Wnt/β-catenin Signaling CD24->Wnt_pathway Activates Wnt_pathway->Growth_Inhibition Suppresses

Caption: this compound's dual mechanism of action.

Experimental Protocols

In Vitro Cell Viability Assay (Representative Protocol)
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a commercial kit such as CCK-8 or MTT assay, following the manufacturer's instructions. Absorbance is measured using a microplate reader.

  • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model (Representative Protocol)
  • Animal Model: Male athymic nude mice (4-6 weeks old) are typically used.

  • Cell Implantation: A suspension of LAT1-high cancer cells (e.g., 1 x 10^6 C4-2 cells) in a suitable medium or Matrigel is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using calipers and calculated using the formula: (length × width^2) / 2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: this compound is administered at a specified dose and schedule (e.g., 25 mg/kg, daily, via intravenous or intraperitoneal injection). The control group receives a vehicle solution.

  • Endpoint: The experiment is terminated after a predetermined period (e.g., 15-21 days) or when tumors in the control group reach a maximum allowable size. Tumor weight and volume are measured, and tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (LAT1-High vs LAT1-Low) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CCK-8) Treatment->Viability_Assay Leucine_Uptake [14C] Leucine Uptake Assay Treatment->Leucine_Uptake Western_Blot Western Blot (mTOR pathway proteins) Treatment->Western_Blot Xenograft Xenograft Model (Nude Mice) Tumor_Growth Tumor Growth Monitoring Xenograft->Tumor_Growth JPH203_Admin This compound Administration Tumor_Growth->JPH203_Admin Endpoint_Analysis Endpoint Analysis (Tumor Size/Weight) JPH203_Admin->Endpoint_Analysis

Caption: A typical experimental workflow for evaluating this compound efficacy.

Conclusion

The collective evidence strongly indicates that the efficacy of this compound is tightly linked to the expression level of its target, LAT1. Tumors with high LAT1 expression are promising candidates for this compound therapy, while those with low LAT1 expression are unlikely to respond. The dual inhibition of mTOR and Wnt/β-catenin signaling pathways in some cancers further highlights the potential of this compound as a targeted anti-cancer agent. Future research should continue to explore biomarkers for patient stratification and potential combination therapies to enhance the therapeutic window of this compound.

References

Safety Operating Guide

Navigating the Disposal of JPH203: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with JPH203, a potent and specific inhibitor of the L-type amino acid transporter 1 (LAT-1), adherence to proper disposal procedures is essential for maintaining laboratory safety and environmental integrity.[1][2] While a substance-specific disposal protocol is not detailed in the available literature, this guide provides a step-by-step operational plan based on established best practices for the disposal of biologically active, non-hazardous research chemicals.

This compound is supplied as a crystalline solid and is intended for research purposes only.[1][2] Although one Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to consider the material potentially hazardous until more information is available.[2][3] Standard laboratory precautions, including the use of personal protective equipment (PPE), should be rigorously followed to avoid ingestion, inhalation, and contact with skin or eyes.[2]

Key Physical and Chemical Properties of this compound

A summary of quantitative data for this compound is presented below. This information is crucial for handling, storage, and establishing the correct disposal pathway with your institution's safety office.

PropertyValueSource(s)
Physical Form Crystalline solid[2]
Molecular Formula C₂₃H₁₉Cl₂N₃O₄[2]
Molecular Weight 472.3 g/mol [2][4]
Purity ≥98%[2]
Recommended Storage -20°C[2][5]
Stability ≥4 years (at -20°C)[2]
Solubility DMSO: ~1 mg/mL to 237.5 mg/mL*DMSO:PBS (1:4, pH 7.2): ~0.2 mg/mL[1][2]

_Note: A significant discrepancy exists in the reported solubility of this compound in DMSO. Researchers should determine the appropriate concentration for their specific stock solutions based on the manufacturer's product information sheet.

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of specialized research chemicals like this compound is to manage them as controlled waste through an approved disposal facility.[6] Under no circumstances should this compound or its solutions be discarded down the drain or in general waste.[7]

Waste Segregation and Collection

Proper segregation at the point of generation is the first critical step.

  • Solid Waste: Collect all materials contaminated with this compound into a designated, sealed, and leak-proof container. This includes:

    • Unused or expired this compound powder.

    • Contaminated PPE (gloves, disposable lab coats).

    • Weighing papers, pipette tips, tubes, and other consumables.

  • Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled, and chemically compatible waste container.[8] Ensure the container is sealed to prevent spills or evaporation.

Labeling and Container Management

Accurate and clear labeling is mandatory for safety and regulatory compliance.

  • All waste containers must be clearly labeled with the full chemical name, "this compound Waste," and the relevant CAS Number: 1037592-40-7.[2][3]

  • The label should also include the name of the responsible researcher and the date the waste was first added.[8]

  • Use containers that are in sound condition, compatible with the chemical contents (including any solvents), and can be securely sealed.[6][8]

Consultation with Environmental Health and Safety (EHS)

Before final disposal, contacting your institution's Environmental Health and Safety (EHS) office is a mandatory and crucial step.[6]

  • Your EHS department will provide specific guidance based on local, state, and federal regulations.

  • They will advise on the correct procedures for waste pickup and the necessary documentation.

Final Disposal

The final disposal of this compound waste will be handled by a licensed hazardous waste contractor arranged by your EHS office.[6]

  • Incineration is the generally preferred method for the disposal of non-RCRA (Resource Conservation and Recovery Act) pharmaceutical waste to ensure the complete destruction of the active compound.[7]

  • Store the sealed and labeled waste containers in a designated, secure area within the laboratory while awaiting pickup, following institutional guidelines for hazardous waste storage.[8]

Procedural Workflow for this compound Disposal

The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposal.

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Institutional Protocol cluster_3 Step 4: Final Disposal A This compound Waste Generated (Solid or Liquid) B Solid Waste Container (Contaminated PPE, etc.) A->B Segregate C Liquid Waste Container (Solutions, Media) A->C Segregate D Securely Seal Containers B->D C->D E Label Clearly: 'this compound WASTE' CAS: 1037592-40-7 D->E and F Store Waste in Designated Secure Area E->F G Contact Institutional EHS Office for Guidance F->G H Arrange Pickup with Licensed Waste Contractor G->H I Transport to Approved Waste Disposal Plant (e.g., for Incineration) H->I

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling JPH203

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate safety, handling, and disposal information for JPH203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1). The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound from some suppliers indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), a precautionary approach is recommended.[1] It is the user's responsibility to establish appropriate safety protocols based on the specific conditions of use.[1] Until more comprehensive safety data is available, this compound should be treated as a potentially hazardous substance.[2]

Recommended PPE for Handling this compound:

Body Area Required PPE Specifications & Best Practices
Hands Chemical-resistant glovesNitrile or latex gloves are suitable. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the laboratory to protect against splashes.
Body Laboratory coatA buttoned, knee-length lab coat should be worn to protect skin and clothing.
Respiratory Not generally required under normal useA dust mask or respirator may be necessary if there is a risk of generating aerosols or handling large quantities of the solid compound.

II. Health and Safety Information

At present, specific Occupational Exposure Limits (OELs) for this compound have not been established. Therefore, it is crucial to handle this compound with care to minimize any potential exposure.

Hazard Summary:

Hazard Type Description Precautionary Measures
Ingestion Do not ingest.[2]Wash hands thoroughly after handling. Do not store or consume food and drink in the laboratory.
Inhalation Do not inhale.[2]Handle in a well-ventilated area. Avoid creating dust or aerosols.
Skin Contact Avoid contact with skin.[2]Wear a lab coat and gloves. Wash any affected area immediately with soap and water.
Eye Contact Avoid contact with eyes.[2]Wear safety glasses or goggles. In case of contact, flush eyes with copious amounts of water for at least 15 minutes.

III. Operational and Disposal Plans

A. Preparation of this compound Stock Solutions

This compound is a crystalline solid that is soluble in organic solvents like DMSO and sparingly soluble in aqueous buffers.[2]

Workflow for Preparing a this compound Stock Solution:

start Start: Weigh this compound solid dissolve Dissolve in DMSO (e.g., to 1 mg/ml) start->dissolve purge Purge with inert gas dissolve->purge store Store at -20°C purge->store end Stock solution ready for use store->end

Caption: Workflow for this compound stock solution preparation.

B. Dilution for Aqueous Buffers

For experiments requiring an aqueous solution, this compound should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.[2] It is not recommended to store the aqueous solution for more than one day.[2]

Logical Flow for Aqueous Solution Preparation:

start Start with DMSO stock solution dilute Dilute with aqueous buffer (e.g., 1:4 DMSO:PBS) start->dilute use_immediately Use immediately (within one day) dilute->use_immediately end Aqueous solution ready use_immediately->end

Caption: Preparation of aqueous this compound solution.

C. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused this compound should be disposed of as chemical waste. Do not allow the substance to enter sewers or surface and ground water.[1]

IV. Experimental Protocols

While specific, detailed protocols for every application of this compound are beyond the scope of this guide, the following outlines a general methodology for an in vitro cell growth inhibition assay, a common application for this compound.

General Protocol: In Vitro Cell Growth Inhibition Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

Experimental Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Solubilize Add MTT->Solubilize Read Absorbance Read Absorbance Solubilize->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for an in vitro cell growth inhibition assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JPH203
Reactant of Route 2
JPH203

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.